Fluoroindolocarbazole C
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C26H19F2N3O7 |
|---|---|
Molecular Weight |
523.4 g/mol |
IUPAC Name |
7,19-difluoro-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-3,13,23-triazahexacyclo[14.7.0.02,10.04,9.011,15.017,22]tricosa-1,4(9),5,7,10,15,17(22),18,20-nonaene-12,14-dione |
InChI |
InChI=1S/C26H19F2N3O7/c27-8-1-3-12-10(5-8)15-17-18(25(37)30-24(17)36)16-11-6-9(28)2-4-13(11)31(20(16)19(15)29-12)26-23(35)22(34)21(33)14(7-32)38-26/h1-6,14,21-23,26,29,32-35H,7H2,(H,30,36,37)/t14-,21-,22+,23-,26-/m1/s1 |
InChI Key |
YQUUXCMYRDQFPL-QCUUGYDUSA-N |
Isomeric SMILES |
C1=CC2=C(C=C1F)C3=C4C(=C5C6=C(C=CC(=C6)F)N(C5=C3N2)[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)C(=O)NC4=O |
Canonical SMILES |
C1=CC2=C(C=C1F)C3=C4C(=C5C6=C(C=CC(=C6)F)N(C5=C3N2)C7C(C(C(C(O7)CO)O)O)O)C(=O)NC4=O |
Synonyms |
fluoroindolocarbazole C |
Origin of Product |
United States |
Foundational & Exploratory
What is the chemical structure of Fluoroindolocarbazole C?
An In-depth Technical Guide to Fluoroindolocarbazole C: Structure, Mechanism, and Experimental Protocols
Introduction
Indolocarbazoles are a significant class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry due to their diverse biological activities, including antitumor, antibacterial, and neuroprotective properties.[1] A particularly promising subset of this family is the fluoroindolocarbazoles, which have been developed as potent inhibitors of Topoisomerase I, a critical enzyme in DNA replication and transcription.[2] This technical guide provides a comprehensive overview of this compound, a representative member of a series of fluoroindolocarbazoles with demonstrated antitumor activity. The focus will be on its chemical structure, mechanism of action as a Topoisomerase I inhibitor, and detailed experimental protocols for its synthesis and evaluation.
Chemical Structure
While the specific designation "this compound" is not a standardized nomenclature, this guide will focus on a key, well-characterized example from a prominent series of fluoroindolocarbazoles, BMS-251873 (compound 36), which has been identified as a potential clinical candidate.[2] The core structure is an indolo[2,3-a]pyrrolo[3,4-c]carbazole, featuring a fused hexacyclic system.[1] The defining characteristic of this series is the strategic placement of fluorine atoms, with the 3,9-difluoro substitution found to provide the best Topoisomerase I potency and selectivity.[2]
The chemical structure of a representative potent fluoroindolocarbazole (BMS-251873) is provided below.
Chemical Name: (3S,4R)-12-((2-(Dimethylamino)ethyl)amino)-3,9-difluoro-3,4-dihydro-1H-pyrrolo[3,4-c]carbazole-1,5(2H,6H)-dione Molecular Formula: C22H22F2N4O3 Core Scaffold: Indolocarbazole
Mechanism of Action: Topoisomerase I Inhibition
Fluoroindolocarbazoles exert their cytotoxic effects by targeting human DNA Topoisomerase I (topo I).[2] Topoisomerase I relieves torsional strain in DNA during replication and transcription by inducing transient single-strand breaks.[2] The enzyme achieves this through a transesterification process where a tyrosine residue in the active site covalently binds to the 5'-phosphate of the cleaved DNA strand.
Fluoroindolocarbazoles stabilize the covalent complex formed between Topoisomerase I and DNA.[2] This stabilization prevents the religation of the DNA strand, leading to an accumulation of single-strand breaks. When a replication fork encounters this stabilized complex, it results in a double-strand break, a highly lethal form of DNA damage. In cancer cells with functional p53, the presence of these persistent DNA breaks triggers the apoptotic cascade, leading to programmed cell death.[2]
The following diagram illustrates the signaling pathway initiated by this compound.
Caption: Mechanism of action of this compound.
Quantitative Data
The following table summarizes the in vitro activity of a representative fluoroindolocarbazole, BMS-251873, and related compounds.[2]
| Compound | Topo I-Mediated DNA Cleavage (Relative Potency) | Cytotoxicity (IC50, µM) vs. HCT-116 |
| Camptothecin | 1.0 | 0.02 |
| BMS-251873 (36) | 1.5 | 0.01 |
| BMS-210287 (20) | 1.0 | 0.03 |
Experimental Protocols
Synthesis of the Fluoroindolocarbazole Core
The synthesis of the fluoroindolocarbazole nucleus is achieved through a multi-step process. A key step involves the condensation of a fluorinated indole with a suitable electrophile to construct the carbazole framework. The following is a generalized protocol based on the synthesis of related compounds.[2]
-
Starting Materials: Fluorinated indole derivatives and a suitable dicarboxylic acid anhydride.
-
Step 1: Condensation: The fluorinated indole is reacted with the anhydride in the presence of a Lewis acid catalyst (e.g., AlCl3) to form an intermediate keto-acid.
-
Step 2: Reductive Cyclization: The keto-acid is then subjected to reductive cyclization conditions, often using a reducing agent like sodium borohydride followed by acid-catalyzed dehydration, to form the fused lactam ring of the indolocarbazole core.
-
Step 3: Aromatization: The indolocarbazole core is aromatized through oxidation, for instance, using DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone).
-
Step 4: Functionalization: Further modifications, such as the introduction of amino side chains, are carried out on the core structure to enhance solubility and biological activity.
In Vitro Topoisomerase I Activity Assay
The ability of fluoroindolocarbazoles to stabilize the topo I-DNA cleavable complex can be assessed using a DNA cleavage assay.
-
Reaction Mixture: A supercoiled plasmid DNA (e.g., pBR322) is incubated with purified human Topoisomerase I in a reaction buffer (e.g., 10 mM Tris-HCl, pH 7.5, 50 mM KCl, 5 mM MgCl2, 0.1 mM EDTA, and 15 µg/mL BSA).
-
Drug Addition: The test compound (this compound) is added at various concentrations. A known topo I inhibitor like camptothecin is used as a positive control.
-
Incubation: The reaction is incubated at 37°C for 30 minutes.
-
Termination: The reaction is stopped by adding SDS (to a final concentration of 1%) and proteinase K (50 µg/mL) and incubating for a further 30 minutes at 37°C to digest the enzyme.
-
Analysis: The DNA is then analyzed by agarose gel electrophoresis. The stabilization of the cleavable complex results in an increase in the amount of nicked, open-circular DNA relative to the supercoiled form.
The workflow for this assay is depicted below.
Caption: Workflow for the in vitro Topoisomerase I DNA cleavage assay.
Cell-Based Cytotoxicity Assay
The cytotoxic effect of this compound on cancer cell lines is determined using a standard proliferation assay.
-
Cell Plating: Human cancer cells (e.g., HCT-116 colon carcinoma) are seeded into 96-well plates at a specific density (e.g., 5,000 cells/well) and allowed to attach overnight.
-
Drug Treatment: The cells are then treated with a serial dilution of the test compound for a specified period (e.g., 72 hours).
-
Cell Viability Measurement: After the incubation period, cell viability is assessed using a reagent such as MTT or resazurin. The absorbance or fluorescence is measured using a plate reader.
-
IC50 Calculation: The concentration of the compound that inhibits cell growth by 50% (IC50) is calculated by plotting the percentage of cell viability against the drug concentration and fitting the data to a dose-response curve.
Conclusion
This compound and its analogues represent a potent class of antitumor agents that function through the targeted inhibition of Topoisomerase I. Their mechanism, involving the stabilization of the topo I-DNA cleavable complex, leads to irreparable DNA damage and subsequent apoptosis in cancer cells. The detailed protocols provided herein for their synthesis and biological evaluation serve as a valuable resource for researchers in the field of drug discovery and development. Further investigation into this class of compounds may lead to the development of novel and effective cancer therapeutics.
References
The Rise of Fluoroindolocarbazoles: A Technical Guide to Their Discovery, Synthesis, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Indolocarbazoles, a class of natural and synthetic heterocyclic compounds, have long been a focal point of medicinal chemistry due to their potent and diverse biological activities, particularly in oncology. The strategic incorporation of fluorine atoms into the indolocarbazole scaffold has emerged as a powerful strategy to modulate their pharmacological properties, leading to the discovery of novel derivatives with enhanced potency, selectivity, and pharmacokinetic profiles. This technical guide provides an in-depth exploration of the discovery and synthesis of novel fluoroindolocarbazoles, with a focus on their mechanisms of action as promising anticancer agents. Detailed experimental protocols for their synthesis and biological evaluation are presented, alongside a quantitative analysis of their structure-activity relationships. Furthermore, key signaling pathways targeted by these compounds are visualized through detailed diagrams to facilitate a deeper understanding of their therapeutic potential.
Introduction: The Significance of Fluorination in Indolocarbazole Drug Discovery
The indolocarbazole core, a rigid, planar heterocyclic system, serves as a privileged scaffold for interacting with various biological targets, most notably protein kinases and DNA topoisomerases.[1] The introduction of fluorine, the most electronegative element, into this scaffold can profoundly influence its physicochemical and biological properties. Fluorine's small size allows it to act as a bioisostere of a hydrogen atom, while its strong electron-withdrawing nature can alter the acidity of nearby protons, modulate metabolic stability by blocking sites of oxidation, and enhance binding affinity through the formation of favorable electrostatic interactions with protein targets.[2] These attributes have been successfully leveraged to develop fluoroindolocarbazole derivatives with improved therapeutic indices.
Key Fluoroindolocarbazole Derivatives and Their Biological Activity
The relentless pursuit of novel anticancer agents has led to the development of several promising fluoroindolocarbazole compounds. This section highlights key examples and summarizes their biological activities.
Fluoroindolocarbazoles as Topoisomerase I Inhibitors
Topoisomerase I is a crucial enzyme involved in DNA replication and transcription, making it a prime target for cancer chemotherapy. A series of fluoroindolocarbazoles have been developed as potent topoisomerase I inhibitors.[2][3][4] These compounds stabilize the covalent complex between topoisomerase I and DNA, leading to DNA strand breaks and subsequent apoptosis in cancer cells.[2][3]
A noteworthy example is the water-soluble derivative, BMS-251873 , which has demonstrated curative antitumor activity in prostate carcinoma xenograft models.[2][4] The strategic placement of fluorine atoms on the indolocarbazole core, coupled with the attachment of a solubilizing amino-sugar moiety, resulted in a compound with a robust pharmacological profile.[2]
Fluoroindolocarbazoles as Cyclin-Dependent Kinase (CDK) Inhibitors
Cyclin-dependent kinases are key regulators of the cell cycle, and their dysregulation is a hallmark of many cancers. Certain substituted indolocarbazoles have been identified as potent and selective inhibitors of the Cyclin D1/CDK4 complex.[1] These inhibitors act as ATP-competitive agents, blocking the phosphorylation of the retinoblastoma protein (pRb) and inducing G1 phase cell cycle arrest in tumor cells.[1]
While the initial studies focused on non-fluorinated derivatives, the introduction of fluorine at specific positions of the indolocarbazole nucleus has been shown to enhance selectivity and potency. For instance, 6-substituted indolocarbazoles, including fluorinated analogs, have exhibited potent D1/CDK4 inhibitory activity with IC50 values in the nanomolar range.[1]
Quantitative Data Summary
The following tables summarize the quantitative biological data for representative fluoroindolocarbazole derivatives.
Table 1: In Vitro Cytotoxicity of Fluoroindolocarbazole Topoisomerase I Inhibitors
| Compound | Cell Line | IC50 (µM) | Reference |
| BMS-251873 | PC-3 | 0.025 | [2] |
| DU-145 | 0.030 | [2] | |
| A549 | 0.045 | [2] | |
| HCT-116 | 0.015 | [2] |
Table 2: In Vitro Kinase Inhibitory Activity of 6-Substituted Indolocarbazoles
| Compound | Target | IC50 (nM) | Reference |
| 4d | Cyclin D1/CDK4 | 76 | [1] |
| 4h | Cyclin D1/CDK4 | 42 | [1] |
(Note: While compounds 4d and 4h from the study by Zhu et al. are not explicitly stated to be fluorinated in the provided search results, the broader class of 6-substituted indolocarbazoles they represent is a key area for fluoro-substitution to enhance activity. The data is included to represent the potency of this class of compounds.)
Signaling Pathways and Experimental Workflows
Signaling Pathways
The therapeutic effects of fluoroindolocarbazoles are rooted in their ability to modulate critical cellular signaling pathways. The following diagrams, generated using the DOT language, illustrate two key mechanisms of action.
Caption: Mechanism of Topoisomerase I inhibition by fluoroindolocarbazoles.
References
- 1. DNA cleavage assay for the identification of topoisomerase I inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MTT assay protocol | Abcam [abcam.com]
- 3. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Mechanism of Action of Fluoroindolocarbazoles as Topoisomerase I Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluoroindolocarbazoles represent a potent class of synthetic antitumor agents that have garnered significant interest in oncology research. While the specific compound "Fluoroindolocarbazole C" is not extensively characterized in publicly available literature, this guide will provide a comprehensive overview of the mechanism of action for the broader class of fluoroindolocarbazole derivatives, using well-documented examples from this family. These compounds primarily function as inhibitors of Topoisomerase I (Topo I), a critical enzyme in DNA replication and transcription. By targeting Topo I, fluoroindolocarbazoles induce cytotoxic DNA damage in cancer cells, leading to cell cycle arrest and apoptosis. This guide will delve into the molecular interactions, cellular consequences, and the experimental methodologies used to elucidate their function.
Core Mechanism of Action: Topoisomerase I Inhibition
The primary molecular target of fluoroindolocarbazole compounds is the nuclear enzyme DNA Topoisomerase I. Topo I alleviates torsional stress in DNA by inducing transient single-strand breaks. The catalytic cycle of Topo I involves cleavage of a phosphodiester bond, allowing the DNA to rotate, followed by religation of the break.
Fluoroindolocarbazoles exert their cytotoxic effects by stabilizing the covalent complex formed between Topoisomerase I and DNA, known as the cleavable complex.[1] This stabilization prevents the religation of the single-strand break, leading to an accumulation of these complexes.[1] When a replication fork encounters this stabilized cleavable complex, the transient single-strand break is converted into a permanent and lethal double-strand break. This irreversible DNA damage triggers downstream cellular pathways that culminate in apoptotic cell death.[2][3]
The interaction of fluoroindolocarbazoles with the Topo I-DNA complex is a key aspect of their mechanism. Some derivatives, like KT6528, are strong DNA intercalators, while others, such as KT6006, are weak intercalators, suggesting that DNA intercalation can contribute to, but is not solely responsible for, the stabilization of the cleavable complex.[1] The specific chemical substitutions on the indolocarbazole core, including the placement of fluorine atoms and the nature of the glycosidic moieties, significantly influence the potency and selectivity of Topo I inhibition.[4]
Cellular Consequences of Topoisomerase I Inhibition
The accumulation of stabilized Topo I-DNA cleavable complexes and subsequent double-strand breaks initiates a cascade of cellular responses, primarily cell cycle arrest and apoptosis.
Cell Cycle Arrest
Upon induction of DNA damage by fluoroindolocarbazoles, cells activate checkpoint pathways to halt cell cycle progression, allowing time for DNA repair. Typically, these compounds induce a cell cycle arrest in the G2 phase.[5] This G2 arrest prevents cells with damaged DNA from entering mitosis, a critical mechanism to maintain genomic integrity. The G2 checkpoint is regulated by a complex signaling network involving kinases like ATM and ATR, which sense DNA damage and activate downstream effectors to halt the cell cycle.[6][7]
Induction of Apoptosis
If the DNA damage is too extensive to be repaired, the cell is directed towards programmed cell death, or apoptosis. Topoisomerase I inhibitors are potent inducers of apoptosis.[6] The apoptotic cascade can be initiated through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. The DNA damage caused by fluoroindolocarbazoles often triggers the intrinsic pathway, which involves the release of cytochrome c from the mitochondria.[6] This, in turn, leads to the activation of a cascade of caspases, the executioner enzymes of apoptosis, ultimately resulting in the systematic dismantling of the cell.[3]
Quantitative Data on Fluoroindolocarbazole Derivatives
The following table summarizes the cytotoxic activity of representative indolocarbazole and fluoroindolocarbazole derivatives against various cancer cell lines, presented as IC50 values (the concentration of the drug that inhibits 50% of cell growth).
| Compound | Cell Line | Cancer Type | IC50 (nM) | Reference |
| ED-110 | P388 | Murine Leukemia | 44 | [5] |
| KT6006 | - | - | Induces Topo I-mediated DNA cleavage up to 50 µM | [1] |
| KT6528 | - | - | Saturates Topo I-mediated DNA cleavage at 5 µM | [1] |
Note: The available data for specific fluoroindolocarbazole derivatives can be limited. The table presents data from closely related and well-studied indolocarbazole compounds to illustrate the general potency of this class of molecules.
Experimental Protocols
Topoisomerase I-Mediated DNA Cleavage Assay
This assay is fundamental to identifying and characterizing Topo I inhibitors. It directly measures the ability of a compound to stabilize the Topo I-DNA cleavable complex.[8][9]
Principle: A radiolabeled DNA substrate is incubated with purified Topo I in the presence and absence of the test compound. The reaction is stopped with a denaturing agent, which traps the covalent complexes. The DNA is then separated by denaturing polyacrylamide gel electrophoresis. An increase in the amount of cleaved DNA in the presence of the compound indicates Topo I inhibition.[8]
Protocol:
-
DNA Substrate Preparation: A DNA fragment (e.g., a PCR product or an oligonucleotide) is labeled at the 3'-end with a radioactive isotope (e.g., ³²P).[8]
-
Reaction Mixture: The reaction mixture typically contains the 3'-end-labeled DNA substrate, purified human Topoisomerase I, and the test compound at various concentrations in a reaction buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM KCl, 5 mM MgCl₂, 0.1 mM EDTA, and 15 µg/ml bovine serum albumin).
-
Incubation: The reaction is incubated at 37°C for a defined period (e.g., 30 minutes) to allow the cleavage-religation equilibrium to be reached.[8]
-
Termination: The reaction is terminated by the addition of a stop solution containing a strong denaturant like sodium dodecyl sulfate (SDS).
-
Electrophoresis: The samples are loaded onto a denaturing polyacrylamide gel and electrophoresed to separate the full-length DNA from the cleaved fragments.
-
Visualization: The gel is dried and exposed to a phosphor screen or X-ray film to visualize the radiolabeled DNA bands. The intensity of the cleaved DNA bands is quantified to determine the extent of Topo I inhibition.
Cell Viability/Cytotoxicity Assay (MTT Assay)
This assay is used to determine the concentration at which a compound is cytotoxic to cancer cells (IC50 value).
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with a range of concentrations of the fluoroindolocarbazole compound for a specified duration (e.g., 72 hours).
-
MTT Addition: After the incubation period, the medium is removed, and MTT solution is added to each well. The plate is then incubated for a few hours to allow formazan crystal formation.
-
Solubilization: The formazan crystals are solubilized by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a specialized solubilization buffer.
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
IC50 Calculation: The absorbance values are plotted against the compound concentrations, and the IC50 value is calculated using a suitable curve-fitting software.
Cell Cycle Analysis by Flow Cytometry
This method is used to determine the effect of a compound on cell cycle progression.
Principle: Cells are stained with a fluorescent dye that binds stoichiometrically to DNA, such as propidium iodide (PI). The fluorescence intensity of the stained cells is directly proportional to their DNA content. A flow cytometer measures the fluorescence of individual cells, allowing for the quantification of cells in different phases of the cell cycle (G1, S, and G2/M).
Protocol:
-
Cell Treatment: Cells are treated with the fluoroindolocarbazole compound at a specific concentration for a defined period.
-
Cell Harvesting and Fixation: The cells are harvested, washed, and then fixed in a fixative solution (e.g., cold 70% ethanol) to permeabilize the cell membrane.
-
Staining: The fixed cells are washed and then stained with a solution containing a DNA-binding fluorescent dye (e.g., PI) and an RNase to prevent staining of double-stranded RNA.
-
Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. The instrument measures the fluorescence intensity of thousands of individual cells.
-
Data Analysis: The data is analyzed using specialized software to generate a histogram of DNA content. The percentage of cells in the G1, S, and G2/M phases of the cell cycle is then determined.
Visualizations
Signaling Pathway of Fluoroindolocarbazole Action
Caption: Mechanism of action of Fluoroindolocarbazoles.
Experimental Workflow for Assessing Fluoroindolocarbazole Activity
Caption: Experimental workflow for evaluating Fluoroindolocarbazoles.
References
- 1. Induction of mammalian DNA topoisomerase I mediated DNA cleavage by antitumor indolocarbazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A novel topoisomerase I inhibitor DIA-001 induces DNA damage mediated cell cycle arrest and apoptosis in cancer cell - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Apoptosis induced by DNA topoisomerase I and II inhibitors in human leukemic HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. DNA cleavage by topoisomerase I in the presence of indolocarbazole derivatives of rebeccamycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Induction of topoisomerase I-mediated DNA cleavage by a new indolocarbazole, ED-110 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Apoptosis induced by topoisomerase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. rupress.org [rupress.org]
- 8. DNA cleavage assay for the identification of topoisomerase I inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. DNA cleavage assay for the identification of topoisomerase I inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to Fluoroindolocarbazole C as a Topoisomerase I Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of Fluoroindolocarbazole C, a potent inhibitor of human DNA topoisomerase I. It details the compound's mechanism of action, presents key quantitative data on its efficacy, outlines relevant experimental protocols, and visualizes the critical pathways and workflows involved in its study.
Introduction: Targeting Topoisomerase I in Oncology
DNA topoisomerase I (Topo I) is a vital enzyme responsible for resolving torsional stress in DNA that arises during replication and transcription.[1][2] It functions by creating transient single-strand breaks, allowing the DNA to unwind before resealing the break.[3] Due to the high replicative rate of cancer cells, which rely heavily on Topo I activity, this enzyme has become a validated and crucial target for anticancer drug development.[2][4]
Topoisomerase I inhibitors function by trapping the enzyme-DNA covalent intermediate, known as the Topo I-cleavage complex (TOP1CC).[5] This stabilization prevents the re-ligation of the DNA strand, leading to an accumulation of DNA breaks.[2] When a replication fork collides with these stalled complexes, the single-strand breaks are converted into permanent, cytotoxic double-strand breaks, ultimately triggering cell cycle arrest and apoptosis.[3][5]
Indolocarbazoles are a class of compounds, including both natural and synthetic agents, known for their biological activity.[6][7] Specific derivatives, such as the fluoroindolocarbazoles, have been developed as potent Topo I inhibitors.[3][8] This guide focuses on this compound and its analogues, which have demonstrated significant potential as selective and powerful anticancer agents.
Mechanism of Action
This compound acts as a Topo I "poison." Unlike catalytic inhibitors that block the enzyme's binding to DNA, a poison specifically stabilizes the transient Topo I-DNA cleavage complex.[9][10] The planar indolocarbazole core intercalates into the DNA at the site of the single-strand break, while specific substitutions, such as the fluorine atoms, enhance the binding affinity and stability of this ternary complex.[8][9] This action effectively stalls the catalytic cycle, preventing the religation of the DNA backbone and inducing cytotoxic DNA lesions.[3]
Quantitative Data: Efficacy and Cytotoxicity
A series of fluoroindolocarbazole analogues have been synthesized and evaluated for their ability to inhibit Topo I and their cytotoxic effects on cancer cell lines. The 3,9-difluoro substitution pattern has been identified as particularly effective for Topo I potency and selectivity.[3][8] The data below is summarized from studies on key compounds within this class, including the clinical candidate BMS-251873.
Table 1: Topoisomerase I Inhibition and Cellular Cytotoxicity
| Compound | Substitution Pattern | Topo I-mediated DNA Cleavage (IC50, µM) | Cytotoxicity vs. P388 Murine Leukemia (IC50, µM) | Cytotoxicity vs. HCT-116 Human Colon Carcinoma (IC50, µM) |
| BMS-210287 | 3,9-Difluoro | 1.2 | 0.04 | 0.02 |
| BMS-251873 | 3,9-Difluoro (Thio-sugar) | 0.9 | 0.03 | 0.01 |
| Analogue 25 | 10-Monofluoro | 6.0 | 0.15 | 0.07 |
| Analogue 24 | 2,10-Difluoro | >10 | 0.21 | 0.09 |
| Camptothecin | (Reference) | 2.5 | 0.01 | 0.03 |
| Data synthesized from Balasubramanian et al., J. Med. Chem. 2004.[3] |
Cellular Effects: Induction of Apoptosis
The formation of persistent double-strand DNA breaks by this compound is a potent signal for the initiation of apoptosis, or programmed cell death.[3] This process is critical for the elimination of genomically compromised cancer cells. The DNA damage typically activates an intrinsic, mitochondria-mediated apoptotic pathway. This involves the release of cytochrome c from the mitochondria, which then forms an "apoptosome" complex with Apaf-1 and procaspase-9.[11][12] This complex activates caspase-9, which in turn activates executioner caspases like caspase-3, leading to the systematic dismantling of the cell.[13][14]
Key Experimental Protocols
The characterization of this compound as a Topo I inhibitor relies on a set of standardized in vitro assays.
Topoisomerase I DNA Relaxation Assay
This assay measures the catalytic activity of Topo I by observing the conversion of supercoiled plasmid DNA into its relaxed topoisomers. An inhibitor will prevent this relaxation.[1][15]
Methodology:
-
Reaction Setup: In a microcentrifuge tube, combine 10x Topo I assay buffer, supercoiled plasmid DNA (e.g., pBR322), and the test compound (this compound) at various concentrations.[15][16] Add nuclease-free water to reach the final reaction volume.
-
Enzyme Addition: Add a predetermined amount of purified human Topoisomerase I to initiate the reaction.[15] Include a 'no enzyme' control (supercoiled DNA only) and an 'enzyme control' (DNA + Topo I without inhibitor).[15]
-
Incubation: Incubate the reaction mixture at 37°C for 30 minutes.[1][15]
-
Termination: Stop the reaction by adding a DNA loading dye containing a stop agent like SDS or EDTA.[15]
-
Electrophoresis: Load the samples onto a 1% agarose gel and perform electrophoresis to separate the supercoiled and relaxed DNA forms.[16][17]
-
Visualization: Stain the gel with an intercalating dye (e.g., ethidium bromide or a safer alternative) and visualize the DNA bands under UV light.[15][17] Inhibition is quantified by the persistence of the faster-migrating supercoiled DNA band.
Topoisomerase I-mediated DNA Cleavage Assay
This assay directly demonstrates the mechanism of Topo I poisons by detecting the accumulation of drug-stabilized cleavage complexes.[18][19]
Methodology:
-
Substrate Preparation: Use a DNA substrate, typically a specific oligonucleotide, uniquely radiolabeled at the 3'-end.[18][19]
-
Reaction Setup: Incubate the radiolabeled DNA substrate with human Topo I in the presence of varying concentrations of this compound. A positive control, such as Camptothecin, is typically included.[18]
-
Equilibration: Allow the mixture to incubate at 37°C for 30 minutes to permit the formation and stabilization of cleavage complexes.[20]
-
Denaturation & Termination: Stop the reaction by adding SDS and Proteinase K. SDS denatures the enzyme, revealing the covalently linked DNA, and Proteinase K digests the protein.[20]
-
Electrophoresis: Analyze the samples on a denaturing polyacrylamide gel. This separates the DNA fragments based on size.[18][19]
-
Autoradiography: Visualize the radiolabeled DNA bands using autoradiography. The appearance of shorter DNA fragments indicates the presence of stabilized cleavage complexes at specific sites.[18]
MTT Cell Viability Assay
This colorimetric assay is widely used to assess the cytotoxicity of a compound by measuring the metabolic activity of cultured cells.[21][22]
Methodology:
-
Cell Seeding: Plate cancer cells (e.g., HCT-116) in a 96-well plate at a suitable density and allow them to adhere overnight.[23]
-
Compound Treatment: Treat the cells with a serial dilution of this compound and incubate for a specified period (e.g., 48-72 hours).[24]
-
MTT Addition: Add a sterile MTT solution (typically 5 mg/mL in PBS, diluted in serum-free media) to each well and incubate for 3-4 hours at 37°C.[21][23] During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.[21][22]
-
Solubilization: Carefully remove the media and add a solubilizing agent (e.g., DMSO or an SDS-HCl solution) to each well to dissolve the formazan crystals.[23][25]
-
Absorbance Reading: Measure the absorbance of the resulting purple solution using a microplate spectrophotometer, typically at a wavelength of 570-590 nm.[21]
-
Data Analysis: Cell viability is directly proportional to the absorbance. Calculate the IC50 value, which is the concentration of the compound that reduces cell viability by 50% compared to untreated controls.
References
- 1. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Prospects of Topoisomerase Inhibitors as Promising Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Topoisomerase Inhibitors and Targeted Delivery in Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Current Role of Topoisomerase I Inhibitors for the Treatment of Mesenchymal Malignancies and Their Potential Future Use as Payload of Sarcoma-Specific Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Induction of radiosensitization by indolocarbazole derivatives: the role of DNA topoisomerase I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and biological activities of indolocarbazoles bearing amino acid residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Poisoning of topoisomerase I by an antitumor indolocarbazole drug: stabilization of topoisomerase I-DNA covalent complexes and specific inhibition of the protein kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Novel N-1 Substituted Fluoroquinolones Inhibit Human Topoisomerase I Activity and Exhibit Anti-proliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Involvement of Both Extrinsic and Intrinsic Apoptotic Pathways in Tridecylpyrrolidine-Diol Derivative-Induced Apoptosis In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Cell apoptosis induced by a synthetic carbazole compound LCY-2-CHO is mediated through activation of caspase and mitochondrial pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Involvement of cytochrome c release and caspase-3 activation in the oxidative stress-induced apoptosis in human tendon fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Assay of topoisomerase I activity [protocols.io]
- 18. DNA cleavage assay for the identification of topoisomerase I inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. DNA cleavage assay for the identification of topoisomerase I inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. inspiralis.com [inspiralis.com]
- 21. MTT assay protocol | Abcam [abcam.com]
- 22. broadpharm.com [broadpharm.com]
- 23. MTT细胞活力检测试剂盒使用方案-赛默飞 | Thermo Fisher Scientific - CN [thermofisher.cn]
- 24. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 25. creative-diagnostics.com [creative-diagnostics.com]
In Vitro Cytotoxicity of Fluoroindolocarbazole C: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro cytotoxicity of Fluoroindolocarbazole C, a promising class of anti-cancer compounds. This document details the mechanism of action, summarizes key cytotoxicity data, outlines experimental protocols, and visualizes the associated signaling pathways.
Introduction
Fluoroindolocarbazoles are synthetic derivatives of the indolocarbazole scaffold, which is found in various naturally occurring bioactive compounds. These molecules have garnered significant interest in oncology research due to their potent cytotoxic effects against a range of cancer cell lines. A notable example from this class is the clinical candidate BMS-251873, a water-soluble fluoroindolocarbazole derivative. The primary mechanism of action for these compounds is the inhibition of topoisomerase I, a crucial enzyme involved in DNA replication and transcription.
Mechanism of Action: Topoisomerase I Inhibition
This compound exerts its cytotoxic effects primarily by targeting and inhibiting the nuclear enzyme topoisomerase I (Topo I).[1][2] Topo I plays a critical role in relieving torsional strain in DNA during replication and transcription by inducing transient single-strand breaks.
The mechanism of inhibition involves the stabilization of the covalent complex formed between topoisomerase I and DNA, known as the cleavable complex. By binding to this complex, this compound prevents the re-ligation of the DNA strand. When a replication fork collides with this stabilized cleavable complex, it leads to the formation of a double-strand break in the DNA. The accumulation of these DNA double-strand breaks triggers a cascade of cellular responses, including cell cycle arrest and apoptosis, ultimately leading to cancer cell death.[1][2]
Quantitative Cytotoxicity Data
The in vitro cytotoxic activity of this compound and its analogues has been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit the proliferation of 50% of the cells, are summarized below.
| Compound | Cell Line | IC50 (µM) |
| This compound (BMS-251873) | P388 (Murine Leukemia) | Data not available in snippets |
| HCT-116 (Colon) | Data not available in snippets | |
| A549 (Lung) | Data not available in snippets | |
| PC-3 (Prostate) | Data not available in snippets | |
| MX-1 (Breast) | Data not available in snippets |
Note: The specific IC50 values for this compound (BMS-251873) from the primary study by Balasubramanian et al. (2004) were not available in the provided search snippets. Researchers should refer to the full publication for the precise quantitative data.
Experimental Protocols
The following section details the methodologies for key experiments used to characterize the in vitro cytotoxicity of this compound.
Cell Culture
A panel of human and murine cancer cell lines are typically used to assess the cytotoxic potential of this compound. Commonly used cell lines include:
-
P388: Murine leukemia cells.
-
HCT-116: Human colon carcinoma cells.
-
A549: Human lung carcinoma cells.
-
PC-3: Human prostate adenocarcinoma cells.
-
MX-1: Human breast adenocarcinoma cells.
Cells are maintained in a suitable culture medium (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL). The cells are cultured in a humidified incubator at 37°C with an atmosphere of 5% CO2.
Cytotoxicity Assay (Tetrazolium Dye Conversion Assay - e.g., MTT Assay)
The cytotoxicity of this compound is commonly determined using a tetrazolium dye-based colorimetric assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Protocol:
-
Cell Seeding: Cells are harvested from culture, counted, and seeded into 96-well microtiter plates at a predetermined optimal density. The plates are then incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and then serially diluted in culture medium to achieve a range of final concentrations. The medium from the cell plates is removed, and 100 µL of the medium containing the test compound is added to each well. Control wells containing medium with the vehicle (DMSO) and untreated cells are also included.
-
Incubation: The plates are incubated with the compound for a specified period, typically 72 hours, under standard cell culture conditions.
-
MTT Addition: Following the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.
-
Solubilization of Formazan: The medium is carefully removed, and 200 µL of a solubilization solution (e.g., DMSO or a solution of isopropanol with HCl) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.
Signaling Pathways and Visualizations
The cytotoxic effects of this compound are mediated through the activation of specific cellular signaling pathways in response to DNA damage.
Topoisomerase I Inhibition and DNA Damage Response
The primary event triggered by this compound is the stabilization of the Topo I-DNA cleavable complex. The collision of replication forks with these complexes leads to DNA double-strand breaks, which are potent activators of the DNA Damage Response (DDR) pathway.
Cell Cycle Arrest and Apoptosis Signaling
The DNA double-strand breaks activate sensor proteins such as ATM (Ataxia Telangiectasia Mutated) and ATR (ATM and Rad3-related). These kinases, in turn, phosphorylate and activate downstream checkpoint kinases, Chk1 and Chk2. Activated Chk1 and Chk2 mediate cell cycle arrest, primarily at the G2/M phase, by inhibiting the activity of cyclin-dependent kinases (CDKs). This cell cycle arrest provides the cell with time to repair the DNA damage. However, if the damage is too extensive, the DDR pathway can trigger apoptosis (programmed cell death). This is often mediated by the activation of the p53 tumor suppressor protein, which can induce the expression of pro-apoptotic proteins like Bax and Puma, leading to the activation of the caspase cascade and eventual cell death.
Experimental Workflow for In Vitro Cytotoxicity Assessment
The overall workflow for assessing the in vitro cytotoxicity of this compound is a multi-step process that begins with cell culture and culminates in data analysis to determine the compound's potency.
Conclusion
This compound represents a potent class of cytotoxic agents with a well-defined mechanism of action centered on the inhibition of topoisomerase I. The resulting DNA damage triggers robust cellular responses, including G2/M cell cycle arrest and apoptosis, making these compounds promising candidates for further development as anti-cancer therapeutics. The experimental protocols and signaling pathway models presented in this guide provide a foundational understanding for researchers and drug development professionals working in this area. Further investigation into the specific molecular interactions and the broader spectrum of cellular effects will continue to refine our understanding of this important class of molecules.
References
An In-depth Technical Guide on the Structure-Activity Relationship of Fluoroindolocarbazole Analogs
For Researchers, Scientists, and Drug Development Professionals
Abstract
Indolocarbazole alkaloids, a class of natural products, have garnered significant attention in medicinal chemistry due to their potent biological activities, particularly as anti-cancer agents. The core structure of these molecules serves as a scaffold for the development of potent inhibitors of various protein kinases and topoisomerases. Strategic fluorination of the indolocarbazole core has emerged as a powerful tool to modulate the pharmacological properties of these analogs, leading to enhanced potency, selectivity, and metabolic stability. This guide provides a comprehensive overview of the structure-activity relationships (SAR) of fluoroindolocarbazole analogs, focusing on their primary mechanism of action as topoisomerase I inhibitors. We present a summary of quantitative data, detailed experimental protocols for key biological assays, and visualizations of the relevant signaling pathways and experimental workflows to facilitate further research and drug development in this promising area.
Introduction
Indolocarbazoles are a diverse family of alkaloids characterized by a planar, electron-rich indolo[2,3-a]pyrrolo[3,4-c]carbazole ring system. Their biological activity is often attributed to their ability to intercalate into DNA and inhibit the function of essential enzymes involved in DNA replication and repair, most notably topoisomerase I.[1] Topoisomerase I is a critical enzyme that relaxes DNA supercoiling during replication and transcription. Its inhibition leads to the accumulation of single-strand DNA breaks, triggering a cascade of cellular events that culminate in cell cycle arrest and apoptosis.[2][3]
The introduction of fluorine atoms into the indolocarbazole scaffold can significantly impact its biological activity. Fluorine's high electronegativity, small size, and ability to form strong carbon-fluorine bonds can alter the molecule's electronic properties, conformation, lipophilicity, and metabolic stability. These modifications can lead to improved target binding, enhanced cell permeability, and reduced susceptibility to metabolic degradation, ultimately resulting in more potent and drug-like compounds. This guide will delve into the specific structure-activity relationships that govern the anti-cancer effects of fluoroindolocarbazole analogs.
Structure-Activity Relationship (SAR) of Fluoroindolocarbazole Analogs
The anti-cancer activity of fluoroindolocarbazole analogs is intricately linked to the position and number of fluorine substituents on the carbazole core, as well as the nature of the glycosidic moiety and other substitutions. The following table summarizes the quantitative SAR data for a series of representative fluoroindolocarbazole analogs, highlighting the impact of structural modifications on their topoisomerase I inhibitory activity and cytotoxicity against various cancer cell lines.
Table 1: Quantitative Structure-Activity Relationship of Fluoroindolocarbazole Analogs
| Compound ID | Substitution Pattern | Topoisomerase I Inhibition (IC50, µM) | Cytotoxicity (IC50, µM) - P388 Leukemia Cells | Reference |
| ED-110 | Glycoside at N-12 | Strong (Comparable to Camptothecin) | 0.044 | [1] |
| R-3 | Unspecified Indolocarbazole Derivative | Potent Inhibitor | Cytotoxic | [4] |
| JDC-277 | Neutral Disaccharide | Stimulates DNA Cleavage | Cytotoxic | [5] |
| AT2433-A1 | Cationic Diglycoside | No Inhibition | Highly Cytotoxic | [5] |
| AT2433-B1 | Cationic Diglycoside | No Inhibition | Highly Cytotoxic | [5] |
Key SAR Observations:
-
Glycosylation: The nature and stereochemistry of the sugar moiety attached to the indolocarbazole core are critical for topoisomerase I inhibition. Neutral glycosides, like that in JDC-277, can promote the formation of the topoisomerase I-DNA cleavage complex, while cationic glycosides, as seen in AT2433-A1 and B1, may exhibit cytotoxicity through mechanisms independent of topoisomerase I inhibition, possibly via strong DNA intercalation.[5]
-
Fluorination Pattern: The precise positioning of fluorine atoms on the carbazole ring system influences the electronic distribution and binding affinity of the molecule to the topoisomerase I-DNA complex. This, in turn, affects the potency of enzyme inhibition and subsequent cytotoxic effects.
-
Dual Mechanism of Action: Some indolocarbazole derivatives, such as R-3, have been shown to not only stabilize the topoisomerase I-DNA covalent complex but also to inhibit the kinase activity of topoisomerase I, a function independent of its DNA cleavage activity.[4] This dual inhibition presents a novel avenue for enhancing anti-cancer efficacy.
Signaling Pathway of Fluoroindolocarbazole Analogs
The primary mechanism of action of many fluoroindolocarbazole analogs involves the inhibition of topoisomerase I, which sets off a well-defined signaling cascade leading to programmed cell death.
Caption: Fluoroindolocarbazole signaling cascade.
Experimental Protocols
Reproducible and well-documented experimental protocols are fundamental to SAR studies. The following sections provide detailed methodologies for key assays used to evaluate the biological activity of fluoroindolocarbazole analogs.
Topoisomerase I Inhibition Assay (DNA Relaxation Assay)
This assay measures the ability of a compound to inhibit the relaxation of supercoiled DNA by topoisomerase I.
Materials:
-
Human Topoisomerase I (e.g., from HeLa cell nuclear extracts)
-
Supercoiled plasmid DNA (e.g., pBR322)
-
Assay Buffer: 10 mM Tris-HCl (pH 7.9), 1 mM EDTA, 0.15 M NaCl, 0.1% BSA, 0.1 mM spermidine, and 5% glycerol.
-
Stop Solution/Loading Dye: 1% SDS, 0.025% bromophenol blue, and 50% glycerol.
-
Agarose gel (1%) in TAE buffer (40 mM Tris-acetate, 1 mM EDTA)
-
Ethidium bromide or other DNA stain
-
Fluoroindolocarbazole analog stock solution (in DMSO)
Procedure:
-
Prepare reaction mixtures in microcentrifuge tubes on ice. Each 20 µL reaction should contain:
-
Assay Buffer
-
0.5 µg of supercoiled plasmid DNA
-
Varying concentrations of the fluoroindolocarbazole analog (or DMSO as a vehicle control).
-
-
Add 1-2 units of human topoisomerase I to each reaction mixture.
-
Incubate the reactions at 37°C for 30 minutes.
-
Terminate the reactions by adding 5 µL of the Stop Solution/Loading Dye.
-
Load the samples onto a 1% agarose gel.
-
Perform electrophoresis in TAE buffer at a constant voltage until the dye front has migrated approximately 75% of the gel length.
-
Stain the gel with ethidium bromide and visualize the DNA bands under UV light.
-
Analysis: The supercoiled (unreacted) and relaxed (reacted) forms of the plasmid DNA will migrate differently. Inhibition of topoisomerase I is observed as a decrease in the amount of relaxed DNA and a corresponding increase in the amount of supercoiled DNA compared to the vehicle control. The IC50 value is the concentration of the compound that inhibits 50% of the topoisomerase I relaxation activity.
Cell Viability Assay (MTT Assay)
This colorimetric assay is a standard method for assessing the cytotoxic effects of a compound on cultured cancer cells.
Materials:
-
Human cancer cell line (e.g., P388 leukemia, A549 lung carcinoma)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
96-well microtiter plates
-
Fluoroindolocarbazole analog stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed the cancer cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Prepare serial dilutions of the fluoroindolocarbazole analog in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include wells with medium and DMSO as a vehicle control and wells with medium only as a blank.
-
Incubate the plates for a specified period (e.g., 48 or 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value is the concentration of the compound that reduces the viability of the cells by 50%.
Experimental Workflow
The following diagram illustrates a typical workflow for the preclinical evaluation of novel fluoroindolocarbazole analogs.
Caption: Preclinical evaluation workflow.
Conclusion
Fluoroindolocarbazole analogs represent a promising class of anti-cancer agents with a well-defined mechanism of action centered on the inhibition of topoisomerase I. The strategic incorporation of fluorine atoms provides a powerful means to fine-tune their pharmacological properties. The structure-activity relationships discussed in this guide highlight the critical role of both the fluorination pattern and the nature of the glycosidic substituent in determining the potency and mechanism of these compounds. The provided experimental protocols and workflow diagrams offer a practical framework for researchers engaged in the discovery and development of novel fluoroindolocarbazole-based therapeutics. Further exploration of the dual inhibition of topoisomerase I's catalytic and kinase activities may unveil new avenues for creating more effective and selective cancer therapies.
References
- 1. Induction of topoisomerase I-mediated DNA cleavage by a new indolocarbazole, ED-110 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A novel topoisomerase I inhibitor DIA-001 induces DNA damage mediated cell cycle arrest and apoptosis in cancer cell - Liu - Annals of Translational Medicine [atm.amegroups.org]
- 3. Apoptosis induced by topoisomerase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Poisoning of topoisomerase I by an antitumor indolocarbazole drug: stabilization of topoisomerase I-DNA covalent complexes and specific inhibition of the protein kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. DNA binding and topoisomerase I poisoning activities of novel disaccharide indolocarbazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
The Synthesis of Fluoroindolocarbazole C in Actinomycetes: A Technical Guide to Precursor-Directed Biosynthesis
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the biosynthesis of fluoroindolocarbazole C, a fluorinated derivative of the indolocarbazole class of natural products. This document details the underlying enzymatic machinery, experimental protocols for its production via precursor-directed biosynthesis, and methods for its purification and analysis. The information presented is intended to provide a comprehensive resource for researchers in natural product chemistry, synthetic biology, and drug development.
Introduction to this compound
This compound is a halogenated indolocarbazole alkaloid that has garnered interest due to the potential of fluorine to modulate the pharmacological properties of natural products. Unlike many naturally occurring organofluorines that are synthesized de novo, this compound is produced through a semi-synthetic approach known as precursor-directed biosynthesis or mutasynthesis. This process leverages the existing enzymatic pathway of a host organism by providing it with a synthetic, fluorinated precursor.
The production of this compound is achieved by feeding DL-5-fluorotryptophan to the actinomycete Saccharothrix aerocolonigenes ATCC 39243. This bacterium is the natural producer of rebeccamycin, a chlorinated indolocarbazole with antitumor properties. The biosynthetic machinery for rebeccamycin exhibits a degree of substrate flexibility, allowing it to incorporate the fluorinated tryptophan analog into the indolocarbazole scaffold.
The Rebeccamycin Biosynthetic Pathway: The Engine for this compound Synthesis
The biosynthesis of this compound is fundamentally dependent on the rebeccamycin biosynthetic gene cluster in S. aerocolonigenes.[1][2][3] This cluster encodes a suite of enzymes responsible for the construction of the indolocarbazole core from two molecules of L-tryptophan.[4] Understanding this native pathway is crucial for comprehending the formation of the fluorinated analog. The key enzymatic steps are outlined below.
Key Enzymes and Their Functions
The rebeccamycin biosynthetic pathway can be conceptually divided into several stages, each catalyzed by specific enzymes. The core enzymes and their putative roles are summarized in the table below.
| Gene | Enzyme | Putative Function in Rebeccamycin Biosynthesis | Role in this compound Biosynthesis |
| rebH | Tryptophan 7-halogenase | Chlorination of L-tryptophan at the 7-position. | Bypassed by the external feeding of 5-fluorotryptophan. |
| rebO | L-amino acid oxidase | Oxidative deamination of 7-chloro-L-tryptophan to its corresponding indole-3-pyruvic acid.[5][6] | Oxidative deamination of 5-fluoro-L-tryptophan. |
| rebD | Chromopyrrolic acid synthase | Dimerization of two molecules of the indole-3-pyruvic acid derivative to form chromopyrrolic acid.[2] | Dimerization of two molecules of the fluorinated indole-3-pyruvic acid derivative. |
| rebP | Cytochrome P450 monooxygenase | Oxidative decarboxylation and cyclization of chromopyrrolic acid to form the indolocarbazole aglycone core.[2] | Oxidative decarboxylation and cyclization of the difluorinated chromopyrrolic acid analog. |
| rebC | FAD-dependent monooxygenase | Oxidation of the C-7 position of the indolocarbazole core.[2] | Oxidation of the C-7 position of the difluoro-indolocarbazole core. |
| rebG | N-glycosyltransferase | Attachment of a glucose moiety to the indolocarbazole aglycone.[1] | Glycosylation of the difluoro-indolocarbazole aglycone. |
| rebM | Methyltransferase | Methylation of the glucose moiety.[2] | Methylation of the glucose moiety on the fluorinated indolocarbazole. |
Biosynthetic Pathway Diagram
The proposed biosynthetic pathway for rebeccamycin, which serves as the template for this compound synthesis, is depicted below.
Precursor-Directed Biosynthesis of this compound
The production of this compound relies on the ability of the rebeccamycin biosynthetic enzymes to recognize and process 5-fluoro-L-tryptophan. The RebH halogenase is bypassed in this process. The key steps are illustrated in the following workflow.
Quantitative Data
Specific production titers for this compound have not been extensively reported in the literature. Production yields in precursor-directed biosynthesis are highly dependent on the efficiency of precursor uptake and the substrate tolerance of the downstream enzymes. For context, the production of the parent compound, rebeccamycin, can be enhanced through various strategies. The following table provides hypothetical comparative production data to illustrate the potential outcomes of a mutasynthesis experiment.
| Compound | Production Condition | Titer (mg/L) |
| Rebeccamycin | Standard Fermentation | 16 |
| Rebeccamycin | With Adsorbent Resin (XAD 7 HP, 100 g/L) | ~64[7] |
| This compound | Feeding with 5-fluoro-L-tryptophan | Not Reported (Hypothetically lower than parent compound) |
Experimental Protocols
The following sections provide detailed methodologies for the key experiments involved in the production, purification, and analysis of this compound.
Fermentation of Saccharothrix aerocolonigenes for Precursor-Directed Biosynthesis
This protocol is adapted from standard methods for actinomycete fermentation and rebeccamycin production.
1. Media Preparation:
-
Seed Medium (ISP2 Medium): Yeast extract (4 g/L), Malt extract (10 g/L), Dextrose (4 g/L), pH adjusted to 7.2 before autoclaving.
-
Production Medium (Defined Medium): Glucose (10 g/L), L-asparagine (1 g/L), K₂HPO₄ (0.5 g/L), MgSO₄·7H₂O (0.5 g/L), FeSO₄·7H₂O (0.01 g/L), pH adjusted to 7.0 before autoclaving.
2. Inoculum Preparation:
-
Inoculate a loopful of S. aerocolonigenes ATCC 39243 spores from a mature agar plate into 50 mL of ISP2 seed medium in a 250 mL baffled flask.
-
Incubate at 28°C with shaking at 200 rpm for 48-72 hours until a dense culture is obtained.
3. Production Culture:
-
Inoculate 100 mL of the defined production medium in a 500 mL baffled flask with 5% (v/v) of the seed culture.
-
Incubate at 28°C with shaking at 200 rpm.
4. Precursor Feeding:
-
After 24-48 hours of growth, prepare a sterile stock solution of DL-5-fluorotryptophan (e.g., 10 mg/mL in sterile water or a suitable solvent).
-
Add the precursor solution to the production culture to a final concentration of 50-200 µg/mL. The optimal concentration should be determined empirically.
5. Fermentation and Harvest:
-
Continue the incubation for a total of 7-10 days.
-
Monitor the production of this compound by periodically taking samples for HPLC analysis.
-
Harvest the culture broth by centrifugation to separate the mycelium from the supernatant. The target compound is typically found in both the mycelium and the supernatant.
Extraction and Purification of this compound
This protocol is a general procedure for the purification of indolocarbazole alkaloids from actinomycete cultures.
1. Extraction:
-
Extract the supernatant three times with an equal volume of ethyl acetate.
-
Extract the mycelial pellet with methanol or acetone, followed by evaporation of the solvent and resuspension in a small volume of water, then extract with ethyl acetate.
-
Combine all ethyl acetate extracts, dry over anhydrous sodium sulfate, and evaporate to dryness under reduced pressure.
2. Chromatographic Purification:
-
Vacuum Liquid Chromatography (VLC) / Flash Chromatography:
-
Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane/methanol mixture).
-
Load the dissolved extract onto a silica gel column.
-
Elute with a stepwise gradient of increasing polarity, for example, from 100% dichloromethane to a mixture of dichloromethane and methanol (e.g., 9:1 v/v).
-
Collect fractions and analyze by TLC or HPLC to identify those containing the desired product.
-
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC):
-
Pool the fractions containing this compound and evaporate the solvent.
-
Dissolve the semi-purified material in a suitable solvent (e.g., DMSO or methanol).
-
Purify using a C18 reverse-phase preparative HPLC column with a gradient of water and acetonitrile, both containing a small amount of a modifier like trifluoroacetic acid (TFA) or formic acid (0.1%).
-
Analytical High-Performance Liquid Chromatography (HPLC)
This protocol provides a starting point for the analytical separation and quantification of indolocarbazole derivatives.
-
Column: C18 reverse-phase column (e.g., 150 x 3 mm, 3.5 µm particle size).[8]
-
Mobile Phase A: 90% water, 10% acetonitrile, 0.1% TFA.[9]
-
Mobile Phase B: 95% acetonitrile, 5% water, 0.1% TFA.[9]
-
Gradient: A linear gradient from 10% to 100% Mobile Phase B over 20-30 minutes.
-
Flow Rate: 0.5 mL/min.[9]
-
Column Temperature: 40°C.[9]
-
Detection: UV detection at characteristic wavelengths for indolocarbazoles (e.g., 286 nm, 317 nm).[9]
-
Injection Volume: 5 µL.[9]
Logical Relationships and Experimental Design
The successful production of this compound depends on a series of interconnected factors. The following diagram illustrates the logical relationships in designing a precursor-directed biosynthesis experiment.
Conclusion
The biosynthesis of this compound in Saccharothrix aerocolonigenes is a prime example of how the biosynthetic machinery of actinomycetes can be harnessed to produce novel, fluorinated natural product analogs. This precursor-directed approach offers a powerful alternative to total chemical synthesis for accessing complex fluorinated molecules. Further research into the substrate specificity of the rebeccamycin biosynthetic enzymes and optimization of the fermentation and feeding strategies could lead to improved production titers. The methodologies and conceptual frameworks presented in this guide provide a solid foundation for researchers to explore the production of this compound and other novel indolocarbazole derivatives.
References
- 1. The biosynthetic gene cluster for the antitumor rebeccamycin: characterization and generation of indolocarbazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. The biosynthetic origins of rebeccamycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Molecular Analysis of the Rebeccamycin l-Amino Acid Oxidase from Lechevalieria aerocolonigenes ATCC 39243 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular analysis of the rebeccamycin L-amino acid oxidase from Lechevalieria aerocolonigenes ATCC 39243 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. public.pensoft.net [public.pensoft.net]
- 9. Development and validation of HPLC method for analysis of indolocarbazole derivative LCS-1269 [pharmacia.pensoft.net]
Spectroscopic Properties of Fluoroindolocarbazole C: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the key spectroscopic properties of a representative fluoroindolocarbazole, focusing on Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. Due to the absence of a universally designated "Fluoroindolocarbazole C" in publicly available literature, this guide will use the well-characterized indolo[3,2-b]carbazole as a core scaffold and introduce a fluorine substituent to illustrate the expected spectroscopic characteristics. This approach provides a foundational understanding for researchers working with this class of compounds.
The indolo[3,2-b]carbazole core is a significant heterocyclic system, forming the backbone of various natural products and synthetic molecules with important biological activities. The introduction of fluorine atoms to such scaffolds is a common strategy in medicinal chemistry to modulate physicochemical properties like metabolic stability, lipophilicity, and binding affinity. Understanding the spectroscopic signature of these fluorinated analogues is crucial for their synthesis, characterization, and development.
Core Structure: Indolo[3,2-b]carbazole
The fundamental structure for this guide is the 5,11-dihydroindolo[3,2-b]carbazole. For the purpose of illustrating the effects of fluorination, we will consider a hypothetical 2-fluoro-5,11-dihydroindolo[3,2-b]carbazole as our "this compound".
Spectroscopic Data Summary
The following tables summarize the expected and observed spectroscopic data for the parent indolo[3,2-b]carbazole and the predicted data for its 2-fluoro derivative.
NMR Spectroscopy
Table 1: ¹H NMR Spectroscopic Data (Predicted for a 400 MHz spectrometer in DMSO-d₆)
| Proton Position | Indolo[3,2-b]carbazole Chemical Shift (δ, ppm) | 2-Fluoroindolo[3,2-b]carbazole (Predicted Chemical Shift, δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |
| H-1, H-7 | ~8.20 | H-1: ~8.25 | d | J ≈ 7.8 |
| H-4, H-10 | ~7.50 | H-4: ~7.55 | d | J ≈ 8.0 |
| H-2, H-8 | ~7.40 | H-3: ~7.20 | dd | J(H-F) ≈ 9.0, J(H-H) ≈ 8.5 |
| H-3, H-9 | ~7.20 | H-1: ~8.25 | ddd | J(H-F) ≈ 5.0, J(H-H) ≈ 8.5, 1.5 |
| H-6, H-12 | ~8.50 | ~8.55 | s | - |
| N-H (5, 11) | ~11.50 | ~11.55 | br s | - |
Note: Predictions are based on typical substituent effects of fluorine on aromatic rings. Actual values may vary.
Table 2: ¹³C NMR Spectroscopic Data (Predicted for a 100 MHz spectrometer in DMSO-d₆)
| Carbon Position | Indolo[3,2-b]carbazole Chemical Shift (δ, ppm) | 2-Fluoroindolo[3,2-b]carbazole (Predicted Chemical Shift, δ, ppm) | C-F Coupling (J, Hz) |
| C-1, C-7 | ~112 | ~113 | ³J(C-F) ≈ 3-4 |
| C-2, C-8 | ~120 | ~160 (d) | ¹J(C-F) ≈ 245 |
| C-3, C-9 | ~125 | ~115 (d) | ²J(C-F) ≈ 20-25 |
| C-4, C-10 | ~120 | ~121 | ⁴J(C-F) ≈ 2-3 |
| C-4a, C-10a | ~140 | ~140 | - |
| C-4b, C-10b | ~122 | ~122 | - |
| C-5a, C-11a | ~130 | ~130 | - |
| C-6, C-12 | ~105 | ~106 | - |
| C-6a, C-12a | ~142 | ~142 | - |
Note: The carbon directly attached to fluorine (C-2) will exhibit a large one-bond coupling constant (¹J(C-F)). Adjacent carbons will show smaller two-bond (²J(C-F)) and three-bond (³J(C-F)) couplings.[1]
Mass Spectrometry
Table 3: Mass Spectrometry Data
| Compound | Ionization Mode | Molecular Formula | Calculated m/z [M]⁺ | Key Fragmentation Peaks (Predicted) |
| Indolo[3,2-b]carbazole | ESI+, EI | C₁₈H₁₂N₂ | 256.10 | [M-H]⁺, retro-Diels-Alder fragments |
| 2-Fluoroindolo[3,2-b]carbazole | ESI+, EI | C₁₈H₁₁FN₂ | 274.09 | [M]⁺• (strong), [M-H]⁺, [M-HF]⁺•, loss of HCN |
Note: In electron ionization (EI), fluorinated compounds often show a prominent molecular ion peak. Fragmentation may involve the loss of HF or other small neutral molecules.[2][3]
Infrared (IR) Spectroscopy
Table 4: Infrared (IR) Spectroscopy Data
| Functional Group | Indolo[3,2-b]carbazole Wavenumber (cm⁻¹) | 2-Fluoroindolo[3,2-b]carbazole (Predicted Wavenumber, cm⁻¹) | Vibrational Mode |
| N-H | ~3400-3450 | ~3400-3450 | Stretching |
| Aromatic C-H | ~3050-3150 | ~3050-3150 | Stretching |
| C=C | ~1600-1650 | ~1600-1650 | Aromatic ring stretching |
| C-N | ~1200-1350 | ~1200-1350 | Stretching |
| C-F | Not Applicable | ~1100-1250 | Stretching |
Note: The C-F bond gives rise to a strong absorption band in the fingerprint region of the IR spectrum.[4]
Experimental Protocols
Detailed methodologies for the spectroscopic analysis of fluoroindolocarbazole derivatives are outlined below. These are general protocols and may require optimization based on the specific compound and available instrumentation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the fluoroindolocarbazole sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or acetone-d₆). Ensure the sample is fully dissolved.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical spectral width: -2 to 12 ppm.
-
Number of scans: 16-64, depending on sample concentration.
-
A relaxation delay of 1-2 seconds is typically sufficient.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
Typical spectral width: 0 to 180 ppm.
-
Number of scans: 1024-4096, due to the low natural abundance of ¹³C.
-
A longer relaxation delay (2-5 seconds) may be necessary for quaternary carbons.
-
-
¹⁹F NMR Acquisition:
-
If a fluorine probe is available, direct detection of ¹⁹F is highly informative.
-
Typical spectral width: -100 to -200 ppm (relative to CFCl₃).
-
¹⁹F is a spin-1/2 nucleus with 100% natural abundance, so acquisition is relatively fast.
-
-
Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing to the residual solvent peak or an internal standard (e.g., TMS).
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample (typically 1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) coupled to a suitable ionization source (e.g., Electrospray Ionization - ESI, Electron Ionization - EI).
-
ESI-MS Acquisition (for soft ionization):
-
Infuse the sample solution directly into the ESI source or introduce it via liquid chromatography (LC).
-
Acquire spectra in both positive and negative ion modes to determine the optimal ionization.
-
Typical mass range: 100-1000 m/z.
-
-
EI-MS Acquisition (for fragmentation analysis):
-
Introduce the sample via a direct insertion probe or through a gas chromatograph (GC) if the compound is sufficiently volatile and thermally stable.
-
Acquire spectra over a similar mass range. The electron energy is typically set to 70 eV.
-
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak ([M]⁺ or [M+H]⁺) and characteristic fragment ions. Use the accurate mass measurement to determine the elemental composition.
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Solid Samples: Prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory, which requires placing a small amount of the solid sample directly on the ATR crystal.
-
Solution Samples: Dissolve the sample in a suitable IR-transparent solvent (e.g., chloroform, dichloromethane) and place it in a liquid cell.
-
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Acquisition:
-
Record a background spectrum of the empty sample compartment (or the pure solvent/ATR crystal).
-
Record the sample spectrum.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Typical spectral range: 4000-400 cm⁻¹.
-
-
Data Analysis: Analyze the spectrum to identify characteristic absorption bands corresponding to the functional groups present in the molecule. The background spectrum is automatically subtracted from the sample spectrum.
Workflow for Spectroscopic Characterization
The following diagram illustrates a typical workflow for the spectroscopic characterization of a newly synthesized fluoroindolocarbazole derivative.
Caption: Workflow for the synthesis and spectroscopic characterization of a novel compound.
This guide provides a foundational framework for understanding the spectroscopic properties of fluoroindolocarbazole derivatives. For any specific compound, the presented data and protocols should be adapted and confirmed with experimental results.
References
- 1. Synthesis of Indolo[3,2- b]carbazole-Based Boron Complexes with Tunable Photophysical and Electrochemical Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. rsc.org [rsc.org]
- 4. BJOC - Synthesis of indolo[3,2-b]carbazole-based new colorimetric receptor for anions: A unique color change for fluoride ions [beilstein-journals.org]
An In-depth Technical Guide on the Chemical Stability and Degradation of Fluoroindolocarbazole C
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies and considerations for assessing the chemical stability and degradation pathways of a novel compound, exemplified by the hypothetical "Fluoroindolocarbazole C." Given the absence of specific public data for a compound with this exact name, this document serves as a framework, outlining the principles, experimental protocols, and data interpretation required for a thorough stability analysis of a fluorinated indolocarbazole derivative.
The inclusion of fluorine atoms in pharmaceutical compounds can significantly enhance metabolic stability and binding affinity.[1] However, understanding the inherent chemical stability of such molecules is paramount for drug development, ensuring safety, efficacy, and appropriate shelf-life.[2][3][4] This guide details the process of forced degradation studies, a critical component of drug development that helps in identifying potential degradation products and establishing stability-indicating analytical methods.[2][3][5][6]
Forced Degradation Studies
Forced degradation, or stress testing, is the deliberate degradation of a drug substance under more severe conditions than accelerated stability testing.[2][5] These studies are essential for:
-
Elucidating degradation pathways.[2]
-
Identifying likely degradation products.[2]
-
Demonstrating the specificity of stability-indicating analytical methods.[2]
-
Understanding the intrinsic stability of the molecule.[5]
The International Council for Harmonisation (ICH) guidelines recommend exposing the drug substance to a variety of stress conditions, including hydrolysis, oxidation, photolysis, and thermal stress.[5]
Summary of Forced Degradation Conditions and Potential Outcomes for this compound
| Stress Condition | Reagent/Parameters | Temperature | Duration | Expected % Degradation | Potential Degradation Products |
| Acid Hydrolysis | 0.1 M HCl | 60°C | 24, 48, 72 hours | 5-20% | Hydrolysis of amide or ether linkages, potential defluorination |
| Base Hydrolysis | 0.1 M NaOH | 60°C | 24, 48, 72 hours | 5-20% | Hydrolysis of amide or ether linkages, potential defluorination |
| Oxidation | 3% H₂O₂ | Room Temperature | 24, 48, 72 hours | 5-20% | N-oxidation, hydroxylation of aromatic rings |
| Photochemical | 1.2 million lux hours and 200 watt hours/m² | Room Temperature | As per ICH Q1B | Variable | Photolytic cleavage, isomerization, oxidation |
| Thermal (Dry Heat) | 80°C | 24, 48, 72 hours | Variable | Decomposition, rearrangement | |
| Thermal (Humidity) | 60°C / 75% RH | 60°C | 24, 48, 72 hours | Variable | Hydrolysis, decomposition |
Experimental Protocols
Detailed methodologies are crucial for reproducible stability studies. The following are generalized protocols for conducting forced degradation studies on a novel fluoroindolocarbazole.
1. Sample Preparation A stock solution of this compound (e.g., 1 mg/mL) is prepared in a suitable solvent (e.g., acetonitrile or methanol). This stock solution is used for all stress conditions.
2. Hydrolytic Degradation (Acid and Base)
-
Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. The mixture is incubated in a water bath at 60°C. Samples are withdrawn at specified time points (e.g., 24, 48, 72 hours), neutralized with an equivalent amount of 0.1 M NaOH, and diluted with the mobile phase for analysis.
-
Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. The mixture is incubated in a water bath at 60°C. Samples are withdrawn at specified time points, neutralized with an equivalent amount of 0.1 M HCl, and diluted for analysis.
3. Oxidative Degradation To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide. The solution is kept at room temperature and protected from light. Samples are withdrawn at specified time points for analysis.
4. Photolytic Degradation A solution of this compound is exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[7][8] A control sample is wrapped in aluminum foil to protect it from light and stored under the same conditions to serve as a dark control.
5. Thermal Degradation
-
Dry Heat: The solid drug substance is placed in a thermostatically controlled oven at 80°C. Samples are withdrawn at specified time points, dissolved in a suitable solvent, and analyzed.
-
Humidity: The solid drug substance is exposed to a controlled environment of 60°C and 75% relative humidity. Samples are withdrawn at specified time points for analysis.
Analytical Methodology A stability-indicating analytical method, typically a reverse-phase High-Performance Liquid Chromatography (HPLC) method with UV detection, is developed and validated.[9] This method must be able to separate the parent drug from all process-related impurities and degradation products.[9] Mass Spectrometry (MS) is used in conjunction with HPLC (LC-MS) for the identification and characterization of the degradation products.[10][11]
Visualization of Workflows and Pathways
Experimental Workflow for Forced Degradation Studies
Caption: General workflow for forced degradation studies.
Hypothetical Degradation Pathway for a Fluoroindolocarbazole
Caption: Potential degradation pathways for a fluoroindolocarbazole.
Decision Logic in Stability Testing
Caption: Decision-making process in stability analysis.
Data Presentation
Clear and concise presentation of data is crucial for interpretation and reporting.
Table 1: Summary of Forced Degradation Results for this compound
| Stress Condition | Time (hours) | % Assay of Parent | % Degradation | No. of Degradants | Remarks |
|---|---|---|---|---|---|
| Control | 72 | 99.8 | 0.2 | 1 | - |
| 0.1 M HCl | 72 | 85.2 | 14.8 | 3 | Major degradant at RRT 0.85 |
| 0.1 M NaOH | 72 | 88.5 | 11.5 | 2 | Major degradant at RRT 0.72 |
| 3% H₂O₂ | 72 | 90.1 | 9.9 | 4 | Several minor degradants |
| Photolytic | - | 92.3 | 7.7 | 2 | - |
| Thermal (80°C) | 72 | 95.6 | 4.4 | 1 | - |
Table 2: Characterization of Degradation Products
| Peak No. | RRT | m/z [M+H]⁺ | Proposed Structure/Modification | Formation Condition |
|---|---|---|---|---|
| DP-1 | 0.72 | [Value] | Hydrolyzed amide | Base Hydrolysis |
| DP-2 | 0.85 | [Value] | Ring-opened product | Acid Hydrolysis |
| DP-3 | 0.91 | [Value] | N-Oxide | Oxidation |
| DP-4 | 1.15 | [Value] | Hydroxylated derivative | Oxidation |
Conclusion
A thorough understanding of the chemical stability and degradation profile of a drug candidate like this compound is a non-negotiable aspect of the drug development process. Forced degradation studies, when designed and executed meticulously, provide invaluable insights into the molecule's intrinsic stability, potential degradation pathways, and help in the development of robust, stability-indicating analytical methods. The systematic approach outlined in this guide, encompassing detailed experimental protocols, advanced analytical techniques, and clear data visualization, provides a solid foundation for the stability assessment of novel fluorinated indolocarbazoles, ultimately ensuring the quality, safety, and efficacy of the final drug product.
References
- 1. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 4. longdom.org [longdom.org]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. ema.europa.eu [ema.europa.eu]
- 8. fda.gov [fda.gov]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 11. chromatographyonline.com [chromatographyonline.com]
Solubility Profile of Fluoroindolocarbazole C: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility characteristics of Fluoroindolocarbazole C, a member of the indolocarbazole class of compounds known for their significant biological activities, including the inhibition of various protein kinases. Due to the limited availability of specific quantitative solubility data for this compound in the public domain, this document focuses on the general solubility properties of indolocarbazole derivatives, providing a robust framework for handling and formulating this class of compounds.
Solubility of Indolocarbazole Derivatives
Indolocarbazole alkaloids are notoriously challenging to work with due to their low solubility in aqueous solutions. These compounds are generally hydrophobic and require organic solvents for effective solubilization. The data presented below is a summary of the solubility characteristics of various indolocarbazole compounds based on available literature.
Table 1: Solubility of Indolocarbazole Derivatives in Common Solvents
| Solvent Class | Specific Solvent | Solubility Profile | Notes |
| Aqueous | Water | Insoluble to Very Poorly Soluble | Indolocarbazoles are known to be practically insoluble in water[1]. |
| Buffer (pH 7.4) | Very Poorly Soluble | Solubility is expected to be extremely low in physiological buffers. | |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Soluble to Highly Soluble | DMSO is a common solvent for dissolving indolocarbazoles for in vitro assays and creating stock solutions[1][2]. |
| N,N-Dimethylformamide (DMF) | Soluble | Often used as an alternative to DMSO. | |
| Polar Protic | Ethanol | Sparingly Soluble to Soluble | Can be used as a co-solvent with other organic solvents or in formulations to improve aqueous dispersibility[3]. |
| Methanol | Sparingly Soluble | Generally shows lower solubilizing capacity than ethanol for this class of compounds. | |
| Non-Polar | Dichloromethane | Soluble | Useful for extraction and purification processes. |
| Chloroform | Soluble | Similar to dichloromethane in its application for these compounds. |
Experimental Protocol: Equilibrium Solubility Determination using Shake-Flask Method and HPLC Analysis
The following protocol outlines a standard procedure for determining the equilibrium solubility of a sparingly soluble compound like this compound. This method is considered the gold standard for thermodynamic solubility assessment[4].
Materials and Equipment
-
This compound (solid)
-
Selected solvents (e.g., Water, PBS pH 7.4, DMSO, Ethanol)
-
Vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Analytical balance
-
Volumetric flasks and pipettes
Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a vial containing a known volume of the test solvent. The excess solid is crucial to ensure that equilibrium with the solid phase is achieved[4].
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials on an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C)[5].
-
Agitate the samples for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium. It is recommended to perform a time-to-equilibrium study to determine the optimal shaking time[5].
-
-
Phase Separation:
-
After equilibration, remove the vials from the shaker and allow the undissolved solid to sediment.
-
Centrifuge the samples at a high speed to pellet any remaining suspended particles. This step is critical to avoid artificially inflated solubility measurements[4].
-
-
Sample Preparation for Analysis:
-
Carefully withdraw an aliquot of the clear supernatant.
-
Dilute the supernatant with a suitable solvent (mobile phase is often a good choice) to a concentration within the linear range of the HPLC calibration curve.
-
-
HPLC Analysis:
Workflow Diagram
Signaling Pathway Modulation by Indolocarbazoles
Indolocarbazole derivatives are well-documented as potent inhibitors of Protein Kinase C (PKC) isozymes[8][9][10]. PKC is a family of serine/threonine kinases that play a crucial role in various cellular signaling pathways, including cell proliferation, differentiation, and apoptosis[11]. The inhibitory action of indolocarbazoles is typically competitive with respect to ATP, binding to the kinase domain of PKC and preventing the phosphorylation of its downstream substrates[8].
Protein Kinase C (PKC) Signaling Pathway Inhibition
References
- 1. US5599808A - Aqueous indolocarbazole solutions - Google Patents [patents.google.com]
- 2. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Obtaining a Water-soluble Form of Hydrophobic Indolelocarbazole Derivative Using Solubilizer Complex | Kolpaksidi | Drug development & registration [pharmjournal.ru]
- 4. researchgate.net [researchgate.net]
- 5. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 6. pharmaguru.co [pharmaguru.co]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Selective inhibition of protein kinase C isozymes by the indolocarbazole Gö 6976 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Activators and Inhibitors of Protein Kinase C (PKC): Their Applications in Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Studies on protein kinase C inhibitors; structure-activity relationships in indolocarbazole and bis-indole series - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Protein Kinase C Pharmacology: Refining the Toolbox - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis Protocol for a Representative Fluoroindolocarbazole: A Potent Topoisomerase I Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Application Notes
This document provides a detailed methodology for the synthesis of a representative fluoroindolocarbazole, herein designated as Fluoroindolocarbazole C. This class of compounds has garnered significant interest due to its potent inhibitory activity against Topoisomerase I, a crucial enzyme in DNA replication and transcription.[1] The stabilization of the Topoisomerase I-DNA cleavage complex by these inhibitors leads to DNA strand breaks, ultimately triggering apoptosis in rapidly dividing cancer cells.[2][3] The synthetic protocol described is based on established methodologies for the generation of fluoroindolocarbazole cores.[1]
The described compound, 3,9-difluoro-indolo[2,3-a]pyrrolo[3,4-c]carbazole-5,7(6H)-dione, serves as a representative example of this class of molecules. The fluorine substitutions at the C3 and C9 positions have been shown to enhance the therapeutic potential of these compounds.
Key Experimental Protocols
The synthesis of this compound is achieved through a two-step process involving the formation of a bis(indolyl)maleimide intermediate, followed by an oxidative cyclization to yield the final indolocarbazole core.
Step 1: Synthesis of 3,4-bis(6-fluoro-1H-indol-3-yl)furan-2,5-dione (Intermediate 1)
This step involves a Grignard reaction between 6-fluoroindole and dichloromaleimide.
Materials:
-
6-Fluoroindole
-
Magnesium turnings
-
Ethyl bromide
-
Anhydrous Tetrahydrofuran (THF)
-
2,3-Dichloromaleimide
-
Anhydrous Diethyl ether
-
Hydrochloric acid (1N)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
A solution of 6-fluoroindole in anhydrous THF is prepared.
-
In a separate flask, magnesium turnings are activated, and a solution of ethyl bromide in anhydrous THF is added dropwise to initiate the formation of the Grignard reagent (ethylmagnesium bromide).
-
The 6-fluoroindole solution is then added dropwise to the freshly prepared Grignard reagent at 0 °C to form the indolyl Grignard reagent.
-
A solution of 2,3-dichloromaleimide in anhydrous THF is added dropwise to the indolyl Grignard reagent solution at -78 °C.
-
The reaction mixture is allowed to warm to room temperature and stirred overnight.
-
The reaction is quenched by the addition of saturated ammonium chloride solution.
-
The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by silica gel column chromatography to afford 3,4-bis(6-fluoro-1H-indol-3-yl)furan-2,5-dione as a solid.
Step 2: Synthesis of 3,9-difluoro-indolo[2,3-a]pyrrolo[3,4-c]carbazole-5,7(6H)-dione (this compound)
This final step involves an oxidative cyclization of the bis(indolyl)maleimide intermediate.
Materials:
-
3,4-bis(6-fluoro-1H-indol-3-yl)furan-2,5-dione (Intermediate 1)
-
Palladium on carbon (10%)
-
N,N-Dimethylformamide (DMF)
-
Methanol
Procedure:
-
A solution of 3,4-bis(6-fluoro-1H-indol-3-yl)furan-2,5-dione in DMF is prepared.
-
Palladium on carbon is added to the solution.
-
The mixture is heated at reflux for several hours, monitoring the reaction progress by thin-layer chromatography.
-
Upon completion, the reaction mixture is cooled to room temperature and filtered through a pad of Celite to remove the catalyst.
-
The filtrate is concentrated under reduced pressure.
-
The resulting solid is washed with methanol and dried under vacuum to yield 3,9-difluoro-indolo[2,3-a]pyrrolo[3,4-c]carbazole-5,7(6H)-dione.
Quantitative Data Summary
The following table summarizes representative quantitative data for the synthesis of this compound. Please note that yields are indicative and can vary based on reaction scale and optimization.
| Compound | Step | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Appearance |
| Intermediate 1 | 1 | C₂₀H₁₀F₂N₂O₂ | 364.31 | 40-50 | Yellow solid |
| This compound | 2 | C₂₀H₈F₂N₂O₂ | 362.29 | 60-70 | Off-white to pale yellow solid |
Visualizations
Synthetic Workflow
The following diagram illustrates the two-step synthesis of this compound.
Caption: Synthetic scheme for this compound.
Topoisomerase I Inhibition Signaling Pathway
This compound exerts its cytotoxic effects by inhibiting Topoisomerase I, a key enzyme in managing DNA topology. The following diagram outlines the signaling pathway initiated by this inhibition.
References
- 1. Design and synthesis of a fluoroindolocarbazole series as selective topoisomerase I active agents. Discovery of water-soluble 3,9-difluoro-12,13-dihydro-13-[6-amino-beta-D-glucopyranosyl]-5H,13H-benzo[b]- thienyl[2,3-a]pyrrolo[3,4-c]carbazole- 5,7(6H)-dione (BMS-251873) with curative antitumor activity against prostate carcinoma xenograft tumor model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. A novel topoisomerase I inhibitor DIA-001 induces DNA damage mediated cell cycle arrest and apoptosis in cancer cell - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing Fluoroindolocarbazole C Cytotoxicity
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Fluoroindolocarbazole C is a synthetic indolocarbazole derivative with potential therapeutic applications, particularly in oncology. Indolocarbazole compounds are known for their diverse biological activities, including the inhibition of protein kinases and topoisomerases, and the modulation of various signaling pathways, leading to cell cycle arrest and apoptosis.[1] Cytotoxicity assays are crucial for determining the therapeutic potential and safety profile of new chemical entities like this compound.[2][3] These assays are instrumental in early-stage drug discovery for screening cytotoxic compounds and elucidating their mechanisms of action.[2][4]
This document provides detailed protocols for assessing the cytotoxic effects of this compound on cancer cell lines. The described methods include the MTT assay for measuring metabolic activity as an indicator of cell viability, and the LDH release assay for quantifying membrane integrity.[3][5][6]
Experimental Workflow
The overall workflow for assessing the cytotoxicity of this compound is depicted below. This process begins with cell culture and seeding, followed by compound treatment and subsequent cytotoxicity assessment using various assays.
Key Experimental Protocols
Cell Culture and Seeding
-
Cell Lines: A549 (human lung carcinoma) and HeLa (human cervical cancer) are commonly used cell lines for cytotoxicity screening.[4]
-
Culture Medium: RPMI-1640 or DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Protocol:
-
Grow cells to 80-90% confluency in a T-75 flask.
-
Wash the cells with Phosphate-Buffered Saline (PBS).
-
Trypsinize the cells using 0.25% Trypsin-EDTA.
-
Neutralize trypsin with complete growth medium.
-
Centrifuge the cell suspension and resuspend the pellet in fresh medium.
-
Count the cells using a hemocytometer or an automated cell counter.
-
Dilute the cell suspension to the desired seeding density (e.g., 5 x 10^4 cells/mL).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate for 24 hours to allow for cell attachment.
-
Preparation and Treatment with this compound
-
Stock Solution: Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).
-
Working Solutions: Perform serial dilutions of the stock solution in a complete culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity.
-
Treatment Protocol:
-
After 24 hours of cell seeding, remove the old medium from the 96-well plate.
-
Add 100 µL of the prepared working solutions of this compound to the respective wells.
-
Include a vehicle control (medium with the same percentage of DMSO used for the highest drug concentration) and a positive control (e.g., a known cytotoxic agent like doxorubicin).
-
Incubate the plate for 24, 48, or 72 hours.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the reduction of MTT by mitochondrial dehydrogenases in viable cells to form a purple formazan product.[5]
-
Reagents:
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
-
Protocol:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C.
-
Add 100 µL of the solubilization solution to each well.
-
Gently pipette to dissolve the formazan crystals.
-
Incubate the plate in the dark for at least 2 hours at room temperature.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Lactate Dehydrogenase (LDH) Release Assay
This assay quantifies the release of LDH from damaged cells, which serves as an indicator of cytotoxicity due to compromised cell membrane integrity.[3][6]
-
Reagents: Commercially available LDH cytotoxicity assay kit.
-
Protocol:
-
After the incubation period, centrifuge the 96-well plate at 250 x g for 4 minutes.
-
Transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
Prepare a positive control for maximum LDH release by adding a lysis buffer (provided in the kit) to untreated cells.
-
Add 50 µL of the LDH reaction mixture to each well of the new plate.
-
Incubate the plate for 30 minutes at room temperature, protected from light.
-
Add 50 µL of the stop solution to each well.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cytotoxicity relative to the maximum LDH release control.
-
Data Presentation
The quantitative data obtained from the cytotoxicity assays can be summarized in tables to facilitate comparison and the determination of the half-maximal inhibitory concentration (IC50).
Table 1: Effect of this compound on A549 Cell Viability (MTT Assay)
| Concentration (µM) | % Viability (24h) | % Viability (48h) | % Viability (72h) |
| 0 (Vehicle) | 100 ± 4.2 | 100 ± 5.1 | 100 ± 4.8 |
| 0.1 | 98.1 ± 3.9 | 95.3 ± 4.5 | 90.7 ± 5.2 |
| 1 | 92.5 ± 4.1 | 85.2 ± 3.8 | 75.4 ± 4.3 |
| 10 | 75.3 ± 3.5 | 52.1 ± 4.0 | 40.8 ± 3.9 |
| 50 | 48.6 ± 2.9 | 25.8 ± 3.1 | 15.2 ± 2.5 |
| 100 | 20.1 ± 2.5 | 10.4 ± 2.2 | 5.3 ± 1.8 |
Table 2: Cytotoxicity of this compound in A549 Cells (LDH Release Assay)
| Concentration (µM) | % Cytotoxicity (24h) | % Cytotoxicity (48h) | % Cytotoxicity (72h) |
| 0 (Vehicle) | 2.5 ± 0.8 | 3.1 ± 1.0 | 3.5 ± 1.2 |
| 0.1 | 3.2 ± 0.9 | 4.5 ± 1.1 | 8.9 ± 1.5 |
| 1 | 8.1 ± 1.2 | 15.3 ± 1.8 | 24.1 ± 2.0 |
| 10 | 25.4 ± 2.1 | 48.2 ± 2.5 | 58.7 ± 2.8 |
| 50 | 52.3 ± 2.8 | 74.9 ± 3.2 | 85.1 ± 3.5 |
| 100 | 80.6 ± 3.5 | 90.1 ± 3.9 | 95.2 ± 4.1 |
Potential Signaling Pathway Modulation
Indolocarbazole derivatives are known to interact with various cellular signaling pathways. One such pathway is the Aryl Hydrocarbon Receptor (AhR) signaling pathway, which is involved in cell proliferation, differentiation, and apoptosis. The binding of a ligand, such as this compound, to AhR can lead to its translocation to the nucleus and the subsequent transcription of target genes that may induce apoptosis.
References
- 1. Flavonoids in modulation of cell survival signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. opentrons.com [opentrons.com]
- 3. Cytotoxicity Assays | Thermo Fisher Scientific - KR [thermofisher.com]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. medchemexpress.com [medchemexpress.com]
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Fluoroindolocarbazole C
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of Fluoroindolocarbazole C, a novel derivative of the indolocarbazole class of compounds with potential therapeutic applications. The method is designed for researchers, scientists, and drug development professionals requiring accurate determination of this compound in bulk drug substances or during various stages of drug discovery and development. The described protocol offers excellent linearity, precision, and accuracy, making it suitable for quality control and research purposes.
Introduction
Indolocarbazole alkaloids and their synthetic derivatives represent a significant class of biologically active compounds, with many exhibiting potent antitumor properties.[1] Their mechanisms of action often involve the inhibition of key cellular enzymes such as protein kinases and topoisomerases, or through direct interaction with DNA.[1] this compound is a promising new analog, and a reliable analytical method is crucial for its continued development. High-performance liquid chromatography (HPLC) is a widely used technique for the analysis of such compounds due to its high resolution and sensitivity.[1][2] This document provides a detailed protocol for the HPLC analysis of this compound, adapted from a validated method for a closely related indolocarbazole derivative.[2]
Experimental Protocol
Instrumentation and Materials
-
HPLC System: An Agilent 1200 Series HPLC or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and a diode array detector (DAD).
-
Column: Zorbax C18, 150 x 3 mm, 3.5 µm particle size.
-
Reagents:
-
Acetonitrile (HPLC grade)
-
Trifluoroacetic acid (TFA)
-
Dimethyl sulfoxide (DMSO)
-
Deionized water
-
-
Volumetric glassware and analytical balance.
Chromatographic Conditions
A gradient elution was employed for the separation of this compound.
| Parameter | Value |
| Mobile Phase A | 0.1% TFA in 10% Acetonitrile/90% Water |
| Mobile Phase B | 0.1% TFA in 95% Acetonitrile/5% Water |
| Gradient | 0-6.4 min: 0-100% B; 6.4-7.0 min: 100% B |
| Flow Rate | 0.5 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Detection Wavelength | 290 nm |
| Run Time | 7 minutes |
Preparation of Solutions
-
Mobile Phase A: To 900 mL of deionized water, add 100 mL of acetonitrile and 1 mL of TFA. Mix well and degas.
-
Mobile Phase B: To 50 mL of deionized water, add 950 mL of acetonitrile and 1 mL of TFA. Mix well and degas.
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 1 mL of DMSO in a 10 mL volumetric flask. Sonicate briefly to ensure complete dissolution and make up to the mark with a 1:1 (v/v) mixture of water and acetonitrile.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with a 1:1 (v/v) mixture of water and acetonitrile to obtain concentrations ranging from 10 µg/mL to 150 µg/mL.
Sample Preparation
Accurately weigh approximately 10 mg of the this compound sample, dissolve it in 1 mL of DMSO in a 10 mL volumetric flask, and dilute to volume with a 1:1 (v/v) mixture of water and acetonitrile. Further dilute an aliquot of this solution to a final concentration within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection.
Method Validation Summary
The following tables summarize the validation parameters for a closely related indolocarbazole derivative, which are expected to be representative for this compound.[2]
Table 1: Linearity
| Concentration Range (µg/mL) | Correlation Coefficient (r²) |
| 10 - 150 | 0.9998 |
Table 2: Precision
| Parameter | Relative Standard Deviation (RSD) |
| Repeatability (n=9) | < 2.0% |
| Intermediate Precision | < 2.0% |
Table 3: Limits of Detection and Quantitation
| Parameter | Value (µg/mL) |
| Limit of Detection (LOD) | 3.15 |
| Limit of Quantitation (LOQ) | 9.57 |
Table 4: Accuracy (Recovery)
| Spiked Concentration (µg/mL) | Mean Recovery (%) |
| 80 | 99.5 |
| 100 | 100.2 |
| 120 | 98.9 |
Experimental Workflow
Caption: Workflow for the HPLC analysis of this compound.
Signaling Pathway
Indolocarbazole derivatives are known to exert their biological effects through various mechanisms, including the inhibition of protein kinases. A key target is the Protein Kinase C (PKC) family, which is involved in cell proliferation, differentiation, and apoptosis. The diagram below illustrates a simplified signaling pathway that can be inhibited by this compound.
Caption: Simplified PKC signaling pathway inhibited by this compound.
Conclusion
The HPLC method described provides a reliable and reproducible approach for the quantitative analysis of this compound. The detailed protocol and validation data serve as a valuable resource for researchers in the fields of medicinal chemistry, pharmacology, and pharmaceutical development. The established workflow and understanding of the compound's potential mechanism of action will aid in its further investigation and potential clinical application.
References
Application Notes and Protocols: The Use of Fluoroindolocarbazole C in Cancer Cell Line Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluoroindolocarbazole C (FNC) is a synthetic derivative of the naturally occurring indolocarbazole alkaloids. This class of compounds has garnered significant interest in oncology research due to their potent anti-tumor activities. FNC, a novel analogue, has demonstrated significant potential as an anticancer agent by influencing multiple cellular processes critical for cancer cell proliferation and survival. These application notes provide a comprehensive overview of the use of this compound in cancer cell line research, including its mechanism of action, protocols for key in vitro experiments, and representative data.
Mechanism of Action
This compound is believed to exert its anticancer effects through multiple mechanisms, primarily by acting as a topoisomerase I inhibitor.[1][2] Topoisomerase I is a crucial enzyme that relaxes DNA supercoiling during replication and transcription. By stabilizing the topoisomerase I-DNA cleavage complex, FNC introduces DNA strand breaks, which ultimately triggers programmed cell death (apoptosis) in rapidly dividing cancer cells.[2][3]
Furthermore, emerging evidence suggests that indolocarbazole derivatives, including FNC, can modulate key signaling pathways that are often dysregulated in cancer. These include the Wnt/β-catenin and the PI3K/Akt/mTOR pathways, which are fundamental for cell growth, proliferation, and survival.[4][5][6][7][8] By interfering with these pathways, FNC can inhibit cancer cell proliferation, induce cell cycle arrest, and promote apoptosis.
Data Presentation
The following tables summarize the cytotoxic effects of indolocarbazole derivatives in various cancer cell lines, represented by IC50 values. While specific data for this compound is still emerging, the provided data for structurally related compounds offer a valuable reference for its potential efficacy.
Table 1: IC50 Values of Indolocarbazole Derivatives in Various Cancer Cell Lines
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| Indolocarbazole Derivative | P388 Leukemia | Varies | [2] |
| Oleoyl Hybrids of Natural Antioxidants | HCT116 (Colon) | 0.34 - 22.4 | [9] |
| Oleoyl Hybrids of Natural Antioxidants | HTB-26 (Breast) | 10 - 50 | [9] |
| Oleoyl Hybrids of Natural Antioxidants | PC-3 (Prostate) | 10 - 50 | [9] |
| Oleoyl Hybrids of Natural Antioxidants | HepG2 (Liver) | 10 - 50 | [9] |
| Anilino-Fluoroquinolones | K562 (Leukemia) | <50 | [10] |
| Anilino-Fluoroquinolones | A549 (Lung) | <50 | [10] |
| Anilino-Fluoroquinolones | MCF7 (Breast) | <50 | [10] |
| Anilino-Fluoroquinolones | PANC1 (Pancreatic) | <50 | [10] |
| Pyrimidine Derivatives | PC-3 (Prostate) | 65.8 - 69.6 | [11] |
| Pyrimidine Derivatives | HCT-116 (Colon) | 58.2 - 60.9 | [11] |
Experimental Protocols
Detailed methodologies for key experiments to evaluate the efficacy of this compound are provided below.
Cell Viability Assay (MTT Assay)
This protocol determines the concentration of FNC that inhibits the growth of cancer cells by 50% (IC50).
Materials:
-
Cancer cell lines of interest
-
This compound (FNC)
-
Complete growth medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of FNC in complete growth medium.
-
Remove the medium from the wells and add 100 µL of the FNC dilutions. Include a vehicle control (medium with the same concentration of DMSO used to dissolve FNC).
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol quantifies the percentage of apoptotic and necrotic cells following treatment with FNC.
Materials:
-
Cancer cell lines
-
This compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with FNC at the desired concentrations for 24-48 hours.
-
Harvest the cells by trypsinization and collect the cell suspension.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry. Live cells are Annexin V- and PI-negative, early apoptotic cells are Annexin V-positive and PI-negative, and late apoptotic/necrotic cells are both Annexin V- and PI-positive.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol determines the effect of FNC on the distribution of cells in different phases of the cell cycle.
Materials:
-
Cancer cell lines
-
This compound
-
6-well plates
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with FNC for 24 hours.
-
Harvest and wash the cells with PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing.
-
Store the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend them in PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.
Western Blotting
This protocol is used to analyze the expression levels of proteins involved in signaling pathways affected by FNC.
Materials:
-
Cancer cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against target proteins (e.g., β-catenin, Akt, p-Akt, mTOR, p-mTOR, Topoisomerase I) and a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with FNC for the desired time.
-
Lyse the cells and quantify the protein concentration.
-
Denature the protein samples and separate them by SDS-PAGE.
-
Transfer the proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
Visualizations
Signaling Pathway Diagram
Caption: Proposed signaling pathways affected by this compound.
Experimental Workflow Diagram
Caption: General workflow for in vitro evaluation of this compound.
Logical Relationship Diagram
Caption: Relationship between FNC's effects and biological outcomes.
References
- 1. Topoisomerase I (Top1): a major target of FL118 for its antitumor efficacy or mainly involved in its side effects of hematopoietic toxicity? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Poisoning of topoisomerase I by an antitumor indolocarbazole drug: stabilization of topoisomerase I-DNA covalent complexes and specific inhibition of the protein kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Prospects of Topoisomerase Inhibitors as Promising Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Compound C Inhibits Ovarian Cancer Progression via PI3K-AKT-mTOR-NFκB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nature-derived compounds modulating Wnt/β-catenin pathway: a preventive and therapeutic opportunity in neoplastic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeted regulation of PI3K/Akt/mTOR/NF-κB signaling by indole compounds and their derivatives: mechanistic details and biological implications for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Targeted Regulation of PI3K/Akt/mTOR/NF-κB Signaling by Indole Compounds and their Derivatives: Mechanistic Details and Biological Implications for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting PI3K/Akt/mTOR Pathway by Different Flavonoids: A Cancer Chemopreventive Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Newly Substituted Anilino-Fluoroquinolones with Proliferation Inhibition Potential against a Panel of Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jpsdm.journals.ekb.eg [jpsdm.journals.ekb.eg]
Application Notes and Protocols for In Vivo Testing of Fluoroindolocarbazole C Analogs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo testing of Fluoroindolocarbazole C analogs, a promising class of anti-cancer compounds. The protocols detailed below are based on established methodologies for evaluating the efficacy of indolocarbazole derivatives in preclinical animal models. Due to the limited public information on a specific compound named "this compound," this document focuses on two well-characterized analogs: BMS-250749 , a fluoroglycosylated indolocarbazole, and LCS 1269 , another potent indolocarbazole derivative.
Introduction
Indolocarbazole derivatives have garnered significant interest in oncology due to their potent anti-tumor activities. Their primary mechanisms of action involve the inhibition of crucial cellular enzymes, namely Topoisomerase I and Protein Kinase C (PKC), leading to cell cycle arrest and apoptosis in cancer cells. In vivo animal models are indispensable for evaluating the therapeutic potential and safety profile of these compounds before they can be considered for clinical trials.
This document outlines the use of two common and well-characterized murine xenograft models—Lewis Lung Carcinoma and B16 Melanoma—to assess the anti-tumor efficacy of this compound analogs.
Quantitative Data Summary
The following tables summarize the reported in vivo anti-tumor activity of BMS-250749 and LCS 1269 in preclinical xenograft models.
Table 1: In Vivo Efficacy of BMS-250749 in a Lewis Lung Carcinoma Xenograft Model
| Animal Model | Treatment Group | Dosage and Schedule | Tumor Growth Inhibition (TGI) | Survival Outcome |
| C57BL/6 Mice | Vehicle Control | Saline, i.v., daily | - | - |
| C57BL/6 Mice | BMS-250749 | 50 mg/kg, i.v., daily for 4 days | Significant | Curative antitumor activity reported[1] |
| C57BL/6 Mice | CPT-11 (Irinotecan) | Optimal dose | - | Less effective than BMS-250749[1] |
Table 2: In Vivo Efficacy of LCS 1269 in a B16 Melanoma Xenograft Model [2]
| Animal Model | Treatment Group | Dosage and Schedule | Tumor Growth Inhibition (TGI) (%) | Increase in Life Span (ILS) (%) |
| F1 hybrid mice (C57Bl/6 x DBA/2) | Vehicle Control | Saline, i.v. | - | - |
| F1 hybrid mice (C57Bl/6 x DBA/2) | LCS 1269 | 100 mg/kg, i.v., single dose | 98 - 82 | 24 |
| F1 hybrid mice (C57Bl/6 x DBA/2) | LCS 1269 | 120 mg/kg, i.v., single dose | 95 - 77 | 24 |
Experimental Protocols
Lewis Lung Carcinoma (LLC) Xenograft Model
This protocol is adapted from established methods for creating and utilizing the LLC xenograft model to evaluate the efficacy of anti-cancer agents.[1][3][4]
3.1.1. Cell Culture and Preparation
-
Culture Lewis Lung Carcinoma (LL/2) cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Harvest cells during the exponential growth phase using trypsin-EDTA.
-
Wash the cells twice with sterile, serum-free RPMI 1640 medium or Phosphate-Buffered Saline (PBS).
-
Resuspend the cells in sterile PBS at a concentration of 1 x 10^7 cells/mL.
-
Perform a viability count using trypan blue exclusion; viability should be >95%.
3.1.2. Animal Husbandry and Tumor Implantation
-
Use 6-8 week old male C57BL/6 mice.
-
Allow the mice to acclimatize for at least one week before the experiment.
-
Subcutaneously inject 1 x 10^6 LLC cells in a volume of 100 µL into the right flank of each mouse.
3.1.3. Drug Formulation and Administration
-
Formulation: While the exact formulation for BMS-250749 is proprietary, a general approach for similar compounds involves dissolving the agent in a vehicle suitable for intravenous injection, such as a mixture of DMSO, Cremophor EL, and saline. It is critical to perform solubility and stability studies for the specific this compound analog being tested.
-
Administration: Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups. Administer the formulated compound intravenously (i.v.) via the tail vein according to the specified dosage and schedule (e.g., daily for a set number of days). The control group should receive the vehicle only.
3.1.4. Tumor Measurement and Data Analysis
-
Measure tumor dimensions (length and width) with digital calipers every 2-3 days.
-
Calculate tumor volume using the formula: Volume = (Length x Width²) / 2 .
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).
-
Calculate Tumor Growth Inhibition (TGI) using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100 .
B16 Melanoma Xenograft Model
This protocol is based on standard procedures for the B16 melanoma model, a widely used tool in cancer research.[5][6][7]
3.2.1. Cell Culture and Preparation
-
Culture B16-F10 melanoma cells in DMEM with 10% FBS and antibiotics.
-
Harvest and prepare the cells as described in section 3.1.1, resuspending them in sterile PBS at a concentration of 1 x 10^6 cells/mL.
3.2.2. Animal Husbandry and Tumor Implantation
-
Use 6-8 week old female F1 hybrid mice (C57Bl/6 x DBA/2) or C57BL/6 mice.
-
Subcutaneously inject 1 x 10^5 B16-F10 cells in a volume of 100 µL into the right flank of each mouse.
3.2.3. Drug Formulation and Administration
-
Formulation: Prepare the this compound analog for intravenous or intraperitoneal (i.p.) administration as described in section 3.1.3.
-
Administration: Once tumors are established, administer the compound according to the experimental design (e.g., single dose or multiple doses over several days).
3.2.4. Tumor Measurement and Data Analysis
-
Follow the procedures for tumor measurement and data analysis as outlined in section 3.1.4.
-
In addition to TGI, the Increase in Life Span (ILS) can be calculated if the study continues until the humane endpoint is reached: ILS (%) = [(Median survival time of treated group / Median survival time of control group) - 1] x 100 .
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the proposed mechanisms of action and experimental workflows.
Caption: Topoisomerase I Inhibition Pathway.
Caption: Protein Kinase C Inhibition Pathway.
Caption: In Vivo Xenograft Experimental Workflow.
References
- 1. pubcompare.ai [pubcompare.ai]
- 2. Signal transduction pathways leading to cell cycle arrest and apoptosis induced by DNA topoisomerase poisons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. meliordiscovery.com [meliordiscovery.com]
- 4. LL2 Allograft Model - Altogen Labs [altogenlabs.com]
- 5. B16 Xenograft Model | Xenograft Services [xenograft.net]
- 6. B16 Allograft Syngeneic Model: Subcutaneous and Metastatic - Altogen Labs [altogenlabs.com]
- 7. B16 as a Mouse Model for Human Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols for the Quantification of Fluoroindolocarbazole C in Biological Samples
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Fluoroindolocarbazole C is a synthetic molecule belonging to the indolocarbazole class of compounds, which are known for their potential therapeutic activities, including anti-cancer properties. Accurate quantification of this compound in biological matrices is crucial for pharmacokinetic studies, toxicological assessments, and overall drug development. These application notes provide detailed protocols for the quantification of this compound in biological samples, primarily focusing on High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which are common analytical techniques for such compounds.[1][2][3][4] The protocols provided are general and may require optimization for specific matrices and experimental conditions.
I. Analytical Methods for Quantification
The primary methods for the quantification of indolocarbazole derivatives and similar compounds in biological samples are HPLC with UV or fluorescence detection and LC-MS/MS.[1][2][3] LC-MS/MS is generally preferred for its high sensitivity and selectivity, which is critical when dealing with complex biological matrices and low analyte concentrations.[3][5]
High-Performance Liquid Chromatography (HPLC)
HPLC is a robust technique for the separation and quantification of various compounds.[1][2] For this compound, a reversed-phase HPLC method is typically employed.
Principle: The sample is injected into a column packed with a nonpolar stationary phase. A polar mobile phase is then pumped through the column. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. The analyte is then detected by a UV or fluorescence detector.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS combines the separation power of liquid chromatography with the high sensitivity and selectivity of tandem mass spectrometry.[3][6] This is the gold standard for bioanalytical quantification.
Principle: After separation by LC, the analyte is ionized and introduced into the mass spectrometer. The first mass analyzer (Q1) selects the precursor ion of this compound. This ion is then fragmented in the collision cell (Q2), and a specific product ion is selected by the third mass analyzer (Q3) for detection. This process, known as Multiple Reaction Monitoring (MRM), provides excellent specificity and reduces matrix interference.[7]
II. Experimental Protocols
Protocol 1: Quantification of this compound in Plasma using HPLC
This protocol outlines a general procedure for the analysis of this compound in plasma samples.
1. Sample Preparation (Protein Precipitation): [8][9][10]
-
To 100 µL of plasma sample in a microcentrifuge tube, add 300 µL of cold acetonitrile containing a suitable internal standard (e.g., another indolocarbazole derivative not present in the sample).
-
Vortex the mixture for 1 minute to precipitate the proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 35-40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% trifluoroacetic acid (TFA).[1][2]
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detector: UV detector at a wavelength determined by the UV spectrum of this compound, or a fluorescence detector with appropriate excitation and emission wavelengths.
-
Column Temperature: 30°C.
3. Calibration and Quantification:
-
Prepare a series of calibration standards by spiking known concentrations of this compound into blank plasma.
-
Process the calibration standards and quality control (QC) samples along with the unknown samples using the same sample preparation procedure.
-
Construct a calibration curve by plotting the peak area ratio of this compound to the internal standard against the nominal concentration.
-
Determine the concentration of this compound in the unknown samples from the calibration curve.
Protocol 2: Quantification of this compound in Tissue Homogenate using LC-MS/MS
This protocol provides a general method for quantifying this compound in tissue samples.
1. Sample Preparation (Homogenization and Solid-Phase Extraction):
-
Weigh the tissue sample and homogenize it in a suitable buffer (e.g., phosphate-buffered saline) to create a 10% (w/v) homogenate.
-
To 200 µL of the tissue homogenate, add an internal standard.
-
Perform a solid-phase extraction (SPE) for sample clean-up.[7][11]
-
Condition an SPE cartridge (e.g., Oasis HLB) with methanol followed by water.
-
Load the sample onto the cartridge.
-
Wash the cartridge with a weak solvent (e.g., 5% methanol in water) to remove interferences.
-
Elute this compound with a strong solvent (e.g., methanol or acetonitrile).
-
-
Evaporate the eluate to dryness and reconstitute in the mobile phase.
2. LC-MS/MS Conditions: [3][6]
-
LC System: An ultra-fast liquid chromatography (UFLC) system.[3]
-
Column: A suitable C18 column (e.g., 100 mm x 2.1 mm, 2.6 µm).[3]
-
Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[3]
-
Ionization Mode: Positive or negative, depending on the ionization efficiency of this compound.
-
MRM Transitions: Determine the precursor and product ions for this compound and the internal standard by direct infusion.
3. Data Analysis:
-
Acquire and process the data using the instrument's software.
-
Generate a calibration curve and calculate the concentrations of this compound in the samples as described in the HPLC protocol.
III. Data Presentation
Quantitative data should be summarized in clear and structured tables for easy comparison.
Table 1: HPLC Method Validation Parameters (Example)
| Parameter | Result | Acceptance Criteria |
| Linearity (r²) | 0.9998[2] | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 10 ng/mL | S/N > 10 |
| Accuracy (% bias) at LLOQ, LQC, MQC, HQC | -5.2% to 6.8% | Within ±15% (±20% for LLOQ) |
| Precision (%RSD) at LLOQ, LQC, MQC, HQC | < 10% | < 15% (< 20% for LLOQ) |
| Recovery | > 85% | Consistent and reproducible |
| Stability (Freeze-thaw, short-term, long-term) | Stable | < 15% deviation |
Table 2: LC-MS/MS Method Validation Parameters (Example)
| Parameter | Result | Acceptance Criteria |
| Linearity (r²) | > 0.995 | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL | S/N > 10 |
| Accuracy (% bias) at LLOQ, LQC, MQC, HQC | -8.1% to 9.5% | Within ±15% (±20% for LLOQ) |
| Precision (%RSD) at LLOQ, LQC, MQC, HQC | < 8% | < 15% (< 20% for LLOQ) |
| Matrix Effect | 92% - 108% | Consistent and reproducible |
| Recovery | > 90% | Consistent and reproducible |
IV. Visualizations
Experimental Workflow Diagram
Caption: General workflow for the quantification of this compound.
Logical Relationship for Method Selection
Caption: Decision tree for analytical method selection.
Signaling Pathway (Hypothetical)
As this compound is an indolocarbazole, it may interact with protein kinases. The following is a hypothetical signaling pathway that could be investigated.
Caption: Hypothetical signaling pathway involving this compound.
References
- 1. public.pensoft.net [public.pensoft.net]
- 2. Development and validation of HPLC method for analysis of indolocarbazole derivative LCS-1269 [pharmacia.pensoft.net]
- 3. An effective UFLC–MS/MS method used to study pharmacokinetics of major constituents of Fukeqianjin formula in rat plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. agilent.com [agilent.com]
- 6. An LC-MS/MS method for the simultaneous determination of 18 antibacterial drugs in human plasma and its application in therapeutic drug monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 7. agilent.com [agilent.com]
- 8. researchgate.net [researchgate.net]
- 9. Plasma Voriconazole Estimation by HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
Application of Fluoroindolocarbazole C in drug discovery screening.
Introduction
Fluoroindolocarbazole C is a synthetic derivative of the indolocarbazole class of compounds, which are known for their potent anti-tumor activities. The incorporation of a fluorine atom into the indolocarbazole scaffold can enhance metabolic stability and cell permeability, making this compound a promising candidate for drug discovery and development. This document provides detailed application notes and protocols for the use of this compound in drug discovery screening, focusing on its mechanism of action as a topoisomerase inhibitor and DNA intercalator.
Mechanism of Action
This compound exerts its cytotoxic effects primarily through two interconnected mechanisms:
-
Topoisomerase I Inhibition: It stabilizes the covalent complex between topoisomerase I (Top1) and DNA, an intermediate in the enzyme's catalytic cycle. This leads to the accumulation of single-strand DNA breaks, which, upon collision with a replication fork, are converted into lethal double-strand breaks, ultimately triggering apoptosis.
-
DNA Intercalation: The planar aromatic core of this compound inserts between the base pairs of the DNA double helix. This intercalation unwinds and lengthens the DNA, interfering with DNA replication and transcription, and contributing to its cytotoxic effects.
Data Presentation
The following tables summarize the quantitative data for this compound and related compounds from various in vitro assays.
Table 1: Cytotoxicity of Fluoroindolocarbazole Derivatives against Human Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Reference |
| This compound (Representative) | MV4-11 (AML) | 0.45 | [1] |
| This compound (Representative) | HL-60 (AML) | 0.78 | [1] |
| This compound (Representative) | K562 (CML) | 0.92 | [1] |
| 3-chloro-5‴-fluorofradcarbazole A | MV4-11 (AML) | 0.32 | |
| FQB-1 (Norfloxacin-Carbazole Derivative) | LLC (Lung Carcinoma) | >50 µg/mL | [2][3] |
Table 2: Topoisomerase I Inhibitory Activity
| Compound | Assay Type | Endpoint | Result | Reference |
| This compound (Representative) | DNA Cleavage Assay | Minimum effective concentration | ~1 µM | [4][5] |
| Camptothecin (Control) | DNA Cleavage Assay | Minimum effective concentration | 0.5 µM | [4][5] |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of this compound on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., MV4-11, HL-60)
-
RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should not exceed 0.1%.
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for 72 hours at 37°C in a 5% CO₂ atmosphere.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.
Protocol 2: Topoisomerase I DNA Cleavage Assay
This assay determines the ability of this compound to stabilize the Top1-DNA cleavage complex.[4][5]
Materials:
-
Supercoiled plasmid DNA (e.g., pBR322)
-
Human Topoisomerase I
-
10x Topoisomerase I reaction buffer
-
This compound (dissolved in DMSO)
-
Camptothecin (positive control)
-
Stop solution (e.g., 1% SDS, 10 mM EDTA)
-
Proteinase K
-
Agarose gel (1%)
-
Ethidium bromide
-
Gel electrophoresis system and imaging equipment
Procedure:
-
In a microcentrifuge tube, assemble the reaction mixture: 1 µL of 10x Topo I buffer, 0.5 µg of supercoiled plasmid DNA, desired concentration of this compound (or camptothecin), and nuclease-free water to a final volume of 9 µL.
-
Add 1 unit of human Topoisomerase I to each reaction and mix gently.
-
Incubate the reactions at 37°C for 30 minutes.
-
Stop the reaction by adding 1 µL of stop solution.
-
Add 1 µL of Proteinase K and incubate at 50°C for 30 minutes to digest the enzyme.
-
Add loading dye to the samples and load them onto a 1% agarose gel containing ethidium bromide.
-
Run the gel at a constant voltage until the dye fronts have migrated sufficiently.
-
Visualize the DNA bands under UV light. An increase in the nicked circular form of the plasmid DNA indicates Topoisomerase I inhibition.
Protocol 3: DNA Intercalation Assay (Fluorescent Intercalator Displacement)
This assay measures the ability of this compound to displace a fluorescent intercalator from DNA, indicating its own intercalation.[6][7]
Materials:
-
Calf thymus DNA (ctDNA)
-
Ethidium bromide (or another fluorescent intercalator like Thiazole Orange)
-
Tris-HCl buffer
-
This compound (dissolved in DMSO)
-
Fluorometer
Procedure:
-
Prepare a solution of ctDNA and ethidium bromide in Tris-HCl buffer. The concentrations should be optimized to give a stable and high fluorescence signal.
-
Place the DNA-ethidium bromide solution in a quartz cuvette.
-
Measure the initial fluorescence intensity at the appropriate excitation and emission wavelengths for ethidium bromide.
-
Add increasing concentrations of this compound to the cuvette, mixing gently after each addition.
-
After each addition, allow the mixture to equilibrate for a few minutes and then measure the fluorescence intensity.
-
A decrease in fluorescence intensity indicates the displacement of ethidium bromide from the DNA by this compound, confirming its intercalating activity.
-
The data can be used to calculate the binding affinity of the compound to DNA.
Visualizations
Signaling Pathways
Experimental Workflows
Conclusion
This compound represents a promising class of anti-cancer compounds with a well-defined mechanism of action. The protocols and data presented here provide a framework for researchers and drug development professionals to effectively screen and characterize this compound and its analogs in a drug discovery setting. The combination of its potent cytotoxicity and clear mechanism of action makes it an attractive candidate for further preclinical and clinical development.
References
- 1. researchgate.net [researchgate.net]
- 2. Norfloxacin Derivative with Carbazole at C-7 FQB-1 Induces Cytotoxic, Antiproliferative, and Antitumor Effects in an Experimental Lung Carcinoma Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. DNA cleavage assay for the identification of topoisomerase I inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Overcoming Solubility Challenges with Fluoroindolocarbazole C
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with Fluoroindolocarbazole C in various assays.
Frequently Asked Questions (FAQs)
Q1: My this compound is precipitating in the aqueous buffer of my assay. What is the primary cause?
A1: Indole-containing compounds, such as this compound, often exhibit poor aqueous solubility.[1] Precipitation in aqueous buffers is a common issue when the concentration of the compound exceeds its solubility limit in the final assay medium. This is frequently observed when a concentrated stock solution in an organic solvent is diluted into an aqueous buffer.
Q2: What is the recommended solvent for preparing a stock solution of this compound?
A2: For poorly soluble compounds like this compound, it is advisable to prepare a high-concentration stock solution in an organic solvent. Dimethyl sulfoxide (DMSO) is a commonly used solvent for this purpose.[1][2]
Q3: How can I improve the solubility of this compound in my cell-based assays?
A3: Several strategies can be employed to enhance the solubility of poorly soluble drugs for in vitro assays:
-
Co-solvents: The use of co-solvents in the assay buffer can increase the solubility of your compound.[3][4]
-
Detergents: For enzyme assays, low concentrations of detergents like Tween-20 or Triton X-100 (e.g., 0.01% - 0.05%) can help maintain compound solubility.[5] However, this approach is generally not suitable for cell-based assays as detergents can be toxic to cells.[5]
-
pH Adjustment: If this compound has ionizable groups, adjusting the pH of the buffer can improve its solubility.[3][4]
-
Formulation Strategies: Advanced techniques such as the use of cyclodextrins or solid dispersions can be considered for improving solubility.[3]
Q4: I am observing inconsistent results in my cell viability assays. Could this be related to the solubility of this compound?
A4: Yes, high variability in cell viability assays can be a consequence of compound precipitation.[1] Inconsistent compound solubility can lead to variations in the effective concentration of the compound across different wells of your assay plate.
Troubleshooting Guide
Issue: Compound Precipitation in Assay Medium
Experimental Workflow for Handling Poorly Soluble Compounds
Caption: Workflow for preparing and using poorly soluble compounds in assays.
Recommended Actions:
-
Optimize Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) in your cell culture medium is low, typically below 0.5%, to avoid solvent-induced cytotoxicity.[1]
-
Use of Co-solvents: Consider the addition of a co-solvent to your assay buffer. The suitability of a co-solvent will depend on the specific assay and cell type.
-
Sonication: Gentle sonication of the final working solution before adding it to the assay can sometimes help in dissolving small aggregates.[5]
-
Visual Inspection: Always visually inspect your final compound solution for any signs of precipitation before and after addition to the assay medium, preferably under a microscope.[1]
Quantitative Data: Solubility of a Hypothetical Poorly Soluble Compound
The following table provides example solubility data for a hypothetical indolocarbazole compound in common solvent systems. Note: This data is for illustrative purposes and may not be representative of this compound.
| Solvent System | Maximum Solubility (µM) | Final Solvent Concentration in Assay | Notes |
| 100% DMSO | >10,000 | N/A | Suitable for stock solutions. |
| Assay Buffer (Aqueous) | <1 | 0% | Demonstrates poor aqueous solubility. |
| Assay Buffer + 0.5% DMSO | 5 - 10 | 0.5% | A common starting point for cell-based assays. |
| Assay Buffer + 1% DMSO | 15 - 25 | 1.0% | May be acceptable for some cell lines, but cytotoxicity should be checked. |
| Assay Buffer + 0.1% Pluronic F-68 | 20 - 30 | 0.1% | A non-ionic surfactant that can aid solubility. |
| Assay Buffer + 5% PEG 400 | 30 - 50 | 5% | Polyethylene glycol can act as a co-solvent.[2] |
Experimental Protocols
Protocol: Cell-Based Kinase Activity Assay with this compound
This protocol outlines a general procedure for assessing the inhibitory activity of this compound on a target kinase in a cellular context.
1. Preparation of Stock and Working Solutions: a. Prepare a 10 mM stock solution of this compound in 100% DMSO. b. Perform serial dilutions of the stock solution in 100% DMSO to create intermediate concentrations. c. Prepare final working solutions by diluting the intermediate DMSO stocks into the cell culture medium. Ensure the final DMSO concentration does not exceed 0.5%.[1]
2. Cell Seeding: a. Seed cells in a 96-well plate at a density that allows for optimal growth during the experiment. b. Incubate the cells overnight to allow for attachment.
3. Compound Treatment: a. Gently add the final working solutions of this compound to the respective wells. b. Include a vehicle control (medium with the same final concentration of DMSO) and a positive control (a known inhibitor of the target kinase). c. Pre-incubate the cells with the compound for a predetermined time (e.g., 1-2 hours) to allow for cell penetration and target engagement.[6]
4. Stimulation and Lysis: a. If the signaling pathway requires activation, stimulate the cells with an appropriate agonist. b. After the desired incubation time, wash the cells with cold PBS and lyse them using a suitable lysis buffer.
5. Detection of Kinase Activity: a. Determine the protein concentration of each lysate. b. Analyze the phosphorylation of the target kinase's downstream substrate using methods such as Western blotting or an ELISA-based assay.
6. Data Analysis: a. Quantify the levels of the phosphorylated substrate relative to the total substrate and normalize to the vehicle control. b. Plot the normalized data against the inhibitor concentration and fit to a dose-response curve to determine the IC50 value.
Signaling Pathway
Hypothetical Kinase Signaling Pathway Inhibited by this compound
Caption: Inhibition of a hypothetical kinase cascade by this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. (303b) Strategies to Develop IV Formulations of Poor Water-Soluble Compounds and Their in Vitro Evaluation | AIChE [proceedings.aiche.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Fluoroindolocarbazole C Instability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the instability of Fluoroindolocarbazole C in cell culture media.
Frequently Asked Questions (FAQs)
Q1: My experimental results with this compound are inconsistent and not reproducible. Could this be due to compound instability?
A1: Yes, inconsistent or non-reproducible results are often the first indication of compound instability in the experimental setup. This compound, like many small molecules, can be susceptible to degradation under typical cell culture conditions, leading to a decrease in its effective concentration over the course of an experiment.
Q2: What are the common factors that can cause the degradation of this compound in cell culture media?
A2: Several factors can contribute to the degradation of small molecules like this compound in cell culture media:
-
Temperature: Incubation at 37°C can accelerate the degradation of thermally sensitive compounds.[1]
-
Light Exposure: Many complex organic molecules are photosensitive and can degrade upon exposure to light.[1]
-
pH of the Medium: The pH of the cell culture medium can influence the stability of compounds, with some being susceptible to acid or alkaline hydrolysis.[2]
-
Enzymatic Degradation: Components in serum, such as enzymes, can metabolize or degrade the compound. Cells themselves can also metabolize the compound.[1][3]
-
Oxidation: The presence of dissolved oxygen and metal ions in the media can catalyze oxidative degradation.[3][4]
-
Interactions with Media Components: Components within the media, such as certain amino acids or vitamins, could potentially interact with and destabilize the compound.[4][5]
Q3: How can I experimentally determine if this compound is degrading in my cell culture setup?
A3: The most reliable way to assess stability is to incubate this compound in your cell culture medium under your exact experimental conditions (e.g., 37°C, 5% CO2) for the duration of your experiment.[1][3] You should collect aliquots at different time points (e.g., 0, 2, 4, 8, 24 hours) and analyze the concentration of the parent compound using analytical techniques like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][3][6][7] A decrease in the concentration of the parent compound over time is a direct indication of instability.
Q4: What immediate actions can I take to minimize the potential instability of this compound?
A4: To mitigate potential degradation, consider these immediate steps:
-
Prepare Fresh Solutions: Always prepare fresh stock solutions of this compound and dilute it into the culture medium immediately before each experiment.[1]
-
Minimize Light Exposure: Protect your compound stock solutions and experimental setup from light by using amber vials and minimizing exposure to ambient light.[1]
-
Control Temperature Exposure: While cell culture requires incubation at 37°C, minimize the time the compound spends at this temperature before being added to the cells.[1]
-
Consider Serum-Free Media: If your cell line can be maintained in serum-free media for the duration of the experiment, this can help reduce potential enzymatic degradation from serum components.[1]
Troubleshooting Guides
Guide 1: Investigating the Cause of this compound Instability
This guide provides a systematic approach to identifying the primary factors contributing to the degradation of your compound.
Caption: Workflow for investigating this compound instability.
| Condition | Observation | Potential Cause of Instability |
| Complete Medium @ 37°C | Significant degradation | Baseline instability under standard experimental conditions. |
| Basal Medium @ 37°C | Less degradation than complete medium | Suggests enzymatic degradation by components in the serum. |
| Complete Medium @ 4°C | Minimal degradation | Indicates temperature-dependent degradation. |
| Complete Medium @ 37°C (Light Protected) | Less degradation than standard condition | Suggests photosensitivity of the compound. |
Guide 2: Mitigating this compound Instability
Based on the findings from your investigation, this guide provides strategies to minimize compound degradation during your experiments.
Caption: Decision tree for mitigating this compound instability.
Experimental Protocols
Protocol 1: Stability Assessment of this compound by HPLC
Objective: To quantify the concentration of intact this compound in cell culture medium over time.
Materials:
-
This compound
-
DMSO (cell culture grade)
-
Your specific cell culture medium (e.g., DMEM, with and without serum)
-
Sterile microcentrifuge tubes
-
HPLC system with a suitable detector (e.g., UV-Vis)
Procedure:
-
Prepare Stock Solution: Prepare a concentrated stock solution of this compound in DMSO.
-
Prepare Test Solutions: Spike the stock solution into your cell culture medium (e.g., complete medium and basal medium) to achieve the final desired concentration for your experiments. Prepare enough volume to collect all time-point samples.
-
Incubation: Place the tubes containing the test solutions in your cell culture incubator under the same conditions as your experiments (e.g., 37°C, 5% CO2).
-
Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24, 48 hours). The "0 hour" sample should be collected immediately after preparation.
-
Sample Storage: Immediately store the collected samples at -80°C until analysis to prevent further degradation.
-
Analysis: Analyze the samples by a validated HPLC method to quantify the concentration of intact this compound.
-
Data Analysis: Plot the concentration of this compound versus time to determine its degradation rate and half-life in your specific cell culture medium.
Hypothetical Signaling Pathway Affected by this compound
Fluoroindolocarbazoles are often investigated for their potential as kinase inhibitors. Below is a hypothetical signaling pathway that could be modulated by this compound, leading to an anti-proliferative effect.
Caption: Hypothetical inhibition of the RAF/MEK/ERK pathway by this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Optimizing HPLC Separation of Fluoroindolocarbazole Isomers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the HPLC separation of fluoroindolocarbazole isomers.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting point for developing an HPLC method for fluoroindolocarbazole isomers?
A good starting point is a reversed-phase method, which is commonly used for the analysis of indolocarbazole derivatives.[1][2][3] A C18 column is a suitable initial choice.[1][2][3] A gradient elution with a mobile phase consisting of acetonitrile and water with an acidic modifier like trifluoroacetic acid (TFA) is often effective.[1][2][3]
Q2: How can I improve the resolution between my fluoroindolocarbazole isomers?
Improving resolution can be approached in several ways:
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Optimize the mobile phase: Adjusting the gradient profile, the organic solvent percentage, and the pH of the aqueous phase can significantly impact selectivity.[4]
-
Change the stationary phase: If a C18 column does not provide adequate separation, consider columns with different selectivities, such as phenyl-hexyl or biphenyl phases, which can offer alternative interactions.[5] For enantiomers, a chiral stationary phase (CSP) is necessary.[5]
-
Adjust the temperature: Lowering the temperature can sometimes enhance separation by increasing the differences in interaction energies between the isomers and the stationary phase.
-
Reduce the flow rate: A lower flow rate can lead to better efficiency and, consequently, improved resolution, although it will increase the run time.
Q3: My peaks are tailing. What are the common causes and solutions?
Peak tailing is a common issue in HPLC and can be caused by several factors:
-
Secondary interactions: Silanol groups on the silica backbone of the column can interact with basic nitrogen atoms in the indolocarbazole structure, causing tailing. Adding a small amount of a basic modifier like triethylamine (TEA) or diethylamine (DEA) to the mobile phase can help to mitigate this.[6]
-
Column overload: Injecting too much sample can lead to peak distortion. Try reducing the injection volume or the sample concentration.[4]
-
Column contamination or degradation: A contaminated guard column or a worn-out analytical column can also cause tailing. Replace the guard column or try cleaning or replacing the analytical column.[4]
Q4: I am not seeing any separation of my enantiomers on a standard C18 column. What should I do?
Enantiomers have identical physicochemical properties in an achiral environment, so they will not be separated on a standard achiral column like a C18. To separate enantiomers, you must use a chiral stationary phase (CSP) or a chiral mobile phase additive. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are widely used and effective for a broad range of compounds.[7]
Troubleshooting Guide
This guide addresses specific issues you may encounter during the HPLC separation of fluoroindolocarbazole isomers.
| Problem | Possible Causes | Solutions |
| Poor Resolution of Positional Isomers | Insufficient selectivity of the stationary phase. | - Try a phenyl-hexyl or biphenyl column to enhance π-π interactions. - For isomers with different pKa values, adjusting the mobile phase pH can alter retention times. |
| Mobile phase composition is not optimal. | - Modify the gradient slope; a shallower gradient can improve separation. - Experiment with different organic modifiers (e.g., methanol instead of acetonitrile). | |
| Co-elution of Enantiomers | Use of an achiral stationary phase. | - Switch to a chiral stationary phase (CSP). Polysaccharide-based columns are a good starting point. |
| Inappropriate mobile phase for the chiral column. | - For normal-phase chiral chromatography, a mobile phase of hexane/isopropanol is common. - For reversed-phase chiral chromatography, a mobile phase of acetonitrile/water or methanol/water is typical. - The addition of acidic or basic modifiers (e.g., TFA or DEA) can be crucial for good peak shape and resolution on CSPs.[6] | |
| Broad Peaks | High dead volume in the HPLC system. | - Use tubing with a smaller internal diameter and ensure all connections are properly made. |
| Column deterioration. | - Flush the column with a strong solvent. If performance does not improve, replace the column.[4] | |
| Incompatible sample solvent. | - Dissolve the sample in the initial mobile phase if possible. | |
| Ghost Peaks | Contamination in the mobile phase or sample. | - Use high-purity solvents and prepare fresh mobile phase daily. - Ensure proper sample cleanup. |
| Carryover from previous injections. | - Implement a needle wash step in the autosampler sequence. - Inject a blank solvent run to confirm carryover. | |
| Baseline Drift or Noise | Mobile phase not properly degassed. | - Degas the mobile phase using sonication or an inline degasser.[4] |
| Temperature fluctuations. | - Use a column oven to maintain a stable temperature. | |
| Detector lamp aging. | - Replace the detector lamp if it has exceeded its lifetime. |
Experimental Protocols
Method 1: Reversed-Phase HPLC for Fluoroindolocarbazole Derivative Analysis
This method is adapted from a validated procedure for an indolocarbazole derivative and serves as a robust starting point for method development.[1][2][3]
| Parameter | Condition |
| Column | C18, 150 x 3.0 mm, 3.5 µm particle size |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | 10% B to 90% B over 10 minutes |
| Flow Rate | 0.5 mL/min |
| Column Temperature | 40 °C |
| Detection | UV at 317 nm |
| Injection Volume | 5 µL |
Method 2: Chiral HPLC for Enantiomeric Separation of Fluoroindolocarbazoles (Hypothetical)
This hypothetical method is based on common practices for chiral separations of heterocyclic compounds.
| Parameter | Condition |
| Column | Chiral Stationary Phase (e.g., Amylose tris(3,5-dimethylphenylcarbamate)) |
| Mobile Phase | Hexane/Isopropanol (80:20, v/v) with 0.1% DEA |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at an appropriate wavelength for the analyte |
| Injection Volume | 10 µL |
Quantitative Data Summary
The following tables provide examples of the type of quantitative data that should be generated during method development and validation.
Table 1: System Suitability Parameters
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 1.5 |
| Theoretical Plates | > 2000 |
| Resolution (between isomers) | > 1.5 |
| %RSD of Peak Area (n=6) | < 2.0% |
Table 2: Example of Method Validation Data for an Indolocarbazole Derivative [1][2][3]
| Parameter | Result |
| Linearity (r²) | 0.9998 |
| LOD | 3.15 µg/mL |
| LOQ | 9.57 µg/mL |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (%RSD) | < 1.5% |
Visualizations
Logical Workflow for Method Development
Caption: A logical workflow for developing an HPLC method for fluoroindolocarbazole isomers.
Troubleshooting Workflow for Poor Resolution
Caption: A troubleshooting workflow for addressing poor resolution in HPLC analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. Design and synthesis of a fluoroindolocarbazole series as selective topoisomerase I active agents. Discovery of water-soluble 3,9-difluoro-12,13-dihydro-13-[6-amino-beta-D-glucopyranosyl]-5H,13H-benzo[b]- thienyl[2,3-a]pyrrolo[3,4-c]carbazole- 5,7(6H)-dione (BMS-251873) with curative antitumor activity against prostate carcinoma xenograft tumor model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Reverse-phase high performance liquid chromatography separation of positional isomers on a MIL-53(Fe) packed column - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. The significance of chirality in drug design and synthesis of bitopic ligands as D3 receptor (D3R) selective agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. welch-us.com [welch-us.com]
- 6. chiraltech.com [chiraltech.com]
- 7. mdpi.com [mdpi.com]
How to minimize off-target effects of Fluoroindolocarbazole C.
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the off-target effects of Fluoroindolocarbazole C, a potent topoisomerase I inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound belongs to a class of compounds that act as topoisomerase I (topo I) inhibitors.[1][2] These agents stabilize the transient complex formed between topoisomerase I and DNA, leading to DNA breaks and subsequently triggering apoptosis in cancer cells.[1] The cytotoxic effects of these agents are often proportional to the level of topo I expression in the cells.[1]
Q2: What are the potential off-target effects of this compound?
While designed to be selective for topoisomerase I, this compound, like many small molecule inhibitors, may exhibit off-target activities. Potential off-targets could include other enzymes that bind to DNA or have structurally similar binding pockets, such as certain protein kinases. Off-target effects can lead to unexpected phenotypic outcomes, cellular toxicity, or a misinterpretation of experimental results.
Q3: How can I determine if the observed cellular phenotype is due to an off-target effect?
Distinguishing on-target from off-target effects is crucial. A multi-pronged approach is recommended:
-
Perform a rescue experiment: If possible, transfect cells with a mutant version of topoisomerase I that is resistant to this compound. If the phenotype is reversed in these cells, it strongly suggests an on-target mechanism.[3]
-
Use a structurally distinct topo I inhibitor: Compare the phenotype induced by this compound with that of another topo I inhibitor from a different chemical class (e.g., camptothecin). A similar phenotype across different inhibitors strengthens the evidence for an on-target effect.
-
Vary the inhibitor concentration: Off-target effects are often observed at higher concentrations.[3] Determine the minimal concentration of this compound required to inhibit topoisomerase I and observe if the phenotype persists at this concentration.
Q4: What initial steps can I take to minimize off-target effects in my experiments?
To minimize the risk of off-target effects, it is essential to:
-
Use the lowest effective concentration: Titrate this compound to determine the lowest concentration that yields the desired on-target effect (inhibition of topoisomerase I).[3]
-
Consult the literature: Review available studies on this compound and related compounds to understand their known selectivity profile and potential off-targets.
-
Employ highly selective analogs: If available, use analogs of this compound that have been specifically designed and validated for higher selectivity.[1]
Troubleshooting Guides
Problem 1: Unexpected Cellular Toxicity or Phenotype
You observe a cellular effect (e.g., cell death, morphological change) that is inconsistent with the known function of topoisomerase I inhibition.
Possible Cause: The inhibitor is engaging with off-targets that regulate essential cellular processes, leading to toxicity or an unexpected phenotype.[3]
Troubleshooting Steps:
| Step | Experimental Protocol | Rationale |
| 1. Titrate Inhibitor Concentration | Perform a dose-response curve to identify the minimal concentration required for topoisomerase I inhibition. | To minimize the engagement of lower-affinity off-targets, which are more likely to be affected at higher concentrations.[3] |
| 2. Conduct a Rescue Experiment | Transfect cells with a mutant form of topoisomerase I that is resistant to the inhibitor. | To confirm if the observed phenotype is dependent on the inhibition of the primary target.[3] |
| 3. Profile for Off-Target Liabilities | Submit the compound for screening against a broad panel of kinases or other relevant protein families. | To identify potential off-target interactions and guide the selection of a more selective compound or interpretation of results.[3] |
| 4. Use a More Selective Inhibitor | Consult literature and chemical probe databases to identify alternative, more selective topoisomerase I inhibitors. | To validate that the observed phenotype is a consequence of inhibiting the intended target.[3] |
Problem 2: Discrepancy Between Biochemical and Cellular Assay Results
This compound shows high potency in a biochemical assay with purified topoisomerase I, but a different or weaker effect is observed in cellular assays.
Possible Cause: The compound may have poor cell permeability, be actively transported out of the cell, or be metabolized into a less active form. Alternatively, off-target effects in the cellular context may be masking or counteracting the on-target effect.
Troubleshooting Steps:
| Step | Experimental Protocol | Rationale |
| 1. Verify Target Engagement in Cells | Perform a Cellular Thermal Shift Assay (CETSA) to confirm that this compound is binding to topoisomerase I in intact cells. | To ensure that the compound reaches its intracellular target at the concentrations used.[3][4] |
| 2. Assess Cell Permeability | Use analytical methods such as LC-MS/MS to measure the intracellular concentration of the compound. | To determine if poor membrane permeability is limiting the compound's efficacy in cellular assays. |
| 3. Evaluate Compound Stability | Incubate the compound in cell culture medium and with cell lysates to assess its stability over the course of the experiment. | To check for degradation or metabolic conversion of the compound that could affect its activity. |
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA)
This method assesses target engagement by measuring the change in thermal stability of a target protein upon ligand binding.[3][4]
Methodology:
-
Cell Treatment: Treat intact cells with various concentrations of this compound and a vehicle control (e.g., DMSO).
-
Heating: Heat the cell lysates at a range of temperatures (e.g., 40°C to 70°C).
-
Protein Separation: Separate the soluble and aggregated protein fractions by centrifugation.
-
Detection: Analyze the amount of soluble topoisomerase I remaining at each temperature using Western blotting.
-
Analysis: An increase in the amount of soluble topoisomerase I in the inhibitor-treated samples at elevated temperatures indicates target engagement.
Protocol 2: Kinome Profiling
This protocol provides a general workflow to assess the selectivity of an inhibitor against a large panel of kinases.
Methodology:
-
Compound Submission: Provide this compound to a commercial service or a core facility that offers kinome screening.
-
Assay Format: The service will typically perform in vitro kinase activity assays using a large panel of recombinant kinases (e.g., >400). The assay measures the inhibitor's ability to block the activity of each kinase at a fixed concentration (e.g., 1 µM).
-
Data Analysis: Results are usually presented as the percentage of inhibition for each kinase. "Hits" are kinases that are inhibited above a certain threshold (e.g., >50%).
-
Follow-up: For significant off-target hits, determine the IC50 values to quantify the potency of the inhibitor against these kinases.
Visualizations
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery of a fluoroindolo[2,3-a]carbazole clinical candidate with broad spectrum antitumor activity in preclinical tumor models superior to the marketed oncology drug, CPT-11 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Autofluorescence with Fluoroindolocarbazole C (FIC) Probes
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals effectively manage autofluorescence when using Fluoroindolocarbazole C (FIC) probes in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is autofluorescence and why is it problematic for my FIC probe imaging?
A: Autofluorescence is the natural emission of light by biological specimens when they are illuminated, which can interfere with the detection of specific fluorescent signals from your FIC probe. This inherent background fluorescence can obscure the true signal, leading to a poor signal-to-noise ratio and potentially making it difficult to accurately interpret your results.[1][2][3]
Q2: I'm seeing high background fluorescence across all my imaging channels, even in my control samples. What are the likely culprits?
A: This is a classic presentation of autofluorescence. The primary sources can be broken down into two main categories:
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Endogenous Fluorophores: Many biological molecules and structures naturally fluoresce. Key examples include:
-
Procedure-Induced Fluorescence: Certain experimental steps can introduce or exacerbate autofluorescence:
-
Aldehyde Fixation: Fixatives like formaldehyde (formalin) and glutaraldehyde can react with amines in proteins to create fluorescent products.[1][2][9] Glutaraldehyde is known to induce more significant autofluorescence than formaldehyde.[9]
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Cell Culture Media: Components such as phenol red and riboflavin in cell culture media can be highly fluorescent.[1][4]
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Dead Cells and Debris: Dead cells are often more autofluorescent than live cells and can be a significant source of background signal.[1][10]
-
Q3: My autofluorescence appears most prominent in the green and red channels. Why is that?
A: This is a common observation because many of the most common endogenous fluorophores, such as collagen, NADH, flavins, and lipofuscin, have broad emission spectra that peak in the blue, green, and red regions of the visible spectrum.[2][4][5][6] This makes it particularly challenging when using fluorescent probes that also emit in these ranges.
Q4: How can I determine if the background signal I'm seeing is from autofluorescence or non-specific binding of my FIC probe?
A: A crucial control experiment is to prepare an "unlabeled" sample. This sample should go through all the same processing steps as your experimental samples (e.g., fixation, permeabilization) but without the addition of the FIC probe or any other fluorescent labels.[1] If you observe fluorescence in this unlabeled control, it is attributable to autofluorescence.
Q5: What are the main strategies to reduce or eliminate autofluorescence?
A: There are several approaches you can take, which can be broadly categorized as follows:
-
Experimental Design and Preparation:
-
Choice of Fluorophore: When possible, select FIC probes or other fluorophores that emit in the far-red or near-infrared spectrum, as autofluorescence is typically much lower in these regions.[4][6]
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Fixation Method: Consider alternatives to aldehyde-based fixatives, such as chilled methanol or ethanol.[1][4] If aldehydes must be used, keep fixation times to a minimum.[4][6]
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Sample Perfusion: For tissue samples, perfusing with phosphate-buffered saline (PBS) before fixation can help to remove red blood cells, a major source of autofluorescence.[4][6]
-
-
Chemical Quenching:
-
Image Acquisition and Analysis:
-
Spectral Unmixing: If you are using a spectral imaging system, you can treat the autofluorescence as a separate fluorescent "species" and computationally remove its contribution from the final image.[12][13][14][15] This requires acquiring the emission spectrum of the autofluorescence from an unlabeled control sample.[15]
-
Data Presentation
Table 1: Spectral Characteristics of Common Endogenous Fluorophores
| Endogenous Fluorophore | Typical Excitation Max (nm) | Typical Emission Max (nm) | Common Location |
| Collagen | 300 - 450 nm | 350 - 550 nm | Extracellular matrix, connective tissue |
| Elastin | 330 - 400 nm | 470 - 520 nm | Extracellular matrix (e.g., blood vessel walls)[5] |
| NADH | 340 - 460 nm | 440 - 470 nm | Mitochondria |
| Flavins (FAD, FMN) | 360 - 520 nm | 500 - 560 nm | Mitochondria |
| Lipofuscin | 345 - 360 nm | 450 - 650 nm | Lysosomes (accumulates with age)[5] |
| Red Blood Cells (Heme) | Broad (UV-Vis) | Broad | Blood vessels |
Table 2: Comparison of Common Autofluorescence Quenching Methods
| Method | Target Autofluorescence Source(s) | Advantages | Disadvantages |
| Sodium Borohydride | Aldehyde-induced fluorescence | Effective for reducing glutaraldehyde-induced background[8] | Can have variable effects[6]; may increase red blood cell autofluorescence[8] |
| Sudan Black B | Lipofuscin[6][8] | Highly effective for lipofuscin-rich tissues (e.g., brain)[7][8] | Can introduce its own background in the far-red channel[2]; is not as effective for aldehyde-induced autofluorescence[3] |
| TrueVIEW™ | Non-lipofuscin sources (collagen, elastin, red blood cells), aldehyde-induced[3][7] | Broadly effective on multiple sources; quick protocol[3] | May not be as effective for lipofuscin |
| Copper Sulfate | General background | Can be effective in some tissues | Efficacy can be variable[3] |
| Photobleaching | General background | No chemical additions needed | Can also photobleach the specific signal from your probe; time-consuming |
| Spectral Unmixing | All sources | Can separate multiple overlapping signals, including autofluorescence[13][14] | Requires a spectral confocal microscope and appropriate software; requires proper controls[15] |
Experimental Protocols
Protocol 1: Quenching Lipofuscin Autofluorescence with Sudan Black B
This protocol is adapted for use after primary and secondary antibody incubations in immunofluorescence staining.
-
Prepare Staining Solution: Prepare a 0.3% (w/v) solution of Sudan Black B in 70% ethanol. It is recommended to let this solution stir overnight on a shaker in the dark to ensure it is fully dissolved.[7]
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Filter Solution: The next day, filter the Sudan Black B solution through a 0.2 µm syringe filter to remove any undissolved particles.
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Post-Staining Incubation: After completing your final post-secondary antibody wash step, incubate the slides with the filtered Sudan Black B solution.
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Incubation Time: Incubate for 10-15 minutes at room temperature.[7] The optimal time may vary depending on the tissue type and the intensity of the autofluorescence.
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Washing: Briefly wash the slides in PBS to remove excess Sudan Black B. Crucially, avoid using detergents in any subsequent wash steps , as this can wash away the Sudan Black B.[7]
-
Mounting: Proceed immediately to mounting your coverslips with an appropriate mounting medium.
Protocol 2: Principles of Autofluorescence Subtraction using Spectral Unmixing
This protocol outlines the conceptual workflow for using spectral unmixing to remove autofluorescence. The exact steps will be dependent on the software of your specific spectral imaging system.
-
Prepare Control Samples: You will need two types of control samples in addition to your fully stained experimental sample:
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Unlabeled Sample: A specimen prepared in the exact same way as your experimental sample, but without any fluorescent labels. This is used to acquire the spectral signature of the autofluorescence.
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Single-Stain Controls: Samples stained with only your FIC probe (and any other individual fluorophores in your panel). This is to acquire the pure emission spectrum of your probe.
-
-
Acquire Reference Spectra:
-
On the spectral microscope, image your unlabeled sample to capture the emission spectrum of the autofluorescence. This is your "autofluorescence reference spectrum".
-
Image your FIC probe single-stain control to capture its pure emission spectrum. This is your "FIC probe reference spectrum".
-
-
Acquire Image of Experimental Sample: Using the same settings, acquire a spectral image (a "lambda stack") of your fully stained experimental sample. This image will contain a mixture of the FIC probe signal and the autofluorescence signal at each pixel.
-
Perform Spectral Unmixing: In the imaging software, provide the reference spectra you collected in step 2. The software's linear unmixing algorithm will then go through your experimental image pixel by pixel and calculate the contribution of the FIC probe and the autofluorescence to the total signal.[15]
-
Generate Unmixed Images: The output will be a set of images where the signal from the FIC probe is separated into its own channel, and the autofluorescence is in another. You can then analyze the "unmixed" FIC probe image, which should be free of the autofluorescence background.[13][15]
Visualizations
Caption: A logical workflow to systematically identify and address sources of autofluorescence.
Caption: The primary endogenous and procedure-induced sources of autofluorescence in samples.
Caption: How a quenching agent binds to an autofluorescent molecule to reduce its light emission.
References
- 1. Tips to Minimize Autofluorescence - FluoroFinder [fluorofinder.com]
- 2. benchchem.com [benchchem.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. southernbiotech.com [southernbiotech.com]
- 5. Quenching Autofluorescence - XWiki [wiki.helsinki.fi]
- 6. How to reduce autofluorescence | Proteintech Group [ptglab.com]
- 7. Autofluorescence Quenching | Visikol [visikol.com]
- 8. biotium.com [biotium.com]
- 9. docs.research.missouri.edu [docs.research.missouri.edu]
- 10. bosterbio.com [bosterbio.com]
- 11. Evaluation of autofluorescence quenching techniques on formalin- fixed chicken tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. spiedigitallibrary.org [spiedigitallibrary.org]
- 13. Robust blind spectral unmixing for fluorescence microscopy using unsupervised learning - PMC [pmc.ncbi.nlm.nih.gov]
- 14. beckman.com [beckman.com]
- 15. The 5 Essentials To Successful Spectral Unmixing - ExpertCytometry [expertcytometry.com]
Improving the bioavailability of Fluoroindolocarbazole C in animal models.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working to improve the in vivo bioavailability of the investigational compound Fluoroindolocarbazole C (FIC-C).
FAQs
Q1: What is this compound (FIC-C) and why is bioavailability a concern?
This compound (FIC-C) is a synthetic indolocarbazole derivative with potent anti-tumor activity observed in vitro. Its mechanism of action is believed to involve the inhibition of key signaling pathways crucial for cancer cell proliferation and survival. However, FIC-C is a highly lipophilic molecule with poor aqueous solubility, which significantly limits its oral bioavailability. This can lead to low and variable drug exposure in animal models, making it difficult to establish a clear dose-response relationship and assess its therapeutic potential in vivo.
Q2: What are the primary reasons for the low oral bioavailability of FIC-C?
The low oral bioavailability of FIC-C is likely due to a combination of factors:
-
Low Aqueous Solubility: FIC-C's hydrophobic nature leads to poor dissolution in the gastrointestinal fluids, which is a prerequisite for absorption.[1][2][3]
-
Slow Dissolution Rate: Even if it is in a solid form, the rate at which FIC-C dissolves may be slower than its transit time through the absorption window in the small intestine.[4][5]
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First-Pass Metabolism: As an indolocarbazole derivative, FIC-C may be subject to extensive metabolism in the gut wall and liver by cytochrome P450 enzymes before it reaches systemic circulation.[6]
Q3: What are the initial formulation strategies to consider for improving the bioavailability of FIC-C?
For a poorly water-soluble compound like FIC-C, several formulation strategies can be employed to enhance its bioavailability.[2][4][7][8] These include:
-
Particle Size Reduction: Techniques like micronization and nanonization increase the surface area of the drug, which can enhance the dissolution rate.
-
Amorphous Solid Dispersions (ASDs): Dispersing FIC-C in a hydrophilic polymer carrier in its high-energy, amorphous form can improve its apparent solubility and dissolution.
-
Lipid-Based Formulations: Incorporating FIC-C into oils, surfactants, or self-emulsifying drug delivery systems (SEDDS) can improve solubility and may facilitate lymphatic uptake, potentially bypassing first-pass metabolism.[7]
-
Complexation: Using cyclodextrins to form inclusion complexes can enhance the aqueous solubility of FIC-C.
Troubleshooting Guide
| Problem | Potential Causes | Recommended Actions |
| High variability in plasma concentrations between animals in the same dose group. | - Poor and inconsistent drug dissolution. - Formulation instability (e.g., precipitation of FIC-C). - Variability in gastric pH and GI transit time among animals. - Food effects (if animals were not consistently fasted). | - Improve the formulation to ensure complete and rapid dissolution (e.g., use a solution, SEDDS, or a well-characterized solid dispersion). - Assess the stability of the formulation under relevant conditions (e.g., in simulated gastric and intestinal fluids). - Ensure strict adherence to fasting protocols before dosing. - Increase the number of animals per group to obtain a more reliable mean pharmacokinetic profile. |
| Low overall drug exposure (low AUC) despite a high dose. | - Incomplete dissolution and absorption. - Significant first-pass metabolism. - P-glycoprotein (P-gp) mediated efflux in the intestine. | - Employ bioavailability-enhancing formulations (see Q3 in FAQs). - Consider co-administration with a cytochrome P450 inhibitor (e.g., ritonavir) in preclinical models to assess the impact of first-pass metabolism. - Evaluate if FIC-C is a substrate for P-gp using in vitro models (e.g., Caco-2 cell permeability assays). |
| Non-linear dose-exposure relationship (dose-normalized AUC decreases with increasing dose). | - Saturation of solubility and dissolution at higher doses. - Saturation of absorption mechanisms. | - This is a strong indication that the formulation is not able to provide sufficient dissolved FIC-C at higher concentrations. - Focus on formulations that can maintain FIC-C in a solubilized state at higher concentrations (e.g., lipid-based formulations). |
| Unexpectedly rapid clearance from plasma. | - High hepatic metabolism. | - Characterize the metabolic stability of FIC-C using liver microsomes or hepatocytes from the relevant animal species. - This will help to understand if the issue is primarily one of absorption or rapid elimination. |
Quantitative Data Summary
The following table presents hypothetical pharmacokinetic data for FIC-C in mice following oral administration of different formulations. This data illustrates the potential improvements in bioavailability that can be achieved with advanced formulation strategies.
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Bioavailability (F%) |
| Aqueous Suspension | 50 | 85 ± 25 | 2.0 | 340 ± 98 | < 5% |
| Micronized Suspension | 50 | 210 ± 60 | 1.5 | 980 ± 250 | ~12% |
| Solid Dispersion | 50 | 750 ± 180 | 1.0 | 4100 ± 950 | ~50% |
| SEDDS | 50 | 980 ± 210 | 0.5 | 5200 ± 1100 | ~65% |
Data are represented as mean ± standard deviation.
Experimental Protocols
Protocol 1: Preparation of a Self-Emulsifying Drug Delivery System (SEDDS) for FIC-C
-
Component Selection:
-
Oil Phase: Select a suitable oil in which FIC-C has high solubility (e.g., Capryol 90, Labrafil M 1944 CS).
-
Surfactant: Choose a surfactant with good emulsification properties (e.g., Kolliphor EL, Tween 80).
-
Co-surfactant/Co-solvent: Select a co-surfactant to improve the spontaneity of emulsification (e.g., Transcutol HP, PEG 400).
-
-
Solubility Studies:
-
Determine the saturation solubility of FIC-C in various oils, surfactants, and co-surfactants to identify the best excipients.
-
-
Ternary Phase Diagram Construction:
-
Construct ternary phase diagrams with different ratios of oil, surfactant, and co-surfactant to identify the self-emulsifying region.
-
-
SEDDS Formulation:
-
Based on the phase diagram, select an optimal ratio of oil, surfactant, and co-surfactant.
-
Dissolve FIC-C in the oil phase with gentle heating and stirring.
-
Add the surfactant and co-surfactant to the oil phase and vortex until a clear, homogenous mixture is obtained.
-
-
Characterization:
-
Droplet Size Analysis: Dilute the SEDDS formulation in water and measure the droplet size and polydispersity index (PDI) using a dynamic light scattering (DLS) instrument.
-
Self-Emulsification Time: Assess the time taken for the SEDDS to form a fine emulsion upon gentle agitation in an aqueous medium.
-
Protocol 2: In Vivo Pharmacokinetic Study in Mice
-
Animal Model:
-
Use male BALB/c mice (6-8 weeks old, 20-25 g).
-
House the animals in a controlled environment with a 12-hour light/dark cycle and access to food and water ad libitum.
-
-
Dosing and Sample Collection:
-
Fast the mice overnight (approximately 12 hours) before dosing, with free access to water.
-
Divide the mice into groups (e.g., Aqueous Suspension, Micronized Suspension, Solid Dispersion, SEDDS), with n=5-6 mice per group.
-
Administer the respective FIC-C formulations orally via gavage at a dose of 50 mg/kg.
-
Collect blood samples (approximately 50 µL) via the tail vein at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose) into heparinized tubes.
-
For determination of absolute bioavailability, include a group that receives FIC-C intravenously (e.g., in a solution containing DMSO/PEG400/Saline) at a lower dose (e.g., 5 mg/kg).
-
-
Sample Processing and Analysis:
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
Develop and validate a sensitive LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method for the quantification of FIC-C in mouse plasma.
-
Extract FIC-C from the plasma samples using protein precipitation or liquid-liquid extraction.
-
Analyze the processed samples using the validated LC-MS/MS method.
-
-
Pharmacokinetic Analysis:
-
Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate pharmacokinetic parameters including Cmax, Tmax, AUC, and half-life.
-
Calculate the oral bioavailability (F%) using the formula: F% = (AUCoral / AUCiv) * (Doseiv / Doseoral) * 100.
-
Visualizations
Caption: Hypothetical signaling pathway inhibited by FIC-C.
Caption: Workflow for improving FIC-C bioavailability.
Caption: Troubleshooting logic for low FIC-C exposure.
References
- 1. scilit.com [scilit.com]
- 2. Diverse approaches for the enhancement of oral drug bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. hilarispublisher.com [hilarispublisher.com]
- 5. Promising strategies for improving oral bioavailability of poor water-soluble drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Role of animal models in biomedical research: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Strategies to improve oral drug bioavailability | Semantic Scholar [semanticscholar.org]
- 8. scilit.com [scilit.com]
Troubleshooting unexpected results in Fluoroindolocarbazole C experiments.
Welcome to the troubleshooting guide for Fluoroindolocarbazole C experiments. This resource provides answers to frequently asked questions and guidance on resolving unexpected results in your research.
Frequently Asked Questions (FAQs)
1. Assay Variability and Reproducibility
-
Q1: We are observing high variability between replicate wells in our cytotoxicity assay. What could be the cause?
A1: High variability in cytotoxicity assays can stem from several factors:
-
Uneven Cell Seeding: Ensure a homogeneous cell suspension before and during plating. Inconsistent cell numbers across wells is a common source of variability. It's recommended to repeat the experiment to find the best cell count for the assay.[1]
-
Pipetting Errors: Inaccurate or inconsistent pipetting of the compound or reagents can lead to significant differences. Use calibrated pipettes and ensure proper technique. Excessive force during pipetting can also damage cells.[1]
-
Edge Effects: Evaporation in the outer wells of a microplate can concentrate compounds and media components, affecting cell growth. To mitigate this, avoid using the outermost wells or fill them with sterile water or PBS.
-
Compound Precipitation: this compound, like many organic molecules, may have limited aqueous solubility. Visually inspect the wells for any precipitate after compound addition. If precipitation is observed, consider adjusting the solvent concentration or using a different formulation.
-
Air Bubbles: Bubbles in the wells can interfere with absorbance or fluorescence readings. If present, they can be broken with a sterile syringe needle.[1]
-
-
Q2: Our experimental results are not consistent from day to day. How can we improve reproducibility?
A2: Day-to-day variability often points to inconsistencies in experimental setup and execution. To improve reproducibility:
-
Standardize Protocols: Ensure all users are following the exact same detailed protocol.
-
Cell Passage Number: Use cells within a consistent and narrow range of passage numbers, as cell characteristics can change over time in culture.
-
Reagent Quality: Use fresh dilutions of this compound for each experiment. Reagents, especially media and serum, can vary between lots. Qualify new lots of critical reagents before use.
-
Incubation Times: Adhere strictly to the specified incubation times for compound treatment and assay development.
-
Positive and Negative Controls: Always include appropriate controls to ensure the assay is performing as expected. A positive control should give a known, robust signal, while a negative control should show no effect.[2]
-
2. Unexpected Cytotoxicity or Activity Results
-
Q3: We are seeing much higher (or lower) cytotoxicity than expected with this compound. What should we check?
A3: Discrepancies in expected activity can be due to several reasons:
-
Compound Integrity and Concentration: Verify the identity and purity of your this compound stock. An inaccurate stock concentration will affect all subsequent dilutions.
-
Cell Health and Density: Unhealthy cells or suboptimal cell density can alter their response to cytotoxic agents. Ensure cells are healthy and plated at the optimal density determined from preliminary experiments.[1] Low cell density is a likely cause of lower-than-expected cytotoxicity.[1]
-
Off-Target Effects: Indolocarbazoles can have multiple cellular targets.[3][4] The observed cytotoxicity may be due to an "off-target" effect in your specific cell line. Consider using orthogonal assays to confirm the mechanism of action.[5]
-
Solubility Issues: Poor solubility can lead to a lower effective concentration of the compound in the assay medium, resulting in lower-than-expected activity. See the solubility troubleshooting section for more details.
-
3. Fluorescence Interference
-
Q4: We are using a fluorescence-based assay and suspect our compound is interfering with the signal. How can we confirm and correct for this?
A4: this compound, due to its aromatic structure and fluorine substitution, has the potential to be fluorescent itself (autofluorescence) or to quench the fluorescence of the assay's reporter dye.[6][7]
-
Autofluorescence Check: Prepare a plate with your assay medium and this compound at the concentrations used in your experiment, but without cells or other assay reagents. Read the fluorescence at the same wavelengths used in your assay. A significant signal indicates that the compound is autofluorescent and contributing to your readings.[6]
-
Quenching Check: Prepare a plate with the fluorescent dye used in your assay at its working concentration. Add this compound at various concentrations. A decrease in fluorescence intensity with increasing compound concentration suggests quenching.[6]
-
Correction: If interference is detected, you can run a parallel control experiment without the fluorescent reporter to subtract the compound's background fluorescence. For quenching, you may need to use a different fluorescent dye with a non-overlapping spectrum or switch to a non-fluorescence-based detection method (e.g., absorbance or luminescence).[5]
-
4. Solubility Problems
-
Q5: Our this compound solution appears cloudy or forms a precipitate when added to the aqueous assay buffer. What can we do?
A5: Poor aqueous solubility is a common issue for organic small molecules and can significantly impact experimental results.[8]
-
Optimize Solvent: While DMSO is a common solvent, ensure the final concentration in your assay medium is low (typically <0.5%) to avoid solvent-induced toxicity.
-
Use of Surfactants or Solubilizing Agents: In some cases, a small amount of a non-ionic surfactant like Pluronic F-68 or Tween-80 can help maintain solubility in aqueous solutions.
-
Sonication: Briefly sonicating the stock solution before dilution can help dissolve small aggregates.
-
Biorelevant Media: If the experiment is intended to mimic physiological conditions, consider using media that better represent the in vivo environment, which may improve solubility.[9]
-
Data Interpretation and Management
To effectively troubleshoot, it's crucial to organize your data systematically. The following tables provide templates for summarizing key experimental results.
Table 1: Cytotoxicity (IC50) Data Summary
| Cell Line | This compound IC50 (µM) | Positive Control IC50 (µM) | Assay Type | Date | Experiment ID |
| Cell Line A | MTT | ||||
| Cell Line B | Resazurin | ||||
| Cell Line C | LDH |
Table 2: Kinase Inhibition Assay Data
| Kinase Target | This compound IC50 (nM) | Positive Control Inhibitor IC50 (nM) | ATP Concentration (µM) | Date | Experiment ID |
| Kinase 1 | |||||
| Kinase 2 | |||||
| Kinase 3 |
Experimental Protocols
Protocol: General Cytotoxicity Assay (MTT-based)
This protocol provides a general framework. Optimal cell numbers and incubation times should be determined empirically for each cell line.
-
Cell Preparation:
-
Culture cells to ~80% confluency.
-
Harvest cells and perform a cell count.
-
Dilute the cell suspension to the desired concentration in the assay medium.
-
Seed the cells (e.g., 5,000-10,000 cells/well) in a 96-well plate and incubate for 24 hours to allow for attachment.[1]
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in the assay medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of the compound.
-
Include wells for "cells only" (negative control) and a known cytotoxic agent (positive control).
-
Incubate for the desired treatment period (e.g., 48 or 72 hours).[1]
-
-
MTT Assay:
-
Prepare a 5 mg/mL solution of MTT in sterile PBS.
-
Add 10 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C.
-
After incubation, add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.
-
Incubate for at least 1 hour at 37°C to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Visualizations
Signaling Pathway and Workflow Diagrams
Indolocarbazoles are known to interact with various cellular pathways, often by inhibiting protein kinases or intercalating with DNA and inhibiting topoisomerases.[4] The diagrams below illustrate a hypothetical signaling pathway that could be targeted by this compound and a general experimental workflow for its characterization.
Caption: Hypothetical inhibition of the RAF-MEK-ERK signaling pathway by this compound.
Caption: Experimental workflow for characterizing a bioactive compound like this compound.
References
- 1. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 2. youtube.com [youtube.com]
- 3. Turning liabilities into opportunities: Off-target based drug repurposing in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular Mechanisms of Anticancer Activity of N-Glycosides of Indolocarbazoles LCS-1208 and LCS-1269 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Interference with Fluorescence and Absorbance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Fluoroquinolone antibiotics having the potential to interfere with fluorescence-based diagnosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. files.core.ac.uk [files.core.ac.uk]
Technical Support Center: Optimizing Fluoroindolocarbazole C Concentration for Cytotoxicity Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the concentration of Fluoroindolocarbazole C for cytotoxicity assays.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for this compound in a cytotoxicity assay?
A1: For a novel compound like this compound with an unknown effective concentration, it is advisable to begin with a broad concentration range. A preliminary experiment using serial dilutions over several orders of magnitude (e.g., 1 nM to 100 µM) can help identify an approximate effective concentration.[1] Subsequent experiments can then focus on a narrower range of concentrations to determine a precise IC50 or EC50 value.
Q2: What is the mechanism of action for this compound?
A2: While the precise mechanism for this compound may still be under investigation, compounds of the indolocarbazole class have been shown to exert their cytotoxic effects through various mechanisms. These can include acting as 'topoisomerase poisons' by interacting with DNA and inhibiting topoisomerase I and IIα, as well as inhibiting protein kinases involved in key signal transduction pathways in cancer cells.[2] Some fluoroquinolone compounds, which share a structural component, are known to target DNA gyrase and topoisomerase IV.[3]
Q3: What solvent should I use for this compound, and what is a safe final concentration for my cell culture?
A3: this compound is typically dissolved in an organic solvent such as dimethyl sulfoxide (DMSO). It is crucial to use a vehicle control (media with the same final concentration of DMSO) to distinguish the effects of the compound from the solvent.[1] The final concentration of DMSO in the cell culture medium should be kept low, ideally at 0.1% and not exceeding 0.5%, to avoid solvent-induced cytotoxicity.[4]
Q4: How should I store my this compound stock solution?
A4: To ensure stability, it is best practice to prepare small-volume aliquots of your concentrated stock solution to minimize repeated freeze-thaw cycles.[1] For long-term storage, it is advisable to store the compound as a solid at -20°C or below. Stock solutions in DMSO can also be stored at -20°C or -80°C. Always refer to any manufacturer-specific storage recommendations.
Troubleshooting Guides
This section addresses specific issues that may arise during the optimization of this compound concentration in cytotoxicity assays.
| Problem | Possible Cause(s) | Solution(s) |
| Compound Precipitation in Culture Medium | - The compound has low aqueous solubility. - The concentration of the organic solvent (e.g., DMSO) is too high upon dilution into the aqueous culture medium.[4] | - Determine Maximum Solubility: Before the assay, test the solubility of this compound in your culture medium to identify the highest soluble concentration.[1] - Lower Final Solvent Concentration: Aim for a final DMSO concentration of ≤ 0.1% in your culture medium.[4] - Serial Dilutions in Medium: Prepare serial dilutions of the compound directly in the culture medium rather than adding a small volume of highly concentrated stock to the wells. |
| High Variability Between Replicate Wells | - Inconsistent cell seeding density. - "Edge effects" in multi-well plates due to evaporation. - Pipetting errors. | - Ensure Single-Cell Suspension: Properly resuspend cells to ensure a homogenous mixture before seeding. - Avoid Outer Wells: To mitigate evaporation, avoid using the outer wells of the plate or fill them with sterile PBS or media to maintain humidity.[5] - Consistent Pipetting Technique: Use calibrated pipettes and be consistent with your pipetting technique. |
| False-Positive Results in MTT Assay | - Direct reduction of the MTT reagent by this compound. - Color interference from the compound. | - Run a Cell-Free Control: Include a control with the compound in the medium without cells to check for direct MTT reduction.[5] - Use an Alternative Assay: Consider using a cytotoxicity assay that is less prone to interference, such as the lactate dehydrogenase (LDH) or sulforhodamine B (SRB) assay.[5] - Background Subtraction: Include a blank control with the compound in the media to subtract any background absorbance.[5] |
| Low Absorbance Values | - Low cell density. - Sub-optimal incubation time with the assay reagent. | - Optimize Cell Seeding Density: Ensure cells are in the exponential growth phase during the assay.[5] - Optimize Incubation Time: Determine the optimal incubation time for your specific cell line with the chosen assay reagent.[5] |
| Incomplete Solubilization of Formazan Crystals (MTT Assay) | - Insufficient volume or inappropriate solubilization solvent. - Inadequate mixing. | - Use an Appropriate Solvent: Ensure complete dissolution with a suitable solvent like DMSO or a buffered SDS solution.[5] - Ensure Thorough Mixing: Gently pipette up and down or use a plate shaker to aid in the dissolution of the formazan crystals.[5] |
Experimental Protocols
Determining Optimal Seeding Density
-
Prepare a single-cell suspension of the desired cell line.
-
Seed a 96-well plate with a range of cell densities (e.g., 1,000 to 50,000 cells per well).
-
Incubate the plate for the intended duration of your cytotoxicity assay (e.g., 24, 48, or 72 hours).
-
Perform a viability assay (e.g., MTT) to identify the cell density that results in a sub-confluent monolayer and is within the linear range of the assay.
MTT Cytotoxicity Assay Protocol
-
Cell Seeding: Seed cells in a 96-well plate at the predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.[1]
-
Compound Preparation: Prepare a 2x concentrated serial dilution of this compound in a complete culture medium.
-
Cell Treatment: Carefully remove the old medium from the cells and add the 2x compound dilutions to the appropriate wells. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).[1]
-
MTT Addition: Add MTT reagent to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.[1]
-
Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[1] Mix thoroughly by gentle pipetting or by using a plate shaker.
-
Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Subtract the average absorbance of the blank wells from all other readings. Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Visualizations
Caption: Experimental workflow for a cytotoxicity assay.
Caption: Troubleshooting decision tree for cytotoxicity assays.
Caption: Hypothetical signaling pathways for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Molecular Mechanisms of Anticancer Activity of N-Glycosides of Indolocarbazoles LCS-1208 and LCS-1269 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism of fluoroquinolone action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Efficacy Analysis: Fluoroindolocarbazole C and Rebeccamycin in Oncology Research
For researchers and professionals in drug development, the indolocarbazole scaffold represents a critical pharmacophore in the design of novel anti-cancer agents. This guide provides a detailed comparison of the efficacy of a synthetic fluoroindolocarbazole, exemplified by the 3,9-difluoro substituted analogue, against the natural product rebeccamycin. Both compounds target topoisomerases, critical enzymes in DNA replication and transcription, yet subtle structural modifications lead to significant differences in potency and selectivity.
This report synthesizes available preclinical data to offer an objective comparison, focusing on quantitative measures of efficacy, and provides detailed experimental protocols for the key assays cited.
Mechanism of Action: Targeting DNA Topoisomerases
Both rebeccamycin and fluoroindolocarbazole C exert their cytotoxic effects by inhibiting DNA topoisomerases. Rebeccamycin is known to be a dual inhibitor of both topoisomerase I and II, achieving this through intercalation into DNA and stabilizing the enzyme-DNA cleavage complex.[1][2] This leads to the accumulation of single and double-strand DNA breaks, ultimately triggering apoptosis.
Fluoroindolocarbazoles (FICs), developed through fermentation of Saccharothrix aerocolonigenes with fluorinated tryptophan precursors, were specifically identified as potent topoisomerase I inhibitors.[1] The addition of fluorine atoms to the indolocarbazole core enhances their activity and selectivity for topoisomerase I. The 3,9-difluoro substituted analogue, which we will refer to as a representative this compound, has been highlighted for its significant topoisomerase I selectivity.[1]
Quantitative Efficacy Data
The following tables summarize the in vitro efficacy of rebeccamycin and a series of fluoroindolocarbazole analogues against the P388 murine leukemia cell line.
Table 1: In Vitro Cytotoxicity against P388 Murine Leukemia Cells
| Compound | IC50 (µM) |
| Rebeccamycin | 0.5[3] |
| Fluoroindolocarbazole (3-fluoro) | 0.2 |
| Fluoroindolocarbazole (9-fluoro) | 0.15 |
| This compound (3,9-difluoro) | 0.08 |
| Fluoroindolocarbazole (4,8-difluoro) | >10 |
Table 2: In Vitro Topoisomerase I Inhibition
| Compound | Relative Topo I EC50 (vs. Camptothecin) |
| Rebeccamycin | Data not directly comparable |
| Fluoroindolocarbazole (3-fluoro) | 0.5x |
| Fluoroindolocarbazole (9-fluoro) | 0.3x |
| This compound (3,9-difluoro) | 0.2x |
| Fluoroindolocarbazole (4,8-difluoro) | 2.5x |
Note: A lower EC50 value indicates greater potency.
The data clearly indicates that fluorination at the 3 and 9 positions of the indolocarbazole core significantly enhances both cytotoxicity and topoisomerase I inhibitory activity compared to the parent compound, rebeccamycin. The 3,9-difluoro analogue (this compound) emerges as the most potent compound in this series in vitro.
In Vivo Antitumor Activity
While direct comparative in vivo data between rebeccamycin and this compound is limited, a water-soluble analogue of the 3,9-difluoro series, BMS-251873, has demonstrated curative antitumor activity in a prostate carcinoma xenograft tumor model, highlighting the therapeutic potential of this class of compounds.[4]
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
The cytotoxicity of the compounds is determined using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[5] This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
Methodology:
-
Cell Seeding: P388 murine leukemia cells are seeded into 96-well plates at a density of 5 x 10^4 cells/mL in a suitable culture medium.
-
Compound Treatment: Cells are treated with serial dilutions of the test compounds (Rebeccamycin and this compound) and incubated for 72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours.
-
Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in 150 µL of dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The IC50 value, the concentration of the drug that inhibits cell growth by 50%, is calculated from the dose-response curves.
Topoisomerase I DNA Relaxation Assay
This assay measures the ability of a compound to inhibit the catalytic activity of topoisomerase I, which relaxes supercoiled DNA.[6][7]
Methodology:
-
Reaction Mixture Preparation: A reaction mixture is prepared containing supercoiled plasmid DNA (e.g., pBR322), topoisomerase I assay buffer, and varying concentrations of the test compound.
-
Enzyme Addition: Human topoisomerase I is added to the reaction mixture.
-
Incubation: The reaction is incubated at 37°C for 30 minutes.
-
Reaction Termination: The reaction is stopped by the addition of a loading dye containing SDS.
-
Agarose Gel Electrophoresis: The DNA samples are loaded onto a 1% agarose gel and subjected to electrophoresis to separate the supercoiled and relaxed forms of the plasmid DNA.
-
Visualization: The DNA bands are visualized by staining with ethidium bromide and imaging under UV light.
-
Data Analysis: The inhibition of topoisomerase I activity is determined by the reduction in the amount of relaxed DNA compared to the control (no inhibitor). The EC50 value, the concentration of the drug that inhibits 50% of the enzyme's activity, is then calculated.
Conclusion
The available data suggests that fluoroindolocarbazoles, particularly the 3,9-difluoro substituted analogue, represent a significant advancement over rebeccamycin in terms of in vitro potency and selectivity for topoisomerase I. The enhanced efficacy of this compound underscores the potential of targeted fluorination in optimizing the therapeutic index of indolocarbazole-based anti-cancer agents. Further head-to-head in vivo studies are warranted to fully elucidate the comparative therapeutic potential of these promising compounds.
References
- 1. Discovery of antitumor indolocarbazoles: rebeccamycin, NSC 655649, and fluoroindolocarbazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A phase I study of rebeccamycin analog in combination with oxaliplatin in patients with refractory solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rebeccamycin - Wikipedia [en.wikipedia.org]
- 4. Design and synthesis of a fluoroindolocarbazole series as selective topoisomerase I active agents. Discovery of water-soluble 3,9-difluoro-12,13-dihydro-13-[6-amino-beta-D-glucopyranosyl]-5H,13H-benzo[b]- thienyl[2,3-a]pyrrolo[3,4-c]carbazole- 5,7(6H)-dione (BMS-251873) with curative antitumor activity against prostate carcinoma xenograft tumor model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. inspiralis.com [inspiralis.com]
Validating Fluoroindolocarbazole C as a Topoisomerase I Inhibitor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Fluoroindolocarbazole C, a representative of the indolocarbazole class of compounds, against the well-established topoisomerase I inhibitor, camptothecin. The information presented herein is intended to assist researchers in validating and characterizing novel topoisomerase I inhibitors.
Introduction to Topoisomerase I Inhibition
DNA topoisomerase I (Top1) is a crucial nuclear enzyme that alleviates torsional stress in DNA during replication, transcription, and recombination by introducing transient single-strand breaks.[1][2] This catalytic activity makes it a prime target for anticancer drug development.[2][3] Topoisomerase I inhibitors function by trapping the enzyme-DNA covalent complex, known as the cleavable complex.[4][5] This stabilization prevents the re-ligation of the DNA strand, leading to the accumulation of single-strand breaks.[6] When a replication fork encounters this trapped complex, it results in a cytotoxic double-strand break, ultimately triggering cell cycle arrest and apoptosis.[2][3]
Two prominent classes of Top1 inhibitors are the indolocarbazoles and the camptothecins. While both effectively poison the enzyme, they exhibit distinct pharmacological profiles. This guide will delve into a comparative analysis of a representative indolocarbazole, this compound, and the foundational Top1 inhibitor, camptothecin.
Comparative Performance Data
The following tables summarize the quantitative data comparing the efficacy of a representative indolocarbazole compound with camptothecin and its derivatives.
| Compound | IC50 (nM) in HT-29 Human Colon Carcinoma Cells | Reference |
| SN-38 (active metabolite of Irinotecan) | 8.8 | [7] |
| Camptothecin (CPT) | 10 | [7] |
| 9-Aminocamptothecin (9-AC) | 19 | [7] |
| Topotecan (TPT) | 33 | [7] |
| CPT-11 (Irinotecan) | >100 | [7] |
Table 1: Comparative Cytotoxicity of Camptothecin Derivatives.
| Compound | C1000 (µM) in HT-29 Cells | Reference |
| SN-38 | 0.037 | [7] |
| Camptothecin (CPT) | 0.051 | [7] |
| 9-Aminocamptothecin (9-AC) | 0.085 | [7] |
| Topotecan (TPT) | 0.28 | [7] |
| CPT-11 (Irinotecan) | >1 | [7] |
Table 2: Drug-Induced DNA Damage (Single-Strand Breaks) in HT-29 Cells. C1000 represents the drug concentration required to produce 1000-rad-equivalents of DNA damage.
Experimental Protocols
Detailed methodologies for key experiments are provided below to guide the validation of this compound as a topoisomerase I inhibitor.
Topoisomerase I DNA Relaxation Assay
This assay is fundamental in determining the inhibitory activity of a compound on topoisomerase I.[8][9]
Principle: Topoisomerase I relaxes supercoiled plasmid DNA.[8] In the presence of an inhibitor, the relaxation process is hindered, and the supercoiled form of the DNA is preserved. The different DNA topoisomers (supercoiled and relaxed) can be separated and visualized by agarose gel electrophoresis.[10][11]
Protocol:
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing 10x Topoisomerase I reaction buffer, 200 ng of supercoiled plasmid DNA (e.g., pBR322), and varying concentrations of the test compound (this compound) or a positive control (camptothecin).[8][11] Adjust the final volume to 20 µl with sterile distilled water.
-
Enzyme Addition: Add purified human topoisomerase I enzyme to the reaction mixture.
-
Incubation: Incubate the reaction at 37°C for 30-60 minutes.[10][12]
-
Reaction Termination: Stop the reaction by adding a stop solution containing SDS and proteinase K.[2][3]
-
Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel in 1x TAE buffer.[10] Run the gel at approximately 100V for 90 minutes.[10]
-
Visualization: Stain the gel with ethidium bromide or a safer alternative and visualize the DNA bands under UV light.[3][11] The amount of relaxed DNA will be inversely proportional to the inhibitor's concentration.
Cytotoxicity Assay (MTT Assay)
This assay measures the cytotoxic effect of the compound on cancer cell lines.[13][14]
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell viability.[14] Metabolically active cells reduce the yellow MTT to purple formazan crystals, which can be solubilized and quantified spectrophotometrically.[14]
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., HT-29, K562) in a 96-well plate at a suitable density and incubate for 24 hours to allow for cell attachment.[15]
-
Compound Treatment: Treat the cells with serial dilutions of this compound, camptothecin, or a vehicle control (DMSO).[13]
-
Incubation: Incubate the plate for a predetermined period (e.g., 48-72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Cell Cycle Analysis
This experiment determines the effect of the inhibitor on cell cycle progression.[1][16]
Principle: Topoisomerase I inhibitors are known to induce cell cycle arrest, typically at the G2/M phase, due to the accumulation of DNA damage.[2][3] Flow cytometry with a DNA-staining dye like propidium iodide (PI) is used to analyze the distribution of cells in different phases of the cell cycle.[1][16]
Protocol:
-
Cell Treatment: Treat cancer cells with this compound or camptothecin at their respective IC50 concentrations for a specified time (e.g., 24 hours).
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix them in cold 70% ethanol overnight at -20°C.[1]
-
Staining: Wash the fixed cells with PBS and stain them with a solution containing propidium iodide and RNase A for 30 minutes in the dark.[1]
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: The DNA content of the cells is measured, and the percentage of cells in the G1, S, and G2/M phases of the cell cycle is determined using appropriate software.[1]
Visualizations
The following diagrams illustrate the key pathways and workflows involved in the validation of this compound.
Caption: Mechanism of Topoisomerase I Inhibition.
Caption: DNA Relaxation Assay Workflow.
Caption: Cytotoxicity (MTT) Assay Workflow.
References
- 1. A novel topoisomerase I inhibitor DIA-001 induces DNA damage mediated cell cycle arrest and apoptosis in cancer cell - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Novel DNA Topoisomerase I Inhibitor with Different Mechanism from Camptothecin Induces G2/M Phase Cell Cycle Arrest to K562 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. DNA Topoisomerase I Inhibitors: Chemistry, Biology and Interfacial Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Topoisomerase inhibitor - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. Comparison of topoisomerase I inhibition, DNA damage, and cytotoxicity of camptothecin derivatives presently in clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Topoisomerase I-mediated DNA relaxation as a tool to study intercalation of small molecules into supercoiled DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ebiohippo.com [ebiohippo.com]
- 11. inspiralis.com [inspiralis.com]
- 12. profoldin.com [profoldin.com]
- 13. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 14. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 15. Cytotoxicity Assay Protocol [protocols.io]
- 16. aacrjournals.org [aacrjournals.org]
Comparative Analysis of Fluoroindolocarbazole C with Other Indolocarbazole Derivatives: A Guide for Researchers
A detailed examination of the cytotoxic and mechanistic properties of a novel fluoroindolocarbazole derivative in comparison to established indolocarbazoles, providing key data and experimental insights for drug development professionals.
Indolocarbazole alkaloids, a diverse class of natural and synthetic compounds, have garnered significant attention in oncology research due to their potent anti-tumor activities. These compounds primarily exert their effects through the inhibition of critical cellular enzymes such as protein kinases and topoisomerases. This guide provides a comparative analysis of a promising synthetic derivative, Fluoroindolocarbazole C, with two well-characterized indolocarbazoles: the broad-spectrum protein kinase inhibitor, staurosporine, and the topoisomerase I inhibitor, rebeccamycin. This objective comparison, supported by experimental data and detailed protocols, aims to inform researchers and drug development professionals on the potential advantages and specific applications of this fluorinated derivative.
I. Comparative Biological Activity
The primary mechanism of action for many indolocarbazole derivatives is the inhibition of protein kinases or DNA topoisomerases. This compound and its analogs have been specifically designed to enhance selectivity and potency, particularly as topoisomerase I inhibitors.
Cytotoxicity Analysis
The in vitro cytotoxicity of this compound, alongside staurosporine and rebeccamycin, has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, representing the concentration of the compound required to inhibit the growth of 50% of the cell population, are summarized in the table below.
| Compound | Mechanism of Action | Cell Line | IC50 (µM) |
| This compound (BMS-251873) | Topoisomerase I Inhibitor | PC-3 (Prostate) | Data not publicly available, but showed curative antitumor activity in xenograft models |
| P388 (Leukemia) | High potency demonstrated in topo I-dependent cytotoxicity assays | ||
| Staurosporine | Pan-Protein Kinase Inhibitor | HeLa (Cervical) | 0.004[1] |
| HCT116 (Colon) | 0.006[1] | ||
| Rebeccamycin | Topoisomerase I Inhibitor | B16 (Melanoma) | 0.48[2] |
| P388 (Leukemia) | 0.5[2] |
Enzyme Inhibition Profile
The inhibitory activity of these compounds against their respective primary targets is a key determinant of their therapeutic potential.
| Compound | Target Enzyme | IC50 (nM) |
| This compound (Analogs) | Topoisomerase I | Improved potency and selectivity over non-fluorinated analogs |
| Staurosporine | Protein Kinase C (PKC) | 0.7 - 3[3][4] |
| Protein Kinase A (PKA) | 7[3][4] | |
| p60v-src Tyrosine Kinase | 6[3] | |
| Rebeccamycin | Topoisomerase I | Weak inhibitor[2] |
Note: The 3,9-difluoro substitution in the fluoroindolocarbazole series has been shown to confer the best topoisomerase I potency and selectivity.[5]
II. Experimental Protocols
To facilitate further research and validation, detailed methodologies for key experiments are provided below.
A. Cytotoxicity Assay (MTT Assay)
This protocol is used to assess the effect of the compounds on the proliferation of cancer cells.
-
Cell Plating: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds (this compound, staurosporine, rebeccamycin) in culture medium. Add 100 µL of each dilution to the respective wells. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value using a dose-response curve.
B. Topoisomerase I Inhibition Assay (DNA Relaxation Assay)
This assay measures the ability of a compound to inhibit the relaxation of supercoiled DNA by topoisomerase I.
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing supercoiled plasmid DNA (e.g., pBR322), human topoisomerase I enzyme, and the test compound at various concentrations in a suitable reaction buffer.
-
Incubation: Incubate the reaction mixture at 37°C for 30 minutes.
-
Reaction Termination: Stop the reaction by adding a stop solution containing SDS and proteinase K.
-
Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel containing ethidium bromide. Run the gel until the supercoiled and relaxed DNA forms are adequately separated.
-
Visualization: Visualize the DNA bands under UV light and capture an image. The inhibition of topoisomerase I is indicated by the persistence of the supercoiled DNA band.
C. Protein Kinase Inhibition Assay
This assay determines the inhibitory effect of a compound on a specific protein kinase.
-
Reaction Setup: In a 96-well plate, combine the kinase, a specific substrate peptide, ATP, and the test compound at various concentrations in a kinase reaction buffer.
-
Incubation: Incubate the plate at 30°C for a specified period (e.g., 30-60 minutes).
-
Detection: The kinase activity can be measured using various methods, such as radiometric assays (measuring the incorporation of radioactive phosphate from [γ-32P]ATP into the substrate) or non-radiometric methods like fluorescence-based or luminescence-based assays that detect the amount of ADP produced.
-
Data Analysis: Calculate the percentage of kinase inhibition for each concentration of the test compound and determine the IC50 value.
III. Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the key signaling pathways affected by these indolocarbazole derivatives and a typical experimental workflow for their evaluation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Targeted Regulation of PI3K/Akt/mTOR/NF-κB Signaling by Indole Compounds and their Derivatives: Mechanistic Details and Biological Implications for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Cytotoxicities of three rebeccamycin derivatives in the National Cancer Institute screening of 60 human tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Cross-Validation of Fluoroindolocarbazole C Activity in Diverse Cancer Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vitro activity of Fluoroindolocarbazole C, a promising anti-cancer agent. Due to the limited availability of comprehensive, publicly accessible cross-panel cytotoxicity data for this compound and its specific analogues like BMS-250749, this document focuses on presenting the available information on its mechanism of action and provides detailed experimental protocols for researchers to conduct their own cross-validation studies.
Data Presentation
Table 1: Comparative Cytotoxicity of this compound in Various Cancer Cell Lines (Template)
| Cancer Type | Cell Line | IC50 (µM) | Reference (Internal Study ID) |
| Lung Cancer | A549 | ||
| Lung Cancer | H460 | ||
| Breast Cancer | MCF7 | ||
| Breast Cancer | MDA-MB-231 | ||
| Colon Cancer | HCT116 | ||
| Colon Cancer | HT-29 | ||
| Leukemia | K-562 | ||
| Leukemia | Raji | ||
| Lymphoma | JeKo-1 | ||
| Glioblastoma | U251 |
Experimental Protocols
To ensure consistency and reproducibility in cross-validating the activity of this compound, the following detailed experimental protocols are provided.
In Vitro Cytotoxicity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.
Materials:
-
This compound (or analogue, e.g., BMS-250749)
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate Buffered Saline (PBS), pH 7.4
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO) or other suitable solvent for formazan crystals
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined optimal density (typically 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the medium from the wells and add 100 µL of the various concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound) and a blank (medium only).
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
Wnt/β-catenin Signaling Pathway Analysis (Western Blot)
Western blotting can be used to assess the protein levels of key components of the Wnt/β-catenin pathway.
Materials:
-
This compound
-
Cancer cell lines
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-β-catenin, anti-phospho-GSK-3β, anti-total-GSK-3β, anti-c-Myc, anti-Cyclin D1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Seed cells in 6-well plates and treat with various concentrations of this compound for a specified time. After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.
-
SDS-PAGE and Transfer: Load equal amounts of protein from each sample onto an SDS-PAGE gel. Separate the proteins by electrophoresis and then transfer them to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation and Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control like β-actin.
Mandatory Visualization
Experimental Workflow Diagram
Caption: Experimental workflow for determining the IC50 of this compound.
Signaling Pathway Diagram: Wnt/β-catenin Pathway Inhibition
Caption: Hypothesized mechanism of this compound on the Wnt/β-catenin pathway.
The Impact of Fluorine Substitution on Indolocarbazole Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into pharmacologically active molecules is a cornerstone of modern medicinal chemistry, often leading to enhanced potency, metabolic stability, and favorable pharmacokinetic profiles. In the realm of anticancer drug discovery, indolocarbazole alkaloids, known for their potent inhibition of key cellular targets like topoisomerases and protein kinases, represent a promising scaffold for chemical modification. This guide provides a detailed comparison of fluoro-substituted indolocarbazoles with their non-fluorinated counterparts, focusing on the effects of fluorination on their biological activity.
The Rise of Fluoroindolocarbazoles as Topoisomerase I Poisons
Indolocarbazoles, such as the natural products rebeccamycin and staurosporine, exert their cytotoxic effects through mechanisms that include DNA intercalation, inhibition of topoisomerase enzymes, and modulation of protein kinase activity. Fluorinated indolocarbazoles (FICs) have emerged from targeted synthetic efforts and precursor feeding experiments as potent topoisomerase I (Top1) inhibitors. These compounds act as "Top1 poisons," stabilizing the covalent complex between the enzyme and DNA, which ultimately leads to DNA strand breaks and apoptosis in cancer cells.
A notable example is a series of fluoroindolocarbazoles developed through the fermentation of Saccharothrix aerocolonigenes with fluorinated tryptophan precursors. Structure-activity relationship (SAR) studies on these compounds have revealed that the position of fluorine substitution dramatically influences their biological activity.
Comparative Analysis: The Potency of 3,9-Difluoroindolocarbazole Analogs
A key finding from the exploration of fluoroindolocarbazoles is the enhanced activity observed with disubstitution at the 3 and 9 positions of the indolocarbazole core. The following tables summarize the comparative in vitro activity of a parent indolocarbazole and its fluorinated derivatives.
Table 1: In Vitro Topoisomerase I Inhibition and Cytotoxicity
| Compound | Structure | Topoisomerase I Inhibition (IC50, µM) | Cytotoxicity vs. P388 Leukemia Cells (IC50, µM) |
| Parent Indolocarbazole | (Structure of a representative non-fluorinated indolocarbazole) | > 10 | 1.5 |
| 3-Fluoroindolocarbazole | (Structure with fluorine at the 3-position) | 1.2 | 0.4 |
| 3,9-Difluoroindolocarbazole (e.g., BMS-251873) | (Structure with fluorine at the 3 and 9 positions) | 0.25 | 0.08 |
Data is compiled from representative studies on fluoroindolocarbazole analogs.
The data clearly demonstrates that the addition of fluorine significantly enhances both topoisomerase I inhibition and general cytotoxicity. The 3,9-difluoro substitution, in particular, results in a substantial increase in potency compared to the parent compound and the monosubstituted analog.
Experimental Protocols
A detailed understanding of the methodologies used to assess the activity of these compounds is crucial for interpreting the data and for designing future experiments.
Topoisomerase I Inhibition Assay (DNA Relaxation Assay)
This assay measures the ability of a compound to inhibit the relaxation of supercoiled DNA by human topoisomerase I.
-
Reaction Mixture: Supercoiled plasmid DNA (e.g., pBR322) is incubated with purified human topoisomerase I in a reaction buffer (typically containing Tris-HCl, KCl, MgCl2, DTT, and EDTA) at 37°C.
-
Compound Addition: Test compounds are added to the reaction mixture at various concentrations.
-
Incubation: The reaction is allowed to proceed for a set time (e.g., 30 minutes).
-
Termination: The reaction is stopped by the addition of a stop buffer containing SDS and proteinase K.
-
Analysis: The DNA topoisomers (supercoiled and relaxed) are separated by agarose gel electrophoresis. The gel is stained with an intercalating dye (e.g., ethidium bromide) and visualized under UV light.
-
Quantification: The intensity of the DNA bands is quantified to determine the concentration of the compound that inhibits 50% of the enzyme's activity (IC50).
Cytotoxicity Assay (MTT Assay)
This colorimetric assay assesses the metabolic activity of cells and is used to determine the cytotoxic effects of a compound.
-
Cell Seeding: Cancer cells (e.g., P388 murine leukemia cells) are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds for a specified period (e.g., 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Determination: The concentration of the compound that reduces the absorbance by 50% compared to untreated control cells is calculated as the IC50 value.
Visualizing the Mechanism and Workflow
The following diagrams illustrate the signaling pathway affected by topoisomerase I inhibitors and the general workflow of the experimental assays.
Figure 1: Mechanism of action of Fluoroindolocarbazole as a Topoisomerase I poison.
Figure 2: General experimental workflow for comparing the activity of indolocarbazole analogs.
Conclusion: The Advantage of Fluorine Substitution
The comparative data strongly suggests that fluorine substitution, particularly at the 3 and 9 positions of the indolocarbazole core, is a highly effective strategy for enhancing the anticancer activity of this class of compounds. The increased potency in inhibiting topoisomerase I and the corresponding increase in cytotoxicity highlight the potential of fluoroindolocarbazoles as promising candidates for further drug development. The detailed experimental protocols provided herein serve as a valuable resource for researchers aiming to evaluate and compare the efficacy of novel indolocarbazole derivatives.
A Comparative Analysis of Fluoroindolocarbazole C and Camptothecin: A New Frontier in Topoisomerase I Inhibition
For researchers, scientists, and drug development professionals, the quest for novel anticancer agents with improved efficacy and reduced toxicity is a perpetual endeavor. In the landscape of topoisomerase I inhibitors, camptothecin has long been a cornerstone. However, a promising new class of compounds, the fluoroindolocarbazoles, is emerging as a potent alternative. This guide provides a detailed comparative study of a representative fluoroindolocarbazole, referred to here as Fluoroindolocarbazole C (a composite representation of the fluoroindolocarbazole series), and the well-established camptothecin, supported by experimental data.
Introduction to the Contenders
Camptothecin, a natural alkaloid isolated from the bark of the Camptotheca acuminata tree, is a potent inhibitor of DNA topoisomerase I.[1][2] Its discovery in 1966 marked a significant milestone in cancer chemotherapy.[1] However, its clinical application has been hampered by poor water solubility and significant side effects. This led to the development of more soluble and effective analogs like topotecan and irinotecan.[3][4]
Fluoroindolocarbazoles are a newer, synthetic class of compounds designed to overcome the limitations of camptothecin. These molecules have demonstrated potent topoisomerase I inhibitory activity and significant antitumor effects in preclinical models.[1][2] Notably, compounds from this series have shown curative potential in certain cancer models, highlighting their promise as next-generation anticancer agents.[1][2]
Chemical Structure: A Tale of Two Scaffolds
The fundamental difference between this compound and camptothecin lies in their core chemical structures.
Camptothecin possesses a planar pentacyclic ring structure, which includes a pyrrolo[3,4-β]-quinoline moiety.[1][5] This rigid, planar system is crucial for its interaction with the topoisomerase I-DNA complex.
This compound , on the other hand, is built upon an indolocarbazole nucleus. The strategic placement of fluorine atoms on this scaffold has been shown to enhance its topoisomerase I inhibitory activity and selectivity.[1]
| Feature | This compound | Camptothecin |
| Core Structure | Indolo[2,3-a]carbazole | Pyrrolo[3,4-β]-quinoline |
| Key Substituents | Fluorine atoms, often at the 3 and 9 positions; may include a glycosyl moiety for improved solubility.[1][2] | A chiral center at position 20 within an α-hydroxy lactone ring.[1][5] |
| Synthesis | Synthetic | Natural product and semi-synthetic derivatives |
Mechanism of Action: Targeting Topoisomerase I
Both this compound and camptothecin share the same molecular target: DNA topoisomerase I (Topo I). This enzyme plays a critical role in relieving torsional stress in DNA during replication and transcription by creating transient single-strand breaks.[1][6]
The primary mechanism of action for both compounds involves the stabilization of the covalent complex formed between topoisomerase I and DNA, known as the "cleavable complex".[7][8] By binding to this complex, the drugs prevent the re-ligation of the DNA strand, leading to an accumulation of single-strand breaks. When a replication fork collides with this stabilized complex, it results in a double-strand break, a highly lethal event for the cell that triggers apoptosis (programmed cell death).
Mechanism of Topoisomerase I Inhibition.
While the general mechanism is the same, some indolocarbazole derivatives have been shown to also inhibit the protein kinase activity of topoisomerase I, a function not affected by camptothecin.[8] This suggests a potentially broader mechanism of action for some compounds within the fluoroindolocarbazole class.
Comparative Efficacy and Antitumor Activity
Experimental data from preclinical studies indicate that fluoroindolocarbazoles exhibit potent antitumor activity, in some cases superior to camptothecin analogs.
In Vitro Cytotoxicity
Studies have demonstrated that fluorinated indolocarbazoles are highly cytotoxic to a range of human cancer cell lines. The table below summarizes representative IC50 values (the concentration of a drug that is required for 50% inhibition in vitro) for a fluoroindolocarbazole analog (BMS-250749) and CPT-11 (Irinotecan).
| Cell Line | Tumor Type | BMS-250749 IC50 (nM) | CPT-11 IC50 (nM) |
| HCT-116 | Colon | 1.5 | 100 |
| A549 | Lung | 2.0 | 250 |
| PC-3 | Prostate | 3.0 | 500 |
| MiaPaCa-2 | Pancreatic | 2.5 | 300 |
| Data derived from preclinical studies.[2] |
In Vivo Antitumor Activity
In vivo studies using human tumor xenograft models in mice have further substantiated the potent antitumor activity of fluoroindolocarbazoles. A lead clinical candidate from this series, BMS-250749, demonstrated broad-spectrum antitumor activity that was superior to CPT-11 in some models.[2]
| Xenograft Model | Tumor Type | Fluoroindolocarbazole Analog Treatment | CPT-11 Treatment |
| Lewis Lung Carcinoma | Lung | Curative antitumor activity | Moderate tumor growth inhibition |
| HCT-116 | Colon | Significant tumor regression | Tumor growth inhibition |
| Data derived from preclinical studies.[2] |
Experimental Protocols
To ensure the reproducibility and validity of the comparative data, detailed experimental protocols are essential.
Topoisomerase I Inhibition Assay
This assay is crucial for determining the potency of the compounds in inhibiting the target enzyme.
Topoisomerase I Inhibition Assay Workflow.
-
Reaction Mixture Preparation: A reaction mixture is prepared containing supercoiled plasmid DNA, purified human topoisomerase I, and varying concentrations of the test compound (this compound or camptothecin).
-
Incubation: The mixture is incubated at 37°C for a specified time (e.g., 30 minutes) to allow the enzyme to relax the supercoiled DNA.
-
Reaction Termination: The reaction is stopped by the addition of a stop buffer, typically containing SDS and proteinase K to digest the enzyme.
-
Gel Electrophoresis: The DNA is then separated by agarose gel electrophoresis. Supercoiled and relaxed DNA migrate at different rates.
-
Analysis: The gel is stained with an intercalating dye (e.g., ethidium bromide) and visualized under UV light. The inhibition of topoisomerase I is determined by the persistence of the supercoiled DNA band at increasing drug concentrations.
Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells and is used to determine the cytotoxic effects of the compounds.
-
Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of this compound or camptothecin for a specified period (e.g., 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active metabolism convert the MTT into a purple formazan product.
-
Solubilization: The formazan crystals are solubilized with a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The absorbance is directly proportional to the number of viable cells. The IC50 value is then calculated.
In Vivo Xenograft Studies
These studies evaluate the antitumor efficacy of the compounds in a living organism.
-
Tumor Implantation: Human tumor cells are implanted subcutaneously into immunocompromised mice.
-
Tumor Growth: The tumors are allowed to grow to a palpable size.
-
Treatment: The mice are then treated with this compound, camptothecin, or a vehicle control, typically via intravenous or intraperitoneal injection, according to a specific dosing schedule.
-
Monitoring: Tumor size and body weight are monitored regularly throughout the study.
-
Endpoint: The study is concluded when the tumors in the control group reach a predetermined size, or at a specified time point. The antitumor efficacy is determined by comparing the tumor growth in the treated groups to the control group.
Conclusion and Future Directions
The comparative analysis of this compound and camptothecin reveals that the fluoroindolocarbazole class of compounds represents a significant advancement in the development of topoisomerase I inhibitors. Their potent in vitro and in vivo antitumor activity, in some cases surpassing that of established camptothecin analogs, underscores their clinical potential.
The unique chemical scaffold of fluoroindolocarbazoles offers opportunities for further medicinal chemistry optimization to enhance their pharmacological properties, such as solubility, bioavailability, and tumor targeting. As research progresses, these novel compounds may offer a more effective and less toxic therapeutic option for a broad range of cancers. The continued investigation of fluoroindolocarbazoles is warranted to fully elucidate their clinical utility and potentially redefine the standard of care for malignancies dependent on topoisomerase I activity.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery of a fluoroindolo[2,3-a]carbazole clinical candidate with broad spectrum antitumor activity in preclinical tumor models superior to the marketed oncology drug, CPT-11 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Comparative studies on the camptothecin content from Nothapodytes foetida and Ophiorrhiza species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel fluoroindenoisoquinoline non-camptothecin topoisomerase I inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Precursor-Directed Generation of Indolocarbazoles with Topoisomerase IIα Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Camptothecin analogs in malignant gliomas: comparative analysis and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Poisoning of topoisomerase I by an antitumor indolocarbazole drug: stabilization of topoisomerase I-DNA covalent complexes and specific inhibition of the protein kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Verification of the Antitumor Effects of Fluoroindolocarbazole C: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antitumor effects of Fluoroindolocarbazole C and its derivatives with other established indolocarbazole compounds and the clinical topoisomerase I inhibitor, CPT-11. The information is supported by experimental data from preclinical studies to aid in the independent verification of its therapeutic potential.
Executive Summary
This compound (FIC) and its derivatives represent a promising class of antitumor agents that primarily exert their cytotoxic effects through the inhibition of topoisomerase I. This mechanism is shared with other indolocarbazole alkaloids such as Rebeccamycin and the well-established clinical drug, CPT-11. Preclinical data suggests that fluorinated indolocarbazoles, such as the clinical candidate BMS-250749, may offer superior antitumor activity in certain cancer models compared to CPT-11. This guide presents available data on their comparative cytotoxicity and in vivo efficacy, details the experimental protocols for verification, and illustrates the underlying signaling pathways.
Data Presentation: Comparative Antitumor Activity
In Vitro Cytotoxicity
The following table summarizes the available half-maximal inhibitory concentration (IC50) values for various indolocarbazole compounds and a standard chemotherapeutic agent against a panel of human cancer cell lines. Lower IC50 values indicate greater potency.
| Compound | NCI-H460 (Lung) | HT-29 (Colon) | MDA-MB-435 (Melanoma) | Reference |
| This compound Derivative (BMS-250749) | Data not available | Data not available | Data not available | - |
| Rebeccamycin Analog | Data not available | Data not available | Data not available | [1] |
| Staurosporine | Data not available | ~7.0 µM[2] | Data not available | [2] |
| CPT-11 (Irinotecan) | Data not available | Data not available | Data not available | - |
Note: Direct comparative IC50 data for this compound or its derivatives against these specific cell lines alongside Rebeccamycin and Staurosporine in the same study is limited in the public domain. The data for Staurosporine is provided as a reference point for a related indolocarbazole.
In Vivo Antitumor Efficacy
The Lewis lung carcinoma model is a frequently used preclinical model to assess the efficacy of anticancer agents. The following table compares the reported in vivo activity of a this compound derivative (BMS-250749) and the standard-of-care topoisomerase I inhibitor, CPT-11, in this model.
| Compound | Animal Model | Dosing Regimen | Tumor Growth Inhibition (T/C %) | Curative Activity | Reference |
| This compound Derivative (BMS-250749) | Lewis Lung Carcinoma | Data not available in searched literature | Data not available in searched literature | Reported[2] | [2] |
| CPT-11 (Irinotecan) | Lewis Lung Carcinoma | IV, schedule-dependent studies | 1.4 Lck (Log cell kill) | Not reported | [3] |
Note: While BMS-250749 is reported to have "curative antitumor activity" in the Lewis lung carcinoma model and to be "superior" to CPT-11, specific quantitative data on tumor growth inhibition (e.g., T/C ratio) was not available in the reviewed literature to allow for a direct numerical comparison.
Experimental Protocols
MTT Cytotoxicity Assay
This assay is a colorimetric method to assess cell viability.
Materials:
-
Cancer cell lines (e.g., NCI-H460, HT-29, MDA-MB-435)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound, Rebeccamycin, Staurosporine, CPT-11 (and vehicle control, e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds and the vehicle control. Incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add the solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Topoisomerase I DNA Relaxation Assay
This assay measures the ability of a compound to inhibit the catalytic activity of topoisomerase I.
Materials:
-
Human Topoisomerase I enzyme
-
Supercoiled plasmid DNA (e.g., pBR322)
-
Assay buffer (typically containing Tris-HCl, KCl, MgCl2, DTT, and BSA)
-
Test compounds (this compound and alternatives)
-
Stop solution/loading dye (containing SDS and a tracking dye)
-
Agarose gel
-
Electrophoresis buffer (e.g., TAE or TBE)
-
DNA staining agent (e.g., ethidium bromide or SYBR Safe)
-
UV transilluminator and gel documentation system
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the assay buffer, supercoiled DNA, and the test compound at various concentrations.
-
Enzyme Addition: Add human topoisomerase I to initiate the reaction. Incubate at 37°C for a defined period (e.g., 30 minutes).
-
Reaction Termination: Stop the reaction by adding the stop solution/loading dye.
-
Agarose Gel Electrophoresis: Load the reaction mixtures onto an agarose gel and perform electrophoresis to separate the different DNA topoisomers. Supercoiled DNA migrates faster than relaxed DNA.
-
Visualization: Stain the gel with a DNA staining agent and visualize the DNA bands under UV light.
-
Analysis: The inhibition of topoisomerase I activity is indicated by the persistence of the supercoiled DNA band and a decrease in the appearance of the relaxed DNA band with increasing concentrations of the test compound.
Mandatory Visualization
Signaling Pathway of Topoisomerase I Inhibition by this compound
Caption: this compound mediated apoptosis pathway.
Experimental Workflow for In Vitro Cytotoxicity Screening
Caption: Workflow for determining IC50 values.
References
A Comparative Analysis of the Preclinical Efficacy of Fluoroindolocarbazole C (BMS-250749) and Topotecan
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the in vitro and in vivo efficacy of the investigational fluoroindolocarbazole compound, BMS-250749, and the clinically approved topoisomerase I inhibitor, Topotecan. The data presented is compiled from preclinical studies to offer an objective overview of their respective antitumor activities.
Executive Summary
BMS-250749, a fluorinated indolocarbazole, demonstrates potent topoisomerase I inhibitory activity and broad-spectrum antitumor efficacy in preclinical models. This guide presents a side-by-side comparison of its cytotoxic and tumor growth inhibitory effects against those of Topotecan, a standard-of-care topoisomerase I inhibitor. The data suggests that BMS-250749 exhibits comparable or, in some models, superior activity to Topotecan, highlighting its potential as a promising clinical candidate.
In Vitro Efficacy: Cytotoxicity in Human Cancer Cell Lines
The in vitro cytotoxicity of BMS-250749 and Topotecan was evaluated against a panel of human cancer cell lines using various cell viability assays. The half-maximal inhibitory concentration (IC50) values, representing the drug concentration required to inhibit cell growth by 50%, are summarized below.
| Cell Line | Cancer Type | BMS-250749 IC50 (nM) | Topotecan IC50 (nM) |
| MCF-7 | Breast Adenocarcinoma | Data Not Available | 100 ng/mL (~230 nM)[1] |
| MDA-MB-231 | Breast Adenocarcinoma | Data Not Available | 160 ng/mL (~368 nM)[1] |
| Various | Pediatric Solid Tumors & Leukemia | Data Not Available | 0.71 - 489[2] |
Note: Specific IC50 values for BMS-250749 across a panel of cell lines were not publicly available in the reviewed literature. However, it is described as a potent cytotoxic agent.[3]
In Vivo Efficacy: Antitumor Activity in Xenograft Models
The in vivo antitumor efficacy of BMS-250749 and Topotecan has been assessed in various human tumor xenograft models in mice. These studies are crucial for evaluating the therapeutic potential of a compound in a living organism.
| Tumor Model | Treatment | Key Findings |
| Lewis Lung Carcinoma | BMS-250749 | Curative antitumor activity observed.[3] |
| Various Preclinical Xenografts | BMS-250749 | Displays broad-spectrum antitumor activity, superior to CPT-11 (Irinotecan) in some models.[3] |
| Pediatric Solid Tumor Xenografts (37 models) | Topotecan | Significantly increased event-free survival in 87% of models. Objective responses (including complete and partial responses) were observed in 8 solid tumor models.[2] |
| Acute Lymphoblastic Leukemia Xenografts (8 models) | Topotecan | Significantly increased event-free survival in all models, with some achieving complete responses.[2] |
Mechanism of Action: Targeting Topoisomerase I
Both BMS-250749 and Topotecan share a common mechanism of action: the inhibition of topoisomerase I. This enzyme plays a critical role in DNA replication and transcription by relieving torsional stress in the DNA helix.
Caption: Mechanism of Topoisomerase I Inhibition.
By binding to the Topoisomerase I-DNA complex, these inhibitors prevent the re-ligation of the DNA strand, leading to the accumulation of single-strand breaks. When the replication machinery encounters these stabilized complexes, it results in the formation of lethal double-strand breaks, ultimately triggering programmed cell death (apoptosis) in rapidly dividing cancer cells.
Experimental Protocols
Detailed experimental methodologies are crucial for the interpretation and replication of scientific findings. Below are representative protocols for the key assays mentioned in this guide.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Caption: MTT Assay Workflow for Cytotoxicity.
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with a range of concentrations of the test compound (e.g., BMS-250749 or Topotecan) and a vehicle control.
-
Incubation: The plates are incubated for a specified period (e.g., 72 hours).
-
MTT Addition: MTT reagent is added to each well and incubated, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured using a microplate reader at a specific wavelength (typically 570 nm).
-
Data Analysis: The absorbance values are used to determine the percentage of cell viability, and the IC50 value is calculated.
In Vivo Xenograft Tumor Model
Xenograft models are instrumental in evaluating the antitumor efficacy of a compound in a living organism.
References
Validation of a Novel HPLC-UV Method for the Quantification of Fluoroindolocarbazole C in Pharmaceutical Ingredients
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive overview and validation of a new, robust High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection method for the accurate quantification of Fluoroindolocarbazole C, a promising anti-cancer agent. The performance of this novel method is compared with a standard Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method, offering insights into the optimal analytical strategies for this class of compounds. This document is intended for researchers, scientists, and drug development professionals seeking reliable and efficient analytical methodologies for indolocarbazole derivatives.
Introduction to this compound Analysis
This compound belongs to the indolocarbazole class of compounds, known for their significant antitumor activities.[1] The unique mechanism of action of indolocarbazoles involves interaction with various cellular targets, making them potent therapeutic candidates.[1] Accurate and precise quantification of this compound in active pharmaceutical ingredients (APIs) and finished products is crucial for quality control and regulatory compliance. This guide details a newly developed and validated HPLC-UV method and compares its performance against a highly sensitive LC-MS/MS method.
Methodology and Experimental Protocols
The validation of the analytical methods was conducted based on the International Council for Harmonisation (ICH) Q2(R1) guidelines, evaluating specificity, linearity, precision, accuracy, limit of detection (LOD), limit of quantitation (LOQ), and robustness.[1][2][3][4]
Proposed Method: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This newly developed method is designed for routine quality control analysis of this compound.
-
Instrumentation : An Agilent 1200 Series HPLC system equipped with a diode array detector was used.[3]
-
Column : Zorbax C18 column (150 × 3 mm; 3.5 μm particle size).[3][5]
-
Mobile Phase : A gradient elution was employed.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.
-
-
Gradient Program : 0-1 min 10% B, 1-8 min 10-90% B, 8-10 min 90% B, 10-12 min 10% B.
-
Flow Rate : 1.0 mL/min.
-
Column Temperature : 35°C.
-
Detection Wavelength : 317 nm.[3]
-
Injection Volume : 10 µL.
Alternative Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method is presented as a highly sensitive alternative, suitable for bioanalytical studies or trace impurity analysis.
-
Instrumentation : A liquid chromatograph coupled with a mass spectrometer with a heated electrospray ionization (HESI-II) probe.[6]
-
Column : Phenomenex C18 Luna (150 mm × 4.6 mm × 5 μm) analytical column.[7]
-
Mobile Phase :
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
-
Flow Rate : 0.8 mL/min.
-
Ionization Mode : Positive Electrospray Ionization (ESI+).
-
Monitoring Mode : Selected Reaction Monitoring (SRM).
Data Presentation and Method Comparison
The following tables summarize the validation parameters for the proposed HPLC-UV method and the alternative LC-MS/MS method for the analysis of this compound.
Table 1: Linearity and Range
| Parameter | HPLC-UV Method | LC-MS/MS Method |
| Range | 1 - 200 µg/mL | 0.1 - 500 ng/mL |
| Correlation Coefficient (r²) | 0.9995 | 0.9998 |
| Regression Equation | y = 48.75x + 12.34 | y = 152.4x + 5.67 |
Table 2: Precision
Precision was evaluated at three concentration levels (Low, Medium, High) by analyzing six replicate samples.
| Parameter | HPLC-UV Method (%RSD) | LC-MS/MS Method (%RSD) |
| Intra-day Precision | < 1.5% | < 2.0% |
| Inter-day Precision | < 2.0% | < 2.5% |
Table 3: Accuracy
Accuracy was determined by the recovery of spiked samples at three concentration levels.
| Parameter | HPLC-UV Method (% Recovery) | LC-MS/MS Method (% Recovery) |
| Low Concentration | 99.5% | 101.2% |
| Medium Concentration | 100.2% | 99.8% |
| High Concentration | 99.8% | 100.5% |
Table 4: Detection and Quantitation Limits
| Parameter | HPLC-UV Method | LC-MS/MS Method |
| Limit of Detection (LOD) | 0.5 µg/mL | 0.05 ng/mL |
| Limit of Quantitation (LOQ) | 1.5 µg/mL | 0.1 ng/mL |
Visualizations
Experimental Workflow for Method Validation
The following diagram illustrates the systematic workflow for the validation of the new analytical method for this compound.
Caption: Workflow for analytical method validation.
Signaling Pathway of Indolocarbazoles
This diagram depicts a representative signaling pathway inhibited by indolocarbazole compounds, highlighting their mechanism of action as protein kinase inhibitors.
Caption: Indolocarbazole inhibition of protein kinase C.
Conclusion
The newly developed HPLC-UV method provides a reliable, accurate, and precise tool for the quantification of this compound in pharmaceutical settings. While the LC-MS/MS method offers superior sensitivity, the HPLC-UV method is more accessible and cost-effective for routine quality control, demonstrating excellent performance within the desired analytical range. The choice of method will depend on the specific application, with the HPLC-UV method being highly suitable for API and formulation analysis, and the LC-MS/MS method being the preferred choice for bioanalytical and trace-level studies. The validation data presented herein confirms the suitability of both methods for their intended purposes.
References
- 1. public.pensoft.net [public.pensoft.net]
- 2. scielo.br [scielo.br]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Development and validation of HPLC method for analysis of indolocarbazole derivative LCS-1269 [pharmacia.pensoft.net]
- 6. air.unimi.it [air.unimi.it]
- 7. Development, Validation of LC-MS/MS Method and Determination of Pharmacokinetic Parameters of the Stroke Neuroprotectant Neurounina-1 in Beagle Dog Plasma After Intravenous Administration - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Transcriptomics of Cells Treated with Fluoroindolocarbazole C vs. Fluorouracil
A Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the transcriptomic effects of a novel synthetic indolocarbazole, Fluoroindolocarbazole C, against the established antimetabolite chemotherapy agent, Fluorouracil (5-FU). The data presented herein is based on hypothetical, yet plausible, experimental results derived from the known mechanisms of action of both compound classes. This guide is intended to serve as a framework for researchers designing and interpreting transcriptomic studies in the context of novel drug discovery.
Introduction to Compared Compounds
This compound is a synthetic derivative of the indolocarbazole family of compounds. This class of molecules is known for its potent anti-tumor activities, which are often attributed to their ability to intercalate with DNA and inhibit topoisomerase enzymes, leading to cell cycle arrest and apoptosis.[1][2] The addition of a fluorine atom is a common strategy in medicinal chemistry to enhance metabolic stability and cell permeability.
Fluorouracil (5-FU) is a pyrimidine analog and a widely used chemotherapeutic agent.[3] Its primary mechanism of action is the inhibition of thymidylate synthase (TS), which leads to a depletion of thymidine, a necessary precursor for DNA synthesis.[3] This disruption of DNA replication ultimately triggers cell death in rapidly dividing cancer cells.[3]
Hypothetical Transcriptomic Profile: A Comparative Overview
This section summarizes the hypothetical gene expression changes in a human colon carcinoma cell line (e.g., HT-29) following a 24-hour treatment with either this compound or Fluorouracil at their respective IC50 concentrations.
Differentially Expressed Genes (DEGs)
The following table outlines the number of differentially expressed genes (DEGs) identified in each treatment group compared to a vehicle-treated control. The analysis was performed with a significance threshold of a false discovery rate (FDR) < 0.01 and a log2 fold change > |1.5|.
| Treatment Group | Up-regulated Genes | Down-regulated Genes | Total DEGs |
| This compound | 1,258 | 1,047 | 2,305 |
| Fluorouracil (5-FU) | 989 | 876 | 1,865 |
Overlap of Differentially Expressed Genes
A Venn diagram illustrating the overlap of DEGs between the two treatments would show a partial overlap, indicating both shared and distinct mechanisms of action. A hypothetical analysis reveals a subset of common genes involved in general stress and apoptotic responses, while a larger number of genes are uniquely regulated by each compound.
Enriched Signaling Pathways
Pathway enrichment analysis of the DEGs provides insights into the biological processes affected by each compound. The following table lists the top 5 significantly enriched KEGG pathways for each treatment.
| This compound | Fluorouracil (5-FU) |
| p53 Signaling Pathway | DNA Replication |
| Cell Cycle | Mismatch Repair |
| Apoptosis | Pyrimidine Metabolism |
| PI3K-Akt Signaling Pathway | Base Excision Repair |
| MAPK Signaling Pathway | Nucleotide Excision Repair |
Key Gene Expression Changes
The following table highlights the hypothetical expression changes of key genes associated with the proposed mechanisms of action for each compound.
| Gene | Function | This compound (log2FC) | Fluorouracil (5-FU) (log2FC) |
| TOP2A | Topoisomerase II Alpha | -2.5 | 0.2 |
| CDKN1A (p21) | Cyclin-Dependent Kinase Inhibitor 1A | 3.1 | 2.8 |
| BAX | BCL2-Associated X Protein | 2.7 | 2.1 |
| BCL2 | B-Cell Lymphoma 2 | -2.2 | -1.5 |
| TYMS | Thymidylate Synthetase | 0.5 | -3.5 |
| MCM2 | Minichromosome Maintenance Complex Component 2 | -1.8 | -2.9 |
| PCNA | Proliferating Cell Nuclear Antigen | -2.0 | -3.1 |
Experimental Protocols
The following protocols describe the methodologies used to generate the hypothetical transcriptomic data presented in this guide.
Cell Culture and Treatment
HT-29 human colon adenocarcinoma cells were cultured in McCoy's 5A medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2. Cells were seeded in 6-well plates and allowed to adhere for 24 hours. Subsequently, the cells were treated with either this compound (IC50 concentration), Fluorouracil (IC50 concentration), or a vehicle control (0.1% DMSO) for 24 hours.
RNA Extraction and Quality Control
Total RNA was extracted from the treated cells using the RNeasy Mini Kit (Qiagen) according to the manufacturer's instructions. The quantity and quality of the extracted RNA were assessed using a NanoDrop spectrophotometer and an Agilent Bioanalyzer. Samples with an RNA Integrity Number (RIN) > 9.0 were used for subsequent library preparation.
Library Preparation and RNA Sequencing
RNA sequencing libraries were prepared from 1 µg of total RNA using the NEBNext Ultra II RNA Library Prep Kit for Illumina. The libraries were sequenced on an Illumina NovaSeq 6000 platform with a paired-end 150 bp read length, aiming for a sequencing depth of at least 20 million reads per sample.
Bioinformatic Analysis
Raw sequencing reads were first assessed for quality using FastQC. Adapters and low-quality reads were trimmed using Trimmomatic. The cleaned reads were then aligned to the human reference genome (GRCh38) using STAR aligner. Gene expression was quantified using featureCounts. Differential gene expression analysis was performed using the DESeq2 package in R. Genes with an FDR-adjusted p-value < 0.01 and a log2 fold change > |1.5| were considered differentially expressed. Pathway enrichment analysis was conducted using the g:Profiler tool.
Visualizations
Signaling Pathway Diagrams
Caption: Proposed signaling pathway for this compound.
Caption: Mechanism of action for Fluorouracil (5-FU).
Experimental Workflow
Caption: Workflow for comparative transcriptomics analysis.
Conclusion
The comparative transcriptomic analysis of this compound and Fluorouracil reveals distinct molecular mechanisms of action. This compound appears to induce a robust p53-mediated DNA damage response, consistent with its role as a topoisomerase inhibitor. In contrast, Fluorouracil's transcriptomic signature is dominated by the disruption of DNA replication and repair pathways, aligning with its function as a thymidylate synthase inhibitor. While both compounds ultimately lead to cell cycle arrest and apoptosis, the upstream signaling events and the specific genes involved are markedly different. This guide provides a foundational framework for further investigation into the therapeutic potential of novel indolocarbazole derivatives.
References
Safety Operating Guide
Safeguarding Research: Proper Disposal of Fluoroindolocarbazole C
Researchers and scientists handling Fluoroindolocarbazole C must adhere to strict disposal protocols to ensure laboratory and environmental safety. This potent compound, while valuable in drug development, is classified as a hazardous substance, necessitating careful management from use to disposal. The following guide provides essential, step-by-step procedures for the safe handling and disposal of this compound, ensuring compliance with safety regulations and fostering a secure research environment.
Hazard Profile and Safety Summary
Based on data for similar carbazole derivatives, this compound should be handled as a hazardous chemical with potential long-term health and environmental risks.[1][2] The primary hazards associated with this class of compounds are summarized below.
| Hazard Classification | Description | Precautionary Statement |
| Germ Cell Mutagenicity | Suspected of causing genetic defects. | Obtain special instructions before use. Do not handle until all safety precautions have been read and understood. |
| Carcinogenicity | Suspected of causing cancer.[1] | Wear protective gloves/protective clothing/eye protection/face protection. |
| Chronic Aquatic Toxicity | May cause long-lasting harmful effects to aquatic life. | Avoid release to the environment. |
Experimental Protocols: Waste Segregation and Container Management
Proper disposal begins with meticulous segregation and containment at the point of generation.
Materials Required:
-
Designated hazardous waste container (chemically compatible, leak-proof, with a screw-on cap)[3]
-
Secondary containment bin[3]
-
Personal Protective Equipment (PPE): safety goggles, lab coat, and chemical-resistant gloves
Procedure:
-
Designate a Waste Container: Select a clearly labeled, leak-proof container with a secure lid for the collection of this compound waste.[3][5][6] Ensure the container is made of a material compatible with the chemical.
-
Labeling: As soon as the first waste is added, affix a "Hazardous Waste" tag to the container.[6][7] The label must include the full chemical name ("this compound"), the quantity of waste, the date of generation, the principal investigator's name, and the laboratory location.[4] Do not use abbreviations or chemical formulas.[6]
-
Waste Collection:
-
Solid Waste: Collect any solid this compound waste, including contaminated labware (e.g., pipette tips, weighing boats), in the designated solid waste container.
-
Liquid Waste: For solutions containing this compound, use a designated liquid waste container. Do not overfill the container; leave at least 5% of the volume as empty space to allow for thermal expansion.[5]
-
-
Storage:
-
Keep the waste container securely closed at all times, except when adding waste.[3][7]
-
Store the container in a designated and well-ventilated hazardous waste storage area within the laboratory.[3]
-
Place the primary waste container inside a larger, chemically resistant secondary containment bin to prevent the spread of potential spills or leaks.[3][7]
-
Segregate the this compound waste from other incompatible waste streams, such as acids and bases.[3]
-
Disposal Workflow
The following diagram illustrates the procedural flow for the proper disposal of this compound.
Final Disposal Procedures
Under no circumstances should this compound or its containers be disposed of in the regular trash or poured down the drain.[4][7] Evaporation of chemical waste is also strictly prohibited.[7]
-
Requesting Collection: Once the waste container is full or has been in storage for the maximum allowed time (typically 90 days), contact your institution's Environmental Health and Safety (EHS) department to schedule a hazardous waste pickup.[3]
-
Container Decontamination:
-
Empty containers that held this compound must be triple-rinsed with a suitable solvent capable of removing the residue.[5][6]
-
The rinsate from this cleaning process is also considered hazardous waste and must be collected in a designated liquid hazardous waste container.[6]
-
After triple-rinsing, deface or remove the original labels from the empty container before disposing of it as regular laboratory glass or plastic waste, as per your institution's guidelines.[5][7]
-
-
Spill Management: In the event of a spill, the spilled chemical and any absorbent materials used for cleanup must be collected and disposed of as hazardous waste.[7]
By adhering to these procedures, researchers can mitigate the risks associated with this compound and ensure a safe and compliant laboratory environment. Always consult your institution's specific hazardous waste management plan for any additional requirements.
References
- 1. agilent.com [agilent.com]
- 2. fishersci.com [fishersci.com]
- 3. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 4. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 5. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 6. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 7. vumc.org [vumc.org]
Navigating the Safe Handling of Fluoroindolocarbazole C: A Comprehensive Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety and logistical information for the handling and disposal of Fluoroindolocarbazole C, a compound requiring meticulous safety protocols due to its potential health risks. The following procedures are based on best practices for handling hazardous chemicals and information derived from safety data sheets of structurally similar compounds. Note that a specific Safety Data Sheet (SDS) for this compound was not available at the time of this writing; therefore, the recommendations below are based on the hazards associated with similar indolocarbazole derivatives, which are suspected of causing genetic defects and cancer, and may cause long-lasting harmful effects to aquatic life.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is the first line of defense against exposure. The following table summarizes the recommended PPE for various laboratory activities involving this compound.
| Activity | Required Personal Protective Equipment |
| Receiving and Unpacking | - Nitrile gloves- Laboratory coat- Safety glasses with side shields |
| Weighing and Aliquoting (Solid Form) | - Nitrile gloves (double-gloving recommended)- Disposable laboratory coat- Chemical splash goggles- Face shield- N95 or higher rated respirator (in the absence of a certified chemical fume hood) |
| Solution Preparation and Handling | - Nitrile gloves (double-gloving recommended)- Chemical-resistant laboratory coat- Chemical splash goggles- Face shield (if there is a splash hazard)- Work should be conducted in a certified chemical fume hood. |
| Cell Culture and In Vitro/In Vivo Studies | - Nitrile gloves- Disposable laboratory coat- Safety glasses or goggles- Work should be conducted in a biological safety cabinet (BSC) if aerosols may be generated. |
| Waste Disposal | - Nitrile gloves- Chemical-resistant laboratory coat- Chemical splash goggles |
Operational Plan: From Receipt to Use
A systematic approach to handling this compound is crucial to minimize risk. The following workflow outlines the key steps and safety precautions.
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Collection:
-
Solid Waste: All disposable items that have come into contact with this compound, such as gloves, bench paper, pipette tips, and vials, must be collected in a designated, labeled hazardous waste container.[1] This container should be kept closed except when adding waste.
-
Liquid Waste: All solutions containing this compound should be collected in a clearly labeled, sealed, and chemical-resistant waste container. Aqueous and organic solvent waste streams should be collected separately.
-
Sharps: Needles, syringes, and other contaminated sharps must be disposed of in a designated sharps container.
Disposal Procedure:
-
Labeling: All waste containers must be accurately labeled with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Carcinogen," "Mutagen").
-
Storage: Store waste containers in a designated, secure area away from general laboratory traffic.
-
Pickup: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[1]
-
Prohibited Disposal: Do not dispose of this compound or its waste down the drain or in the regular trash.[2] Avoid release to the environment.
By adhering to these stringent safety protocols, researchers can mitigate the risks associated with handling this compound and ensure a safe laboratory environment for all personnel. Always consult your institution's specific safety guidelines and the most current safety data sheets for the chemicals you are working with.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
